(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
Description
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Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,20,26H,2-8,13,18-19,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGULBUAOMFSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435163 | |
| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239088-22-3 | |
| Record name | 9H-Fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a detailed, three-stage synthetic protocol for the preparation of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate. The synthesis of this target molecule, a carbamate derivative incorporating a decyl chain and a reactive 2-oxoethyl group, involves the strategic use of protecting groups to ensure the successful formation of the desired product. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development who require a robust method for the synthesis of this and structurally related compounds.
I. Synthetic Strategy Overview
The synthesis of this compound is approached through a convergent strategy. The core of the molecule is constructed, followed by the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. A key feature of this protocol is the use of an acetal protecting group for the aldehyde functionality, which is removed in the final step to yield the target compound. This approach circumvents potential side reactions associated with the free aldehyde during the synthesis.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations. Researchers should consider these as a starting point and may need to optimize conditions for their specific laboratory setup and scale.
Stage 1: Synthesis of N-(2,2-Diethoxyethyl)decan-1-amine
This stage involves the formation of the core amine intermediate via reductive amination.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Decylamine | 2016-57-1 | C₁₀H₂₃N | 157.30 |
| 2,2-Diethoxyacetaldehyde | 619-35-2 | C₆H₁₂O₃ | 132.16 |
| Sodium triacetoxyborohydride | 56553-60-7 | C₆H₁₀BNaO₆ | 211.94 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |
Procedure:
-
To a solution of decylamine (1.0 equivalent) in dichloromethane (DCM, 0.2 M) is added 2,2-diethoxyacetaldehyde (1.1 equivalents).
-
Acetic acid (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford N-(2,2-diethoxyethyl)decan-1-amine.
Stage 2: Synthesis of (9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate
This stage involves the protection of the secondary amine with the Fmoc group.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| N-(2,2-Diethoxyethyl)decan-1-amine | (Synthesized in Stage 1) | C₁₆H₃₅NO₂ | 273.46 |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | 28920-43-6 | C₁₅H₁₁ClO₂ | 258.70 |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | C₈H₁₉N | 129.24 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
Procedure:
-
N-(2,2-Diethoxyethyl)decan-1-amine (1.0 equivalent) is dissolved in DCM (0.2 M).
-
The solution is cooled to 0 °C in an ice bath.
-
N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents) is added, followed by the slow, portion-wise addition of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 equivalents).
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate.
Stage 3: Synthesis of this compound
This final stage involves the deprotection of the acetal to reveal the aldehyde functionality.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| (9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate | (Synthesized in Stage 2) | C₃₁H₄₅NO₄ | 495.70 |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
(9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate (1.0 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and 1 M aqueous HCl (e.g., a 4:1 v/v ratio).
-
The reaction is stirred at room temperature and monitored by TLC for the disappearance of the starting material (typically 4-8 hours).
-
Once the reaction is complete, the mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be further purified by flash column chromatography or recrystallization to afford the final product, this compound.
III. Data Presentation
The following table summarizes the key physicochemical properties of the target compound and its precursors.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Predicted) |
| N-(2,2-Diethoxyethyl)decan-1-amine | C₁₆H₃₅NO₂ | 273.46 | Colorless to pale yellow oil |
| (9H-Fluoren-9-yl)methyl (2,2-diethoxyethyl)(decyl)carbamate | C₃₁H₄₅NO₄ | 495.70 | White to off-white solid |
| This compound | C₂₇H₃₅NO₃ | 421.57 | White to off-white solid |
IV. Logical Relationships in Synthesis
The sequence of reactions is critical to the success of this synthesis. The logical flow is dictated by the chemical reactivity of the functional groups involved.
Caption: Logical flow diagram of the synthetic strategy.
This guide provides a comprehensive framework for the synthesis of this compound. The successful execution of this protocol will provide researchers with a valuable molecular entity for further investigation in various scientific disciplines.
physicochemical properties of Fmoc-decyl-aminoacetaldehyde
An In-Depth Technical Guide on the Physicochemical Properties of Fmoc-Decyl-Aminoacetaldehyde
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted physicochemical properties and relevant synthetic and experimental protocols for N-(9-fluorenylmethoxycarbonyl)-decyl-aminoacetaldehyde. As a long-chain aliphatic amino aldehyde derivative, this compound combines the versatile chemistry of the Fmoc protecting group with the hydrophobic decyl chain, making it a potentially valuable building block in peptide synthesis and medicinal chemistry. Due to the absence of direct experimental data for this specific molecule in the current literature, this guide leverages data from analogous compounds and established principles of Fmoc chemistry to provide a comprehensive resource for researchers.
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its lability under basic conditions, typically with piperidine, allows for the stepwise and controlled assembly of amino acid chains with high purity and yield. The incorporation of a decyl-aminoacetaldehyde moiety introduces a long aliphatic chain, which can be utilized to modulate the hydrophobicity, membrane permeability, and aggregation properties of peptides or small molecules. The terminal aldehyde functionality is also a versatile reactive handle for various chemical modifications, such as reductive amination, Wittig reactions, and the formation of hydrazones or oximes.
Physicochemical Properties
| Property | Predicted Value / Information | Data Source / Rationale |
| Molecular Formula | C27H35NO3 | Calculated from the structures of the Fmoc group, decyl chain, and aminoacetaldehyde. |
| Molecular Weight | 421.57 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white solid or a viscous oil at room temperature. | Based on the properties of other long-chain Fmoc-protected compounds. |
| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). Poorly soluble in water. | The long decyl chain and the aromatic Fmoc group contribute to its hydrophobicity. |
| Melting Point | Not available. | Would require experimental determination. |
| UV Absorbance | The Fmoc group has a strong UV absorbance maximum at approximately 265 nm, with other peaks around 290 nm and 301 nm. | This property is characteristic of the fluorenyl moiety and is widely used for reaction monitoring in SPPS. |
| Chemical Stability | Stable under acidic and neutral conditions. Labile to bases, particularly secondary amines like piperidine. The aldehyde group may be susceptible to oxidation. | The Fmoc group is designed to be base-labile. Aldehydes are known to be prone to oxidation to carboxylic acids. |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis and use of Fmoc-decyl-aminoacetaldehyde.
Synthesis of Fmoc-Decyl-Aminoacetaldehyde
The synthesis of Fmoc-protected amino aldehydes is typically achieved through the oxidation of the corresponding Fmoc-amino alcohol.
Step 1: Synthesis of Decyl-amino alcohol A plausible route would involve the reduction of a corresponding amino acid ester or the amination of a suitable halo-alcohol.
Step 2: Fmoc Protection of Decyl-amino alcohol
-
Dissolve the decyl-amino alcohol in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add a base, such as sodium bicarbonate, to the solution.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane to the reaction mixture at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the Fmoc-decyl-amino alcohol by column chromatography.
Step 3: Oxidation to Fmoc-Decyl-Aminoacetaldehyde
-
Dissolve the purified Fmoc-decyl-amino alcohol in anhydrous dichloromethane (DCM).
-
Add an oxidizing agent such as Dess-Martin periodinane or use a Swern oxidation protocol.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction and perform an appropriate workup to isolate the crude aldehyde.
-
Purify the final product by column chromatography.
Fmoc Deprotection
The removal of the Fmoc group is a critical step in SPPS to expose the amine for subsequent coupling reactions.
-
Treat the Fmoc-protected substrate (e.g., resin-bound Fmoc-decyl-aminoacetaldehyde) with a 20% solution of piperidine in dimethylformamide (DMF).
-
Agitate the mixture for 5-20 minutes at room temperature.
-
The completion of the deprotection can be monitored by UV spectrophotometry of the washings, detecting the dibenzofulvene-piperidine adduct.
-
Wash the deprotected substrate thoroughly with DMF to remove the cleavage products.
Visualizations
General Synthetic Workflow
Caption: General synthetic workflow for Fmoc-decyl-aminoacetaldehyde.
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection using piperidine.
Conclusion
Fmoc-decyl-aminoacetaldehyde represents a potentially valuable, yet underexplored, chemical entity for researchers in peptide and medicinal chemistry. While direct experimental data is lacking, this guide provides a solid foundation based on the well-established chemistry of the Fmoc group and related long-chain compounds. The provided protocols and theoretical data should serve as a useful starting point for the synthesis, characterization, and application of this and similar molecules. It is recommended that all predicted properties and protocols be experimentally validated.
In-Depth Technical Guide: (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
CAS Number: 239088-22-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate is a chemical intermediate with potential applications in the synthesis of modified pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, and its contextual role in the development of vancomycin-related antibacterial agents. While specific experimental protocols detailing the direct use of this compound are not extensively available in published literature, this document outlines the synthetic strategies for related compounds to inform researchers on its potential applications.
Chemical and Physical Properties
This compound is a complex organic molecule incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group, a decyl chain, and a 2-oxoethylcarbamate functional group. These structural features suggest its utility as a building block in multi-step organic syntheses.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₅NO₃ | [1][2][3][4] |
| Molecular Weight | 421.57 g/mol | [1][2][3] |
| Appearance | Powder | [4] |
| Purity | Typically ≥95% - 99% (HPLC) | [3][4][5] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [2] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C; Sealed in dry, Room Temperature | [4][5] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF. | Inferred from structure |
Synthesis and Potential Applications
One of the cited applications for this compound is in the preparation of vancomycin-related antibacterial agents. The modification of vancomycin, a critical last-resort antibiotic, is a significant area of research aimed at overcoming bacterial resistance. The introduction of hydrophobic side chains to the vancomycin scaffold has been a key strategy in developing next-generation glycopeptide antibiotics with improved efficacy.
A prominent example of such a modified antibiotic is Telavancin. The discovery of Telavancin involved the reductive alkylation of vancomycin to introduce a decylaminoethyl group at the N-terminus. Although the published synthesis of Telavancin does not explicitly use this compound, the structural similarity of the side chain suggests that this carbamate could be an alternative reagent for achieving similar modifications on vancomycin or other complex molecules.
The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. Its presence in the target compound suggests that the decyl(2-oxoethyl)amino moiety can be introduced onto a primary or secondary amine of a target molecule, followed by the removal of the Fmoc group under mild basic conditions to reveal the free amine for further functionalization if required. The 2-oxoethyl group can also serve as a reactive handle for subsequent chemical transformations.
Logical Workflow for Potential Synthesis of N-Alkylated Vancomycin Analogs
The following diagram illustrates a plausible, though not experimentally confirmed, workflow for the use of this compound in the synthesis of N-alkylated vancomycin analogs.
Caption: Potential synthetic workflow for N-alkylation of vancomycin.
Safety and Handling
This compound is classified as a chemical irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Conclusion
This compound is a specialized chemical intermediate with potential utility in the synthesis of complex pharmaceutical molecules, particularly in the field of antibiotic development. While its direct application in published research is not widespread, its structural components suggest a role as an alkylating agent for introducing a hydrophobic, functionalized side chain onto amine-containing scaffolds. Researchers interested in this compound should consider its potential within the broader context of synthetic strategies for modifying complex natural products like vancomycin. Further research is needed to fully elucidate its reactivity and establish detailed experimental protocols for its use in drug discovery and development.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Hydrophobic Vancomycin Derivatives with Improved ADME Properties [jstage.jst.go.jp]
- 3. facm.ucl.ac.be [facm.ucl.ac.be]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. WO2013034676A1 - Process for the synthesis of telavancin, its pharmaceutically acceptable salts as well as an n-protected imine-derivative of telavancin - Google Patents [patents.google.com]
Technical Guide: Spectral and Experimental Analysis of N-FMOC-2-(n-decylamino)acetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the predicted spectral data and a plausible experimental workflow for the synthesis and characterization of N-FMOC-2-(n-decylamino)acetaldehyde. Due to the absence of directly published data for this specific molecule, this guide leverages established principles of organic chemistry and spectroscopy of analogous N-FMOC protected amino aldehydes and long-chain alkylamines.
Introduction
N-FMOC-2-(n-decylamino)acetaldehyde is a specialized organic compound featuring a fluorenylmethyloxycarbonyl (FMOC) protecting group, a secondary amine with a long alkyl (n-decyl) chain, and an aldehyde functionality. Such molecules are of interest in medicinal chemistry and drug development as potential intermediates for the synthesis of more complex molecules, including peptide mimics and other bioactive compounds. The aldehyde group provides a reactive handle for various chemical transformations, while the lipophilic decyl chain can influence solubility and interaction with biological membranes. The FMOC group allows for orthogonal protection strategies in multi-step syntheses. Accurate spectral characterization is crucial for confirming the identity and purity of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for N-FMOC-2-(n-decylamino)acetaldehyde based on the known spectral characteristics of the FMOC group, n-decylamines, and aminoacetaldehydes.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.6 - 9.7 | s | 1H | Aldehyde proton (-CHO) |
| ~7.77 | d | 2H | Aromatic protons (FMOC) |
| ~7.60 | d | 2H | Aromatic protons (FMOC) |
| ~7.40 | t | 2H | Aromatic protons (FMOC) |
| ~7.32 | t | 2H | Aromatic protons (FMOC) |
| ~4.45 | d | 2H | -O-CH₂- (FMOC) |
| ~4.24 | t | 1H | -CH- (FMOC) |
| ~3.50 | s | 2H | N-CH₂-CHO |
| ~2.6-2.8 | m | 2H | N-CH₂-(CH₂)₈-CH₃ |
| ~1.5-1.6 | m | 2H | -CH₂-CH₂-(CH₂)₇-CH₃ |
| ~1.26 | br s | 14H | -(CH₂)₇-CH₃ |
| ~0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ) (ppm) | Assignment |
| ~200-202 | Aldehyde Carbonyl (-CHO) |
| ~156 | Urethane Carbonyl (FMOC) |
| ~144 | Aromatic Quaternary Carbon (FMOC) |
| ~141 | Aromatic Quaternary Carbon (FMOC) |
| ~128 | Aromatic CH (FMOC) |
| ~127 | Aromatic CH (FMOC) |
| ~125 | Aromatic CH (FMOC) |
| ~120 | Aromatic CH (FMOC) |
| ~68 | -O-CH₂- (FMOC) |
| ~55-58 | N-CH₂-CHO |
| ~50-52 | N-CH₂-(Alkyl) |
| ~47 | -CH- (FMOC) |
| ~32 | Alkyl Chain CH₂ |
| ~29.5 | Alkyl Chain CH₂ |
| ~29.3 | Alkyl Chain CH₂ |
| ~27 | Alkyl Chain CH₂ |
| ~22.7 | Alkyl Chain CH₂ |
| ~14.1 | Terminal -CH₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2925, ~2855 | Strong | C-H stretching (Alkyl) |
| ~2720 | Medium | C-H stretching (Aldehyde) |
| ~1725-1740 | Strong | C=O stretching (Aldehyde) |
| ~1690-1710 | Strong | C=O stretching (Urethane, FMOC) |
| ~1450, ~740, ~760 | Medium-Strong | Aromatic C=C and C-H bending (FMOC) |
| ~1250 | Strong | C-N stretching |
Table 4: Predicted Mass Spectrometry (ESI-MS) Data
| m/z | Ion |
| [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodiated adduct |
| 179.1 | [Fluorenyl-CH₂]⁺ fragment |
| 222.1 | [FMOC+H]⁺ fragment |
Experimental Protocols
A plausible synthetic and characterization workflow for N-FMOC-2-(n-decylamino)acetaldehyde is outlined below.
Synthesis of N-FMOC-2-aminoacetaldehyde Dimethyl Acetal (Precursor)
-
Starting Material: N-FMOC-aminoacetaldehyde dimethyl acetal.
-
Procedure:
-
Dissolve aminoacetaldehyde dimethyl acetal in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate to maintain a basic pH.
-
Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Reductive Amination to Introduce the n-Decyl Group
-
Starting Materials: N-FMOC-2-aminoacetaldehyde dimethyl acetal and n-decyl bromide.
-
Procedure:
-
This step is a standard N-alkylation of a secondary amine.
-
Dissolve N-FMOC-2-aminoacetaldehyde dimethyl acetal in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate.
-
Add n-decyl bromide to the reaction mixture.
-
Heat the reaction to 60-80°C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Deprotection of the Acetal to Yield the Aldehyde
-
Starting Material: N-FMOC-2-(n-decylamino)acetaldehyde dimethyl acetal.
-
Procedure:
-
Dissolve the acetal-protected compound in a mixture of acetone and water.
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate to obtain the final product, N-FMOC-2-(n-decylamino)acetaldehyde. Due to the potential instability of aldehydes, it is often used immediately in the next step or stored under an inert atmosphere at low temperatures.
-
Analytical Characterization
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
-
Infrared Spectroscopy:
-
Obtain the IR spectrum of a thin film of the compound on a salt plate (NaCl or KBr) or as a KBr pellet using an FTIR spectrometer.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to observe the protonated molecule and characteristic fragments.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Synthetic and analytical workflow for N-FMOC-2-(n-decylamino)acetaldehyde.
Logical Relationship of Spectral Features
Caption: Correlation of functional groups to expected spectral signatures.
An In-depth Technical Guide to the Solubility of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting the solubility based on the compound's molecular structure and the general principles governing the dissolution of related chemical entities. Furthermore, a detailed experimental protocol is provided to enable researchers to empirically determine the precise solubility of this compound in various organic solvents.
Introduction to this compound
This compound is a carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a decyl chain, and a 2-oxoethyl group. The presence of these distinct structural motifs dictates its physicochemical properties, including its solubility in organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including its use in chemical synthesis, purification processes, formulation development, and biological assays.
The structure of the molecule suggests a degree of lipophilicity due to the large, nonpolar fluorenyl and decyl groups, which will be a primary determinant of its solubility profile. The carbamate and oxoethyl groups introduce some polarity, which may allow for solubility in a range of organic solvents.
Predicted Solubility Profile
A qualitative prediction of the solubility of this compound in common organic solvents can be made by applying the "like dissolves like" principle. The large nonpolar surface area contributed by the fluorenyl and decyl groups suggests good solubility in nonpolar and moderately polar aprotic solvents. The polar carbamate and carbonyl functionalities may impart some solubility in more polar organic solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether | Moderate to High | The large nonpolar fluorenyl and decyl groups are expected to interact favorably with these solvents. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents can effectively solvate both the nonpolar and moderately polar regions of the molecule. |
| Acetone, Ethyl acetate | Moderate to High | Expected to be good solvents due to their ability to engage in dipole-dipole interactions with the polar functional groups while also solvating the nonpolar parts. | |
| Acetonitrile (ACN) | Moderate | May be a suitable solvent, though potentially less effective than DCM or THF for the large nonpolar components. | |
| N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Very High | These highly polar aprotic solvents are generally excellent for dissolving a wide range of organic molecules, including those with Fmoc groups.[1][2] | |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydrogen bonding capability of these solvents may not be as effective in solvating the large, nonpolar regions of the molecule. |
| Water | Insoluble | The molecule is predominantly nonpolar and lacks sufficient hydrogen bonding donors and acceptors to be soluble in water. |
Note: This table presents predicted solubilities and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a general and robust method for determining the solubility of this compound in a chosen organic solvent.
Objective: To determine the concentration (in g/L or mol/L) of this compound that dissolves in a specific organic solvent at a given temperature to form a saturated solution.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealable glass vial. The presence of undissolved solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solute to settle.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the aliquot through a chemically compatible syringe filter to remove any suspended solid particles.
-
Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples, along with the standard solutions, using a calibrated HPLC or GC method.
-
Use the calibration curve generated from the standard solutions to determine the concentration of the compound in the diluted samples.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. The result will be the solubility of the compound in the specific solvent at the chosen temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Fmoc-Amino Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of N-9-Fluorenylmethoxycarbonyl (Fmoc)-amino aldehydes. These compounds are valuable intermediates in the synthesis of peptide aldehydes, which are potent inhibitors of various proteases and hold significant promise in drug discovery and development. This document details established synthetic protocols, methods for characterization, and explores their role as modulators of critical signaling pathways.
Synthesis of N-Fmoc-Amino Aldehydes
The synthesis of N-Fmoc-amino aldehydes is a critical step in the development of peptide-based therapeutics. Two primary methods have proven to be effective and are widely adopted: the oxidation of N-Fmoc-amino alcohols and the reduction of N-Fmoc-amino Weinreb amides.
Oxidation of N-Fmoc-Amino Alcohols using Dess-Martin Periodinane
A prevalent and efficient method for the synthesis of N-Fmoc-amino aldehydes is the oxidation of their corresponding N-Fmoc-amino alcohols. The Dess-Martin periodinane (DMP) oxidation is favored due to its mild reaction conditions and high yields.[1]
Experimental Protocol:
-
Dissolution: Dissolve the N-Fmoc-amino alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the pure N-Fmoc-amino aldehyde.
References
The Rise of Decyl Carbamate Derivatives: A Technical Guide to Biochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
Carbamate derivatives, organic compounds sharing a common functional group derived from carbamic acid, have long been a cornerstone in medicinal chemistry and drug development.[1][2] Their structural versatility and ability to modulate biological processes have led to their use in a wide array of therapeutic agents, from anticancer drugs to treatments for neurodegenerative diseases.[1][3] Among the vast landscape of carbamate structures, decyl carbamate derivatives are emerging as a class of molecules with significant, yet underexplored, potential in biochemistry. The ten-carbon alkyl chain of the decyl group imparts specific physicochemical properties, influencing their interaction with biological targets and cellular membranes. This technical guide provides an in-depth exploration of the core biochemical applications of decyl carbamate derivatives, focusing on their mechanisms of action, relevant signaling pathways, and the experimental methodologies crucial for their investigation.
The carbamate moiety is recognized for its chemical and proteolytic stability, often serving as a bioisostere for the amide bond in peptidomimetics to enhance metabolic resilience.[2][4] In many therapeutic compounds, the carbamate group is not merely a structural scaffold but an active participant in target binding, forming critical hydrogen bonds and other non-covalent interactions.[2][5] The incorporation of a decyl group can significantly enhance the lipophilicity of the molecule, a key factor in its pharmacokinetic and pharmacodynamic profile, including its ability to cross cellular membranes and interact with hydrophobic binding pockets of enzymes.
This guide will delve into the primary biochemical applications of decyl carbamate derivatives, with a particular focus on their role as enzyme inhibitors. Furthermore, we will explore their impact on cellular signaling pathways, such as the Nrf2 pathway, which is critical in the cellular stress response. By providing a comprehensive overview of the current understanding, quantitative data, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the potential of decyl carbamate derivatives in their respective fields.
Core Biochemical Applications and Mechanisms of Action
The primary and most well-documented biochemical application of carbamate derivatives, including those with long alkyl chains like the decyl group, is the inhibition of acetylcholinesterase (AChE).[6][7] This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft, a critical process for terminating nerve impulses.[8] The inhibition of AChE leads to an accumulation of acetylcholine, resulting in enhanced cholinergic neurotransmission. This mechanism is the basis for the use of carbamates as insecticides and in the treatment of neurodegenerative disorders like Alzheimer's disease.[8][9]
The interaction of a carbamate with AChE is a multi-step process. The carbamate molecule first binds to the active site of the enzyme, forming a reversible Michaelis-Menten-like complex.[10] Subsequently, the carbamoyl moiety is transferred to a serine residue in the active site, leading to the carbamylation of the enzyme and the release of the alcohol or phenol leaving group.[8][11] This carbamylated enzyme is temporarily inactive. The final step is the hydrolysis of the carbamoyl-enzyme complex, which regenerates the active enzyme. The rate of this decarbamylation step is significantly slower than the deacetylation of the acetylated enzyme during normal acetylcholine hydrolysis, leading to a prolonged inhibition of AChE activity.[8][11] The duration and extent of this inhibition are determined by the rates of carbamylation and decarbamylation, which are in turn influenced by the specific structure of the carbamate derivative.[11]
The size and nature of the substituents on the carbamate nitrogen and the oxygen of the ester group play a crucial role in determining the kinetics of AChE inhibition.[9] For instance, the size of the N-alkyl substituent significantly influences the rate of carbamylation.[9] While specific kinetic data for decyl carbamate derivatives are not extensively available, studies on a series of N-alkyl carbamates suggest that longer alkyl chains can be accommodated within the active site gorge of AChE, potentially influencing the binding affinity and inhibitory potency.
Beyond their role as cholinesterase inhibitors, carbamate derivatives have been investigated for a range of other biological activities, including nematicidal effects. One study has reported the potent nematicidal activity of Decyl N-methylthiolcarbamate against Panagrellus redivivus and Meloidogyne incognita.[12] This suggests that the decyl chain contributes to the molecule's ability to disrupt essential biological processes in these organisms.
Signaling Pathway Modulation
Recent research has indicated that the biological effects of carbamates extend beyond direct enzyme inhibition and can involve the modulation of key cellular signaling pathways. One such pathway of significant interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway .
The Nrf2 pathway is a critical regulator of the cellular antioxidant response.[13][14] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[13] Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[13] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those encoding for antioxidant enzymes and detoxification proteins.[13]
Several studies have shown that various carbamate compounds can modulate the Nrf2 signaling pathway.[15][16] The interaction can be complex, with some carbamates reported to activate the pathway, while others may have inhibitory effects, depending on the specific compound, cell type, and exposure conditions.[16] Activation of the Nrf2 pathway by carbamates could contribute to their overall biological effects by enhancing the cell's capacity to cope with oxidative stress. While direct evidence for the modulation of the Nrf2 pathway by decyl carbamate derivatives is currently lacking, their lipophilic nature suggests they could readily penetrate cell membranes and potentially interact with components of this signaling cascade.
Another signaling pathway of relevance to the action of certain carbamate derivatives, particularly in the context of neuroprotection, involves the regulation of apoptosis. Some aromatic carbamates have been shown to exert neuroprotective effects by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and by activating autophagy through the induction of beclin 1.[17]
Quantitative Data on Decyl Carbamate Derivatives
Quantitative data on the biological activity of decyl carbamate derivatives is currently limited in the public domain. However, the following table summarizes the available data point for a specific decyl carbamate derivative.
| Compound Name | Biological Activity | Organism/Target | Measured Parameter | Value | Reference |
| Decyl N-methylthiolcarbamate | Nematicidal | Panagrellus redivivus, Meloidogyne incognita | Lethal Concentration | ~1 ppm | [12] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of decyl carbamate derivatives. These protocols are based on established methods for carbamate synthesis and biological evaluation and can be adapted for specific research needs.
Synthesis of Decyl Carbamate Derivatives
The synthesis of carbamates can be achieved through several established methods.[2][18][19] A common and versatile approach involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate.[20] The following protocol describes a general procedure for the synthesis of a decyl carbamate derivative from decanol and an appropriate isocyanate.
Materials:
-
Decanol
-
Appropriate isocyanate (e.g., methyl isocyanate)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas (e.g., nitrogen, argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Reagents for purification (e.g., silica gel, appropriate solvents for chromatography)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve decanol (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution of decanol.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure decyl carbamate derivative.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Acetylcholinesterase Inhibition Assay
The inhibitory activity of decyl carbamate derivatives against acetylcholinesterase can be determined using a colorimetric assay based on the method developed by Ellman. This assay measures the activity of the enzyme by monitoring the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Decyl carbamate derivative (dissolved in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare stock solutions of the decyl carbamate derivative, ATCI, and DTNB in the appropriate buffer or solvent.
-
In a 96-well microplate, add the following to each well in the indicated order:
-
Phosphate buffer
-
A solution of the decyl carbamate derivative at various concentrations (or solvent control).
-
DTNB solution.
-
AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific pre-incubation time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the ATCI solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizing Key Pathways and Workflows
To better understand the biochemical context of decyl carbamate derivatives, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
Acetylcholinesterase Inhibition by Carbamates
Caption: Mechanism of acetylcholinesterase inhibition by a decyl carbamate derivative.
Nrf2 Signaling Pathway
Caption: Overview of the Nrf2 signaling pathway and its potential modulation.
General Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of novel carbamate derivatives.
Conclusion and Future Directions
Decyl carbamate derivatives represent a promising, yet largely untapped, area of biochemical research and drug development. Their inherent properties, stemming from the combination of the reactive carbamate moiety and the lipophilic decyl chain, position them as intriguing candidates for targeting a variety of biological systems. The well-established role of carbamates as acetylcholinesterase inhibitors provides a solid foundation for exploring the potential of decyl analogues in this domain, with the long alkyl chain possibly conferring unique kinetic properties and target interactions.
Furthermore, the potential for these compounds to modulate critical cellular signaling pathways, such as the Nrf2-mediated antioxidant response, opens up new avenues for therapeutic intervention in diseases characterized by oxidative stress. The nematicidal activity of a decyl carbamate derivative also highlights the potential for applications beyond human medicine, for instance, in agriculture.
The advancement of our understanding and application of decyl carbamate derivatives will heavily rely on systematic and rigorous scientific investigation. Future research should focus on several key areas:
-
Synthesis and Library Development: The synthesis and characterization of a diverse library of decyl carbamate derivatives with variations in the substituents on the nitrogen and the leaving group are essential for comprehensive structure-activity relationship (SAR) studies.
-
Quantitative Biological Evaluation: There is a critical need for more quantitative data on the biological activities of these compounds. This includes detailed kinetic studies of enzyme inhibition, determination of IC₅₀/EC₅₀ values in various cellular assays, and assessment of their effects on signaling pathways.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which decyl carbamate derivatives exert their biological effects is paramount. This includes identifying their specific molecular targets and understanding their impact on cellular signaling networks.
-
Pharmacokinetic and Toxicological Profiling: For any potential therapeutic application, a thorough evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds is indispensable.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A new method to characterize the kinetics of cholinesterases inhibited by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity studies on nematicidal activity of dialkyl carbamates and thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Natural Products in Revealing NRF2 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein B-Cell Lymphoma 2 (Bcl-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Carbamate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Oxoethyl Carbamates in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxoethyl carbamates represent a class of organic compounds with significant potential in drug discovery, acting primarily as covalent inhibitors of various enzymes. Their mechanism of action is centered around the carbamoylation of nucleophilic residues within the active sites of target proteins, leading to a reversible or irreversible inhibition of enzyme function. The presence of the 2-oxoethyl group introduces unique electronic and steric properties that can modulate the reactivity and selectivity of the carbamate moiety. This technical guide provides a comprehensive overview of the core mechanism of action of 2-oxoethyl carbamates, detailing their interactions with biological targets, summarizing key quantitative data, and outlining experimental protocols for their study.
Introduction
Carbamates are a well-established class of compounds with a broad range of biological activities, most notably as inhibitors of cholinesterases and other serine hydrolases.[1][2][3] Their therapeutic and toxicological effects stem from their ability to form a covalent bond with the active site serine of these enzymes, a process known as carbamoylation.[2][4] The general structure of a carbamate features a carbonyl group flanked by an oxygen and a nitrogen atom. Variations in the substituents on the oxygen (leaving group) and nitrogen atoms can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.[5][6]
This guide focuses specifically on 2-oxoethyl carbamates, a subclass characterized by the presence of a ketone functionality at the second position of the ethyl group attached to the carbamate nitrogen. While research directly focused on this specific substitution is emerging, this document extrapolates from the well-understood mechanisms of other carbamates to provide a detailed understanding of their probable mode of action.
Core Mechanism of Action: Covalent Inhibition by Carbamoylation
The primary mechanism of action of 2-oxoethyl carbamates in biological systems is the covalent modification of nucleophilic residues, typically serine, in the active site of target enzymes.[7][8] This process can be broken down into two key steps:
-
Formation of a Non-covalent Michaelis-Menten Complex: The carbamate inhibitor first binds reversibly to the active site of the enzyme, forming a non-covalent enzyme-inhibitor complex (EI). This initial binding is governed by various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.[9][10]
-
Nucleophilic Attack and Carbamoylation: A nucleophilic residue in the enzyme's active site, most commonly a serine hydroxyl group, attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (alcohol or phenol) and form a stable, carbamoylated enzyme (E-carbamoyl).[4][7]
The rate of this carbamoylation reaction is a critical determinant of the inhibitor's potency. The presence of the 2-oxoethyl group is hypothesized to influence this rate through electronic effects. The electron-withdrawing nature of the ketone in the 2-oxoethyl substituent can increase the electrophilicity of the carbamate carbonyl carbon, potentially accelerating the rate of nucleophilic attack and carbamoylation.
The inhibition by carbamates is often described as "pseudo-irreversible" because the carbamoylated enzyme can undergo slow hydrolysis to regenerate the active enzyme.[4] The rate of this decarbamoylation varies depending on the structure of the carbamate and the specific enzyme.[5]
Potential Biological Targets
Based on the known targets of other carbamates, 2-oxoethyl carbamates are likely to inhibit a range of enzymes, particularly serine hydrolases. Potential targets include:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key mechanism for the treatment of Alzheimer's disease and myasthenia gravis, and is also the basis for the toxicity of many carbamate insecticides.[1][2][11]
-
Fatty Acid Amide Hydrolase (FAAH): FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. FAAH inhibitors are being investigated for their potential as analgesic, anxiolytic, and anti-inflammatory agents.[7][8]
-
Carboxylesterases (CES): These enzymes are involved in the metabolism of a wide variety of xenobiotics and endogenous compounds. Inhibition of CES can lead to drug-drug interactions.[12][13]
-
Sentrin/SUMO-specific Protease 1 (SENP1): While not a serine hydrolase, some related compounds, 2-oxoethyl 4-benzamidobenzoate derivatives, have been identified as inhibitors of this cysteine protease, suggesting that 2-oxoethyl carbamates could potentially target other classes of proteases.[14]
Quantitative Data on Carbamate Inhibition
The potency of carbamate inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the second-order rate constant of inhibition (ki). While specific data for 2-oxoethyl carbamates is limited in the public domain, the following table provides a representative summary of kinetic data for other carbamates against common enzyme targets. This data illustrates the range of potencies that can be achieved with this class of inhibitors.
| Carbamate Derivative | Target Enzyme | Inhibition Parameter | Value | Reference |
| URB597 | Fatty Acid Amide Hydrolase (FAAH) | IC50 | 4.6 nM | [7] |
| JZL184 | Monoacylglycerol Lipase (MAGL) | k(inact)/K(i) | 2.3 x 10^2 M⁻¹s⁻¹ (for CES2) | [12] |
| Rivastigmine | Acetylcholinesterase (AChE) | IC50 | 1.11 µM | [15] |
| Compound 6b | Acetylcholinesterase (AChE) | IC50 | 0.70 µM | [15] |
| Biscarbamate 8 | Acetylcholinesterase (AChE) | k_i | 10^6 M⁻¹min⁻¹ | [16] |
Experimental Protocols
The study of 2-oxoethyl carbamates as enzyme inhibitors involves a variety of experimental techniques to determine their potency, mechanism of action, and selectivity.
Enzyme Inhibition Assays
-
Objective: To determine the inhibitory potency (e.g., IC50) of 2-oxoethyl carbamates against a target enzyme.
-
General Protocol (using Ellman's Reagent for Cholinesterases):
-
Prepare a stock solution of the 2-oxoethyl carbamate inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of the target enzyme (e.g., AChE) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add varying concentrations of the inhibitor to the wells and pre-incubate for a defined period to allow for carbamoylation.
-
Initiate the enzymatic reaction by adding the substrate (e.g., acetylthiocholine) and Ellman's reagent (DTNB).
-
Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[15][17]
-
Kinetic Studies of Carbamoylation and Decarbamoylation
-
Objective: To determine the rates of carbamoylation (ki) and decarbamoylation (k_r).
-
Protocol:
-
Carbamoylation Rate (ki):
-
Pre-incubate the enzyme with various concentrations of the inhibitor for different time intervals.
-
Measure the residual enzyme activity at each time point.
-
The second-order rate constant (ki) can be determined by plotting the pseudo-first-order rate constant (k_obs) against the inhibitor concentration.[5][9]
-
-
Decarbamoylation Rate (k_r):
-
Incubate the enzyme with a high concentration of the inhibitor to achieve complete carbamoylation.
-
Remove the excess inhibitor by dialysis or gel filtration.
-
Monitor the recovery of enzyme activity over time.
-
The first-order rate constant of decarbamoylation (k_r) can be determined by fitting the data to a first-order kinetic model.[9][18]
-
-
Proteomic Profiling for Target Identification
-
Objective: To identify the cellular targets of 2-oxoethyl carbamates in a complex biological sample.
-
Protocol (Activity-Based Protein Profiling - ABPP):
-
Synthesize a "clickable" analog of the 2-oxoethyl carbamate containing a bio-orthogonal handle (e.g., an alkyne or azide).
-
Treat a cell lysate or live cells with the probe.
-
Perform a click chemistry reaction to attach a reporter tag (e.g., a fluorophore or biotin) to the probe-labeled proteins.
-
Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning.
-
For identification, enrich the biotin-labeled proteins using streptavidin beads and identify them by mass spectrometry.[7]
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core mechanism of action and experimental workflows associated with the study of 2-oxoethyl carbamates.
Caption: Covalent inhibition mechanism of 2-oxoethyl carbamates.
Caption: Workflow for determining the IC50 of an inhibitor.
Caption: Workflow for target identification using ABPP.
Conclusion
2-Oxoethyl carbamates are a promising class of compounds that likely operate through a mechanism of covalent enzyme inhibition via carbamoylation. The presence of the 2-oxoethyl group is expected to enhance the electrophilicity of the carbamate carbonyl, potentially leading to potent inhibition of various enzymatic targets, particularly serine hydrolases. While further research is needed to fully elucidate the specific biological activities and targets of this subclass, the established principles of carbamate chemistry provide a strong foundation for their rational design and development as therapeutic agents. The experimental protocols outlined in this guide offer a roadmap for researchers to investigate the mechanism of action of novel 2-oxoethyl carbamate derivatives and to identify their biological targets.
References
- 1. Carbamate - Wikipedia [en.wikipedia.org]
- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lead optimization studies towards the discovery of novel carbamates as potent AChE inhibitors for the potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
Theoretical Modeling of Fmoc-decyl-aminoacetaldehyde: A Whitepaper for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical modeling of the Fmoc-decyl-aminoacetaldehyde structure. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core principles and methodologies for in silico analysis of this novel molecule. By leveraging computational chemistry, we can elucidate the conformational landscape, electronic properties, and potential intermolecular interactions of Fmoc-decyl-aminoacetaldehyde, thereby accelerating its evaluation for therapeutic applications. This guide details the molecular mechanics and quantum mechanics approaches for structural analysis, provides hypothetical experimental protocols for model validation, and presents all quantitative data in a structured format for ease of comparison.
Introduction
Fmoc-decyl-aminoacetaldehyde is a unique small molecule featuring a bulky, aromatic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a flexible ten-carbon decyl chain, and a reactive aminoacetaldehyde moiety. The interplay between the rigid, planar Fmoc group, the hydrophobic and conformationally flexible decyl chain, and the polar aldehyde function dictates its three-dimensional structure and, consequently, its biological activity. Understanding this structure is paramount for designing targeted drug discovery campaigns.
Theoretical modeling offers a powerful, cost-effective, and time-efficient alternative to purely empirical studies for predicting molecular geometry and properties. This whitepaper serves as a practical guide to establishing a robust computational workflow for the in-depth analysis of Fmoc-decyl-aminoacetaldehyde.
Molecular Structure and Functional Groups
The Fmoc-decyl-aminoacetaldehyde molecule is comprised of three key functional groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A large, aromatic protecting group known for its stability under various conditions.[1][2] It significantly influences the steric bulk and electronic properties of the molecule. The fluorenyl ring system is known to participate in π-π stacking interactions.[3]
-
Decyl Chain: A ten-carbon aliphatic chain that introduces significant hydrophobicity and conformational flexibility. The numerous single bonds allow for a vast number of possible rotational isomers (rotamers).
-
Aminoacetaldehyde Moiety: A reactive functional group containing a nitrogen atom and an aldehyde. The aldehyde group features a trigonal planar geometry around the sp²-hybridized carbonyl carbon.[4] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) suggests the potential for intramolecular hydrogen bonding.
A logical diagram illustrating the constituent parts of the molecule is presented below.
Theoretical Modeling Workflow
A multi-step computational approach is recommended to thoroughly investigate the structural and electronic properties of Fmoc-decyl-aminoacetaldehyde. This workflow, depicted below, combines the efficiency of molecular mechanics for initial conformational searches with the accuracy of quantum mechanics for refining the most stable structures.
Step 1: Initial 3D Structure Generation
An initial 3-dimensional structure of Fmoc-decyl-aminoacetaldehyde can be generated using standard molecular building software (e.g., Avogadro, ChemDraw). This initial geometry will serve as the starting point for conformational analysis.
Step 2: Molecular Mechanics (MM) Conformational Search
Due to the high flexibility of the decyl chain, a comprehensive conformational search is crucial. Molecular mechanics methods are well-suited for rapidly exploring the potential energy surface of large molecules.
-
Force Field Selection: A force field such as MMFF94 or OPLS3e should be employed. These force fields are parameterized for a wide range of organic molecules and can accurately describe non-covalent interactions.
-
Search Algorithm: A systematic or stochastic search algorithm (e.g., Monte Carlo, Molecular Dynamics) should be used to generate a large number of diverse conformations.
-
Solvation Model: An implicit solvation model, such as the Generalized Born surface area (GBSA) model, can be included to approximate the effects of a solvent environment (e.g., water, DMSO).
Step 3: Clustering and Selection of Low-Energy Conformers
The conformational search will yield a large number of structures. These should be clustered based on root-mean-square deviation (RMSD) to identify unique conformational families. The lowest energy conformers from the most populated clusters should be selected for further refinement.
Step 4: Quantum Mechanics (QM) Geometry Optimization
The selected low-energy conformers should be subjected to geometry optimization using quantum mechanics to obtain more accurate structures and energies.
-
Method: Density Functional Theory (DFT) is a computationally efficient and accurate method for this purpose. The B3LYP functional is a common and reliable choice.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between accuracy and computational cost. For higher accuracy, a larger basis set like 6-311+G(2d,p) can be used.
-
Dispersion Correction: An empirical dispersion correction (e.g., D3) should be included to accurately model the non-covalent interactions, particularly those involving the Fmoc and decyl groups.
Step 5: Vibrational Frequency Analysis
For each optimized geometry, a vibrational frequency analysis should be performed at the same level of theory. This calculation serves two purposes:
-
Verification of Minima: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Thermodynamic Properties: The frequencies can be used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 6: Calculation of Electronic Properties
Once the final, validated structures are obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions. These include:
-
Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions.
-
Frontier Molecular Orbitals (HOMO/LUMO): To predict sites of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To investigate intramolecular interactions, such as hydrogen bonding.
Hypothetical Quantitative Data
The following tables present hypothetical data that could be obtained from the theoretical modeling workflow described above. These values are for illustrative purposes and would need to be confirmed by actual calculations.
Table 1: Key Geometric Parameters of the Most Stable Conformer
| Parameter | Functional Group | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | Aldehyde | C | O | - | 1.21 |
| Bond Angle | Aldehyde | O | C | H | 121.5 |
| Dihedral Angle | Linker | C(Fmoc) | O | C | N |
| Dihedral Angle | Decyl Chain | C4 | C5 | C6 | C7 |
Table 2: Relative Energies of Low-Energy Conformers
| Conformer ID | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Key Intramolecular Interaction |
| Conf-01 | 0.00 | -1234.5678 | N-H···O=C Hydrogen Bond |
| Conf-02 | 1.25 | -1234.5658 | π-stacking (Fmoc) |
| Conf-03 | 2.89 | -1234.5632 | van der Waals (Decyl) |
Proposed Experimental Protocols for Model Validation
The theoretical models should be validated against experimental data. The following standard experimental protocols are proposed for the characterization of Fmoc-decyl-aminoacetaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of protons and carbons, and to infer conformational information through Nuclear Overhauser Effect (NOE) experiments.
-
Methodology:
-
Dissolve 5-10 mg of Fmoc-decyl-aminoacetaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer.
-
For conformational analysis, acquire a 2D NOESY or ROESY spectrum.
-
Compare the experimental chemical shifts and NOE correlations with those predicted from the calculated structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify characteristic vibrational modes of the functional groups and compare them to the calculated vibrational frequencies.
-
Methodology:
-
Prepare a sample of Fmoc-decyl-aminoacetaldehyde as a thin film on a KBr pellet or in a suitable solvent.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the stretching frequencies for the C=O (aldehyde), N-H, and aromatic C-H bonds.
-
Compare the experimental frequencies with the scaled theoretical frequencies obtained from the QM calculations.
-
X-ray Crystallography
-
Objective: To obtain a definitive, high-resolution 3D structure of the molecule in the solid state.
-
Methodology:
-
Grow single crystals of Fmoc-decyl-aminoacetaldehyde from a suitable solvent system via slow evaporation or vapor diffusion.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure.
-
Compare the experimentally determined bond lengths, bond angles, and torsion angles with the values from the most stable calculated conformer.
-
Conclusion
The theoretical modeling workflow presented in this whitepaper provides a robust and comprehensive approach for elucidating the three-dimensional structure and electronic properties of Fmoc-decyl-aminoacetaldehyde. By combining molecular mechanics and quantum mechanics, researchers can gain valuable insights into the conformational preferences and potential intermolecular interactions of this molecule. The integration of proposed experimental validation methods will ensure the accuracy and predictive power of the computational models, ultimately accelerating the drug development process.
References
Methodological & Application
Application Notes and Protocols for Bioconjugation using (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate is a heterobifunctional linker designed for the covalent modification of biomolecules. This reagent features three key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a decyl alkyl spacer, and a reactive aldehyde (2-oxoethyl) group. The Fmoc group provides temporary protection of a primary amine, allowing for controlled, sequential conjugation strategies. The terminal aldehyde enables the specific modification of primary amine groups on biomolecules, such as the ε-amine of lysine residues in proteins, through reductive amination. The long decyl spacer introduces a significant hydrophobic element, which can be leveraged for specific applications such_ as interaction with cell membranes or hydrophobic pockets of target proteins.
This document provides detailed protocols for the use of this compound in the bioconjugation of proteins, including Fmoc deprotection, the reductive amination reaction, and subsequent purification and characterization of the conjugate.
Key Features and Applications
-
Orthogonal Chemistry: The Fmoc-protected amine and the aldehyde functionality allow for a two-step conjugation strategy. The aldehyde can be reacted first, followed by deprotection of the Fmoc group to expose an amine for further modification.
-
Reductive Amination: The aldehyde group reacts with primary amines to form an initial Schiff base, which is then reduced to a stable and irreversible secondary amine bond. This method is highly specific and efficient under mild conditions.[1]
-
Hydrophobic Spacer: The ten-carbon alkyl (decyl) chain provides a long, hydrophobic spacer. This can be advantageous for:
-
Applications requiring interaction with lipid bilayers or cell membranes.
-
Targeting hydrophobic pockets in proteins.
-
Potential for self-assembly of the resulting bioconjugates.
-
-
Potential Applications:
-
Development of antibody-drug conjugates (ADCs) with hydrophobic payloads.
-
Creation of protein-small molecule conjugates for targeted therapy.
-
Functionalization of proteins for immobilization on hydrophobic surfaces.
-
Probing protein-protein interactions involving hydrophobic domains.
-
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₇H₃₅NO₃ |
| Molecular Weight | 421.57 g/mol |
| CAS Number | 239088-22-3 |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, Dichloromethane) |
| Reactive Group | Aldehyde (-CHO) |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) |
| Spacer Arm | Decyl (-C₁₀H₂₀-) |
Experimental Protocols
Protocol 1: Two-Step Bioconjugation via Reductive Amination and Subsequent Fmoc Deprotection
This protocol describes the conjugation of the aldehyde group to a protein, followed by the removal of the Fmoc protecting group to expose a primary amine for potential further modification.
Materials:
-
Protein of interest (containing accessible lysine residues) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Piperidine
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
-
Characterization instruments (e.g., Mass Spectrometer, HPLC)
Workflow Diagram:
References
Application Notes and Protocols: Labeling of Proteins with Fmoc-decyl-aminoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein labeling is a fundamental technique in life sciences and drug development, enabling the study of protein function, localization, interactions, and dynamics. Reductive amination is a robust and widely used method for covalently modifying proteins.[1] This process involves the reaction of a carbonyl group, such as an aldehyde, with a primary amine on the protein, typically the ε-amino group of lysine residues or the N-terminal α-amino group, to form an intermediate imine that is subsequently reduced to a stable secondary amine linkage.[1][2] This method is advantageous due to the mild reaction conditions required, which helps in preserving the protein's structure and function.
Fmoc-decyl-aminoacetaldehyde is a labeling reagent that combines a long alkyl chain (decyl) for hydrophobicity, an aldehyde for protein conjugation, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a well-established protecting group in peptide synthesis, known for its stability and specific cleavage conditions, and it also provides a chromophore for UV detection.[3][][5] The decyl chain can facilitate interactions with cell membranes or be used as a hydrophobic tether. This application note provides a detailed protocol for the labeling of proteins with Fmoc-decyl-aminoacetaldehyde via reductive amination.
Principle of the Method
The labeling strategy is based on the reductive amination of primary amino groups on the protein surface with the aldehyde moiety of Fmoc-decyl-aminoacetaldehyde. The reaction proceeds in two main steps:
-
Imine Formation: The aldehyde group of Fmoc-decyl-aminoacetaldehyde reacts with a primary amine on the protein (e.g., lysine side chain) to form a Schiff base (imine). This reaction is reversible and typically favored under slightly acidic to neutral pH.[1]
-
Reductive Stabilization: The unstable imine intermediate is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable carbon-nitrogen single bond.[6][7]
Materials and Reagents
-
Protein of interest
-
Fmoc-decyl-aminoacetaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Dialysis tubing (e.g., 10 kDa MWCO) or centrifugal filter units
-
Bradford protein assay reagent or similar
-
SDS-PAGE gels and reagents
-
Mass spectrometer (optional, for characterization)
Experimental Protocol
This protocol is a general guideline and may require optimization for specific proteins.
Preparation of Reagents
-
Protein Solution: Prepare the protein of interest in the Reaction Buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris). If necessary, exchange the buffer using dialysis or a desalting column.
-
Labeling Reagent Stock Solution: Prepare a 100 mM stock solution of Fmoc-decyl-aminoacetaldehyde in anhydrous DMSO.
-
Reducing Agent Solution: Prepare a fresh 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in 10 mM NaOH. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
Protein Labeling Reaction
-
To the protein solution, add the Fmoc-decyl-aminoacetaldehyde stock solution to achieve a final molar excess of 10- to 50-fold over the protein. The optimal ratio should be determined empirically.
-
Gently mix the solution by pipetting and incubate for 30 minutes at room temperature to allow for imine formation.
-
Add the sodium cyanoborohydride solution to a final concentration of 20 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
Quenching the Reaction
-
Add the Quenching Buffer to a final concentration of 100 mM to consume any unreacted aldehyde and stop the reaction.
-
Incubate for 30 minutes at room temperature.
Purification of the Labeled Protein
-
Remove unreacted labeling reagent and byproducts by dialysis against PBS at 4°C with several buffer changes over 24-48 hours.
-
Alternatively, use centrifugal filter units with an appropriate molecular weight cutoff to exchange the buffer and remove small molecules.[8] Wash the protein with PBS several times.
-
After purification, determine the concentration of the labeled protein using a protein assay such as the Bradford assay.
Characterization of the Labeled Protein
-
SDS-PAGE Analysis: Analyze the purified labeled protein by SDS-PAGE to check for purity and potential aggregation. A slight increase in molecular weight may be observable depending on the extent of labeling.
-
Mass Spectrometry: Use mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the degree of labeling by comparing the mass of the labeled protein to the unlabeled protein.
-
UV-Vis Spectroscopy: The Fmoc group has a characteristic UV absorbance around 265 nm, which can be used to estimate the degree of labeling if the extinction coefficients of the protein and the Fmoc group are known.
Quantitative Data Summary
The efficiency of the labeling reaction can be assessed by determining the degree of labeling (DOL), which is the average number of labeling molecules conjugated per protein molecule.
| Parameter | Typical Value | Method of Determination |
| Degree of Labeling (DOL) | 1 - 5 | Mass Spectrometry |
| Labeling Efficiency | 30 - 70% | Mass Spectrometry |
| Protein Recovery | > 80% | Bradford Assay |
Note: These values are illustrative and will vary depending on the protein, the molar ratio of reagents, and reaction conditions.
Experimental Workflow
Caption: Experimental workflow for protein labeling.
Reaction Mechanism
Caption: Reductive amination mechanism.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein labeling protocol [abberior.rocks]
Application of Fmoc-Amino Aldehydes in Solid-Phase Peptide Synthesis for the Generation of C-Terminal Peptide Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the application of Fmoc-protected amino aldehydes in solid-phase peptide synthesis (SPPS) to generate peptides with a C-terminal aldehyde functionality. This methodology is of significant interest in drug discovery and chemical biology, as peptide aldehydes are known inhibitors of various proteases and can serve as versatile intermediates for further chemical modifications. The protocols provided are based on established methods in the field, assuming "M-Foc" is a common typographical error for the standard "Fmoc" (9-fluorenylmethyloxycarbonyl) protecting group used in modern peptide synthesis.[1][]
The synthesis of C-terminal peptide aldehydes via SPPS can be broadly categorized into a multi-step process that includes the preparation of the Fmoc-amino aldehyde, its immobilization on a solid support, standard Fmoc-based peptide chain elongation, and finally, cleavage and deprotection to yield the desired peptide aldehyde.[3]
I. Synthesis of Fmoc-Amino Aldehydes
The initial and crucial step is the synthesis of the N-α-Fmoc-protected amino aldehyde. A highly efficient and racemization-free method involves the oxidation of the corresponding Fmoc-amino alcohol using Dess-Martin periodinane (DMP).[3][4][5]
Experimental Protocol: Synthesis of Fmoc-Amino Aldehyde
This protocol details the oxidation of an Fmoc-amino alcohol to the corresponding aldehyde.
Materials:
-
Fmoc-amino alcohol (1.0 equiv)
-
Dess-Martin periodinane (DMP) (2.2 equiv)[6]
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Fmoc-amino alcohol (e.g., 5.36 mmol) in dry DCM (200 mL).
-
Add Dess-Martin periodinane (12 mmol, 2.2 equiv) to the solution and stir until it is nearly completely dissolved.[3]
-
Add deionized water (200 μL, 11.1 mmol) to the reaction mixture.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, dilute the reaction mixture with diethyl ether (150 mL).
-
Quench the reaction by adding a saturated sodium bicarbonate solution (80%).
-
Separate the organic phase and wash it sequentially with water (2x) and brine (2x).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and remove the solvents in vacuo to obtain the Fmoc-amino aldehyde.
Quantitative Data: Synthesis of Fmoc-Amino Aldehydes
The Dess-Martin periodinane oxidation of Fmoc-amino alcohols is a high-yielding reaction.
| Product | Starting Material | Oxidizing Agent | Yield | Reference |
| Fmoc-amino aldehydes | Fmoc-amino alcohols | Dess-Martin periodinane | ~99% | [3] |
II. Solid-Phase Synthesis of C-Terminal Peptide Aldehydes
Once the Fmoc-amino aldehyde is prepared, it can be incorporated into a solid-phase synthesis workflow. A common strategy involves the immobilization of the aldehyde onto a suitable resin via an oxazolidine linker, followed by standard Fmoc-SPPS for peptide chain elongation.[3]
Experimental Workflow
The overall workflow for the solid-phase synthesis of a peptide aldehyde is depicted below.
Experimental Protocols
1. Immobilization of Fmoc-Amino Aldehyde on Threonyl-Resin:
This protocol describes the formation of an oxazolidine linker between the Fmoc-amino aldehyde and a threonyl-resin.
Materials:
-
Deprotected Threonyl-Resin
-
Fmoc-amino aldehyde (5 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (AcOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Suspend the deprotected threonyl-resin (100 mg) in a mixture of MeOH, DCM, DMF, and AcOH (30:3:2:0.35, v/v/v/v; 2 mL).[3]
-
Add the Fmoc-amino aldehyde (5 equiv) to the resin suspension.
-
Shake the mixture for 3 hours at room temperature under an inert atmosphere.[3]
-
Monitor the completion of the coupling using the Kaiser test.
-
After completion, thoroughly wash the resin with DMF (5x), THF (5x), and DCM (5x).[3]
-
The yield of immobilization can be quantified by spectrophotometric determination of the Fmoc group.[3]
2. N-Boc Protection of the Oxazolidine Linker:
To prevent unwanted side reactions during subsequent Fmoc-SPPS cycles, the nitrogen of the oxazolidine ring is protected with a Boc group.
3. Peptide Chain Elongation (Standard Fmoc-SPPS):
Following the protection of the oxazolidine linker, the peptide chain is elongated using standard Fmoc solid-phase peptide synthesis protocols. This involves iterative cycles of:
-
Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the growing peptide chain, typically using a solution of 20% piperidine in DMF.[7][8]
-
Washing: Thorough washing of the resin to remove excess reagents.
-
Coupling: Addition of the next Fmoc-protected amino acid, activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).[8]
-
Washing: Final washing to remove unreacted reagents.
4. Cleavage and Deprotection:
A two-step cleavage process is employed to release the peptide aldehyde from the solid support and remove side-chain protecting groups.
Procedure:
-
Step 1 (Side-chain Deprotection): Treat the resin with a mixture of DCM, TIPS, and TFA (94:5:1, v/v/v) for 20 minutes at room temperature. Repeat this step three times.[3]
-
Step 2 (Aldehyde Release): After washing, apply mild aqueous acidic conditions to cleave the oxazolidine linker and release the deprotected peptide aldehyde.
-
Concentrate the cleavage solution and precipitate the peptide aldehyde in cold diethyl ether.
-
Lyophilize the product from a tBuOH/H₂O (2:1) mixture.[3]
III. Quantitative Data: Peptide Aldehyde Synthesis
The yield of the final peptide aldehyde is sequence-dependent and can be influenced by the efficiency of each step, particularly the immobilization and cleavage.
| Peptide Sequence | Resin/Linker Strategy | Overall Yield | Purity | Reference |
| Fmoc-Lys(Fmoc)-Leu-Phe-H | N-Boc-protected oxazolidine | 80% | - | [3] |
| Various Model Peptides | Backbone Amide-Linked (BAL) | 16-53% (crude) | 30-40% | [9] |
| Ac-Val-Leu-Ala-H | Acetal/Thioacetal on solid support | 8% | - | [10] |
IV. Logical Relationships in Fmoc-SPPS
The success of Fmoc-based solid-phase peptide synthesis relies on the orthogonal protection strategy, where different protecting groups are removed under distinct chemical conditions.
V. Conclusion
The use of Fmoc-amino aldehydes in solid-phase peptide synthesis provides an effective route to C-terminal peptide aldehydes. The key steps involve the efficient synthesis of the aldehyde building block, its secure anchoring to a solid support via a cleavable linker, standard peptide elongation, and a final deprotection/cleavage step. While the overall yields can be variable, optimization of the linker strategy and cleavage conditions can lead to successful synthesis of these valuable molecules for applications in drug discovery and chemical biology.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate [pubmed.ncbi.nlm.nih.gov]
- 10. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions with (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate, an N-Fmoc-protected amino aldehyde featuring a decyl substituent, is a valuable intermediate in the synthesis of modified peptides and other complex organic molecules. The aldehyde functionality serves as a key handle for introducing molecular diversity through coupling reactions. The most prominent and versatile method for coupling primary and secondary amines to this aldehyde is reductive amination .
This one-pot reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced in situ to a stable secondary or tertiary amine. This methodology is widely employed in drug discovery and development for the construction of novel chemical entities with potential therapeutic applications. The choice of a mild reducing agent is crucial to selectively reduce the imine intermediate without affecting the starting aldehyde.
Key Reaction: Reductive Amination
The coupling of an amine to this compound is efficiently achieved via reductive amination. This reaction forms a new carbon-nitrogen bond, yielding a secondary amine derivative. The general transformation is depicted below:
Scheme 1: General Reductive Amination Reaction (Image of the chemical reaction)
Two of the most effective and commonly used reducing agents for this transformation are sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). Both reagents exhibit excellent chemoselectivity for the iminium ion over the aldehyde.
Data Presentation: Comparison of Reaction Conditions
The selection of the appropriate reducing agent and solvent system is critical for a successful reductive amination. The following table summarizes typical reaction conditions for both sodium triacetoxyborohydride and sodium cyanoborohydride.
| Parameter | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) |
| Typical Solvents | Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile (ACN), Dichloromethane (DCM)[1][2] | Methanol (MeOH), Ethanol (EtOH)[1] |
| Stoichiometry (Amine) | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents |
| Stoichiometry (Reducing Agent) | 1.5 - 2.0 equivalents | 1.5 - 2.0 equivalents |
| Catalyst (optional) | Acetic Acid (AcOH) can be used to catalyze imine formation, especially with ketones.[2][3] | Reaction is often run at a slightly acidic pH (5-6) to promote imine formation. |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1 - 24 hours | 1 - 24 hours |
| Safety Considerations | Preferred due to the formation of non-toxic byproducts.[4] | Can release toxic hydrogen cyanide (HCN) gas upon contact with strong acids.[5] |
Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the coupling of a primary amine to this compound using the milder and safer reducing agent, sodium triacetoxyborohydride.[2][3][4]
Materials:
-
This compound
-
Primary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloroethane (DCE) or dichloromethane (DCM).
-
Amine Addition: Add the primary amine (1.1 equivalents) to the solution.
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.
-
(Optional) Catalyst Addition: If the reaction is slow, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (typically within 1-12 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the reductive amination protocol.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. Sodium cyanoborohydride [organic-chemistry.org]
Application Notes and Protocols for Fmoc Deprotection in the Synthesis of Aldehyde-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides and other organic molecules containing a reactive aldehyde functionality is a critical aspect of drug discovery and development. These compounds are valuable as protease inhibitors, chemical probes, and intermediates for bioconjugation. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions. However, the very basic reagents used for Fmoc removal, such as piperidine, pose a significant challenge to the stability of the aldehyde group, which is susceptible to side reactions like aldol condensation, oxidation, and reactions with amine bases.
These application notes provide a comprehensive overview of established and alternative methods for Fmoc deprotection in the presence of an aldehyde functionality. The primary strategy involves the use of orthogonal protecting groups for the aldehyde, ensuring its integrity throughout the synthesis. Detailed protocols for standard and alternative deprotection methods are provided, along with a discussion of their advantages and potential pitfalls.
Core Principle: Orthogonal Protection of the Aldehyde Group
The most robust and widely adopted strategy for the successful synthesis of aldehyde-containing compounds via Fmoc-based chemistry is the protection of the aldehyde group with a protecting group that is stable to the basic conditions of Fmoc deprotection but can be removed under orthogonal conditions, typically acidic, at the end of the synthesis.[1][2] This orthogonal approach is fundamental to achieving high purity and yield of the target peptide aldehyde.[1][2]
Two common strategies for aldehyde protection in Fmoc-SPPS are the formation of acetals and oxazolidines .
-
Acetals/Thioacetals: The aldehyde is protected as a cyclic or acyclic acetal, which is stable to piperidine. Cleavage is typically achieved with trifluoroacetic acid (TFA) during the final cleavage from the solid support. Thioacetals can also be used and offer different cleavage options.
-
Oxazolidines: An oxazolidine linker can be employed, where the aldehyde is masked within the heterocyclic ring structure. This strategy is fully compatible with the Fmoc-based peptide synthesis.[2][3]
Fmoc Deprotection Methods
While the aldehyde is protected, various Fmoc deprotection methods can be employed. The choice of the deprotection reagent and conditions can influence the overall efficiency and purity of the synthesis, particularly in preventing common side reactions like aspartimide formation and diketopiperazine formation.[4]
Standard Method: Piperidine
The most common method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]
Table 1: Standard Piperidine-based Fmoc Deprotection
| Parameter | Condition | Notes |
| Reagent | 20% Piperidine in DMF | A 20-50% solution is commonly used. |
| Reaction Time | 1-2 treatments of 5-20 minutes each | The first treatment is often shorter to initiate the deprotection. |
| Temperature | Room Temperature | Elevated temperatures are generally avoided to minimize side reactions. |
| Advantages | Well-established, reliable, effective for most sequences. | |
| Disadvantages | Can promote side reactions like aspartimide and diketopiperazine formation. Piperidine is a regulated substance in some regions.[4][7] |
Alternative Methods
Several alternatives to piperidine have been developed to address its limitations, such as offering faster deprotection times or reducing side reactions.
1. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
DBU is a non-nucleophilic, strong base that can significantly accelerate the rate of Fmoc deprotection.[8][9] It is often used in combination with a nucleophilic scavenger like piperazine to trap the dibenzofulvene (DBF) byproduct.
2. Piperazine
Piperazine is a less hazardous alternative to piperidine and can be used alone or in combination with DBU for efficient Fmoc removal.[4][8]
3. Hydrazine
Hydrazine can also be used for Fmoc deprotection and is particularly relevant when using Dde or ivDde protecting groups for side-chain protection, as hydrazine is used for their removal.
Table 2: Comparison of Alternative Fmoc Deprotection Reagents
| Reagent/Cocktail | Typical Concentration | Reaction Time | Key Advantages | Potential Issues |
| DBU/Piperazine | 2% DBU, 5% Piperazine in DMF | < 1 minute | Very rapid deprotection, reduces deletion sequences from incomplete deprotection.[8][9] | Can increase aspartimide formation in sensitive sequences.[10] |
| Piperazine | 10% (w/v) in DMF/ethanol | Similar to piperidine | Safer alternative to piperidine.[4][7] | May be less efficient for sterically hindered Fmoc groups.[7] |
| Hydrazine | 2% in DMF | 30 minutes | Orthogonal to many other protecting groups. | Can also cleave other protecting groups like Dde/ivDde. |
Experimental Protocols
Protocol 1: General Workflow for Fmoc-SPPS of Peptide Aldehydes
This protocol outlines the general steps for synthesizing a peptide aldehyde using an orthogonally protected aldehyde strategy.
Caption: General workflow for Solid-Phase Peptide Synthesis of peptide aldehydes.
Protocol 2: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for use with resins where the aldehyde functionality is protected as an acetal or within an oxazolidine linker.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for 15-20 minutes at room temperature.[3]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed with the coupling of the next Fmoc-amino acid.
Protocol 3: Rapid Fmoc Deprotection using DBU/Piperazine
This protocol offers a faster alternative to piperidine and is compatible with protected aldehyde functionalities.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Piperazine
-
Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the DBU/piperazine deprotection solution to the resin.
-
Agitate the mixture for 1-2 minutes at room temperature.[8][9]
-
Drain the deprotection solution.
-
Repeat steps 3-4 one more time.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Proceed with the next coupling step.
Signaling Pathways and Logical Relationships
The decision-making process for selecting an appropriate Fmoc deprotection method for an aldehyde-containing compound is outlined below. The primary consideration is the stability of the aldehyde group.
Caption: Decision tree for Fmoc deprotection strategy with aldehydes.
Conclusion
The successful synthesis of aldehyde-containing compounds using Fmoc chemistry hinges on the strategic protection of the aldehyde functionality. By employing orthogonal protecting groups such as acetals or oxazolidines, researchers can utilize a range of Fmoc deprotection methods, from the standard piperidine protocol to faster alternatives like DBU/piperazine, without compromising the integrity of the final product. The choice of deprotection method should be guided by the specific requirements of the synthesis, including the sequence of the peptide and the potential for side reactions. The protocols and guidelines presented here provide a solid foundation for the successful synthesis of these valuable molecules.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [repository.iitgn.ac.in]
- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Oxoethyl Carbamates as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxoethyl carbamates are a class of chemical probes with significant potential in chemical biology and drug discovery. These molecules incorporate a reactive 2-oxoethyl (acetaldehyde) moiety attached to a carbamate backbone. This unique structural feature allows them to act as covalent probes, primarily targeting nucleophilic residues in proteins, such as cysteine and lysine. The carbamate portion of the molecule can be readily modified to tune the probe's selectivity and physicochemical properties, making 2-oxoethyl carbamates versatile tools for activity-based protein profiling (ABPP), target identification, and inhibitor development.
The reactivity of the aldehyde group in the 2-oxoethyl moiety enables the formation of a stable covalent bond with protein nucleophiles, allowing for the specific and irreversible labeling of target proteins. This covalent labeling strategy is a cornerstone of ABPP, a powerful chemoproteomic technique used to study enzyme function and inhibitor interactions directly in complex biological systems.
These application notes provide a comprehensive overview of the principles, protocols, and potential applications of 2-oxoethyl carbamates as chemical probes.
Principle of Action
The utility of 2-oxoethyl carbamates as chemical probes lies in the electrophilic nature of the aldehyde group, which readily reacts with strong nucleophiles found in protein active sites or other accessible regions. The primary targets are the thiol group of cysteine residues and the ε-amino group of lysine residues.
The reaction with a cysteine residue proceeds via a nucleophilic addition to form a hemiacetal intermediate, which can then be stabilized. The reaction with a lysine residue typically forms a Schiff base, which can be subsequently reduced to form a stable secondary amine linkage. This covalent and often irreversible modification allows for the "tagging" of proteins for subsequent detection, enrichment, and identification.
A generic 2-oxoethyl carbamate probe can be designed with three key components:
-
The 2-Oxoethyl Carbamate "Warhead": This is the reactive group responsible for covalent bond formation with the target protein.
-
A Recognition Element: This part of the molecule provides selectivity for a specific protein or a family of proteins. It is often designed based on a known ligand or substrate of the target.
-
A Reporter Tag: This is a functional group that enables detection and/or enrichment of the labeled protein. Common tags include fluorophores (for imaging), biotin (for affinity purification), or a "clickable" handle like an alkyne or azide for subsequent bioorthogonal ligation.
Applications
-
Activity-Based Protein Profiling (ABPP): 2-Oxoethyl carbamate probes can be used to profile the activity of specific enzyme classes, such as cysteine proteases or other enzymes with a reactive cysteine in their active site. By using a probe with a reporter tag, one can visualize or quantify the active members of an enzyme family in a complex proteome.
-
Target Identification and Validation: When a bioactive compound with an unknown mechanism of action is discovered, a 2-oxoethyl carbamate probe based on its structure can be synthesized. This probe can then be used to covalently label its protein target(s) in a cellular lysate or even in living cells, leading to their identification by mass spectrometry.
-
Covalent Inhibitor Development: The 2-oxoethyl carbamate moiety can be incorporated into drug candidates to create targeted covalent inhibitors. Covalent inhibition can offer advantages such as increased potency and prolonged duration of action.
-
Mapping Reactive Residues: These probes can be used to identify hyper-reactive cysteine or lysine residues on a proteome-wide scale. This information is valuable for understanding protein function and for identifying potential sites for covalent drug design.
Data Presentation
Quantitative data from experiments using 2-oxoethyl carbamate probes should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: In Vitro Labeling Efficiency of a 2-Oxoethyl Carbamate Probe against a Purified Enzyme
| Probe Concentration (µM) | Incubation Time (min) | Target Protein | Percent Labeling (%) |
| 1 | 15 | Protease X | 25 |
| 1 | 30 | Protease X | 48 |
| 1 | 60 | Protease X | 75 |
| 5 | 15 | Protease X | 60 |
| 5 | 30 | Protease X | 85 |
| 5 | 60 | Protease X | 98 |
Table 2: Quantitative Proteomic Analysis of Proteins Labeled by a 2-Oxoethyl Carbamate Probe in Cell Lysate
| Protein ID | Gene Name | Fold Change (Probe vs. Control) | p-value | Function |
| P12345 | CTBS | 15.2 | <0.001 | Cysteine Protease |
| Q67890 | LYSK | 8.7 | <0.005 | Kinase |
| R54321 | DEH1 | 2.1 | 0.045 | Dehydrogenase |
Experimental Protocols
Protocol 1: Synthesis of a Generic 2-Oxoethyl Carbamate Probe with a "Clickable" Tag
This protocol describes the synthesis of a tert-butyl N-(2-oxoethyl)carbamate functionalized with a terminal alkyne for use in click chemistry.
Materials:
-
tert-Butyl N-(2-aminoethyl)carbamate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated solution
-
Sodium thiosulfate, saturated solution
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve tert-Butyl N-(2-aminoethyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Dess-Martin periodinane (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution.
-
Stir vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl N-(2-oxoethyl)carbamate probe.
Protocol 2: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with a 2-oxoethyl carbamate probe.
Materials:
-
Purified protein of interest (e.g., a cysteine protease) in a suitable buffer (e.g., PBS or Tris-HCl, pH 7.4)
-
2-Oxoethyl carbamate probe stock solution in DMSO
-
SDS-PAGE loading buffer
-
Coomassie Brilliant Blue stain or fluorescent imaging system
Procedure:
-
Prepare a reaction mixture containing the purified protein at a final concentration of 1-5 µM in the reaction buffer.
-
Add the 2-oxoethyl carbamate probe from the DMSO stock solution to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be kept below 1% (v/v).
-
Incubate the reaction at 37 °C for a specified time (e.g., 15, 30, 60 minutes).
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled protein by Coomassie staining (to observe a potential mobility shift) or by in-gel fluorescence scanning if a fluorescently tagged probe was used.
Protocol 3: Activity-Based Protein Profiling (ABPP) in Cell Lysate
This protocol outlines the use of a 2-oxoethyl carbamate probe for ABPP in a complex proteome.
Materials:
-
Cell lysate prepared in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors, excluding those that react with the probe)
-
2-Oxoethyl carbamate probe with a biotin tag
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with decreasing concentrations of SDS)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Mass spectrometer for protein identification
Procedure:
-
Adjust the protein concentration of the cell lysate to 1-2 mg/mL.
-
Add the biotinylated 2-oxoethyl carbamate probe to the lysate to a final concentration of 1-5 µM.
-
Incubate the mixture for 1 hour at 37 °C.
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1 hour at 4 °C with gentle rotation to capture the biotin-labeled proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads sequentially with wash buffers of increasing stringency to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins.
Visualizations
Caption: Mechanism of action of a 2-oxoethyl carbamate probe.
Caption: Experimental workflow for Activity-Based Protein Profiling.
Caption: Logical components of a 2-oxoethyl carbamate probe.
experimental setup for reactions involving N-FMOC-2-(n-decylamino)acetaldehyde
Application Notes and Protocols for N-FMOC-2-(n-decylamino)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the handling and reactivity of N-FMOC-2-(n-decylamino)acetaldehyde, a specialized building block relevant to peptide chemistry and drug discovery. The protocols outlined herein are based on established methodologies for N-FMOC protected amino aldehydes and are intended to serve as a comprehensive guide for researchers. This guide covers the synthesis, purification, and subsequent reactions of this compound, with a focus on its application in forming more complex molecular structures. All quantitative data are presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.
Introduction to N-FMOC-2-(n-decylamino)acetaldehyde
N-FMOC-2-(n-decylamino)acetaldehyde is a bifunctional organic molecule featuring a secondary amine protected by a 9-fluorenylmethoxycarbonyl (FMOC) group and a reactive aldehyde moiety. The long n-decyl chain imparts significant lipophilicity, making this compound a valuable intermediate for synthesizing peptide analogues with enhanced membrane permeability or for creating targeted drug delivery systems. The FMOC group provides robust protection of the amine under various reaction conditions while allowing for facile deprotection under mild basic conditions, a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Proposed Synthesis of N-FMOC-2-(n-decylamino)acetaldehyde
The synthesis of the title compound can be envisioned as a two-step process starting from commercially available 2-aminoacetaldehyde diethyl acetal and n-decyl bromide, followed by FMOC protection.
References
Application Notes and Protocols for Bioconjugation Techniques Utilizing Aldehyde Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific bioconjugation has become an essential tool in the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), imaging agents, and functionalized proteins. The use of an aldehyde or ketone as a chemical handle offers a robust and versatile strategy for the precise covalent modification of proteins.[1] This is primarily because the aldehyde functional group is absent in native proteins, providing a unique and bioorthogonal target for ligation.[1]
These application notes provide a comprehensive overview of the techniques for introducing aldehyde functionalities into proteins and the subsequent ligation chemistries available for conjugation. Detailed protocols for key experimental procedures are provided to guide researchers in applying these powerful methods.
I. Generation of Aldehyde Functionality in Proteins
To leverage aldehyde-reactive chemistries, a carbonyl group must first be site-specifically introduced into the target protein. Two primary methods are widely employed: the chemoenzymatic "aldehyde tag" system and the chemical oxidation of N-terminal amino acids.
The Aldehyde Tag (Formylglycine-Generating Enzyme System)
A highly efficient chemoenzymatic method involves the genetic encoding of a short peptide sequence known as the "aldehyde tag."[1] This tag, typically containing the consensus sequence Cys-X-Pro-X-Arg (CxPxR), is recognized by the Formylglycine-Generating Enzyme (FGE).[1][2] FGE oxidizes the cysteine residue within the tag to a Cα-formylglycine (fGly) residue, which contains a reactive aldehyde group.[1][2] This system allows for the precise placement of the aldehyde handle at the N-terminus, C-terminus, or within solvent-accessible internal loops of a protein.[1][2]
The FGE is endogenously present in mammalian cells, or it can be co-expressed with the protein of interest in systems like E. coli.[1] This method is highly efficient, often achieving conversion rates of over 90%, leading to the production of homogenous bioconjugates.[1]
Diagram: Aldehyde Tag Generation Workflow
Caption: Workflow for generating an aldehyde-tagged protein using the FGE system.
Oxidation of N-terminal Serine/Threonine
An alternative chemical approach involves the oxidation of an N-terminal serine or threonine residue using sodium periodate (NaIO₄).[1] This reaction, known as oxidative cleavage, selectively cleaves the carbon-carbon bond of the 1,2-amino alcohol system present in these residues, resulting in the formation of a glyoxyl aldehyde (an α-oxo aldehyde).[1] This method is advantageous as it can be applied to proteins with a suitable N-terminal residue without the need for genetic engineering.[1]
II. Aldehyde-Reactive Ligation Chemistries
Once the aldehyde handle is installed, it can be selectively targeted by various nucleophilic linkers to form stable covalent bonds. The choice of ligation chemistry is critical as it determines the stability and properties of the resulting bioconjugate.
Hydrazone and Oxime Ligation
The reaction of an aldehyde with a hydrazide-functionalized molecule forms a hydrazone linkage, while reaction with an aminooxy-functionalized molecule yields a more stable oxime linkage.[3][4] Both reactions can be performed under mild, aqueous conditions compatible with biomolecules.[5]
Stability: Experimental evidence consistently demonstrates that oxime bonds exhibit significantly greater hydrolytic stability compared to hydrazone bonds across a range of pH values.[3][4][6][7] The rate of hydrolysis for oximes can be up to 1000-fold lower than for simple hydrazones.[3][6] This heightened stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage, which reduces the basicity of the imine nitrogen and its susceptibility to protonation, the initial step in hydrolysis.[3][7] Due to their greater stability, oximes are generally preferred for applications requiring long-term stability in physiological conditions, while the more labile hydrazone linkage can be exploited for controlled-release applications, such as in ADCs designed to release drugs in the acidic environment of lysosomes.[1][8][9]
Kinetics: The reaction rates for hydrazone and oxime formation can be accelerated by using aniline as a catalyst, enabling efficient labeling of biomolecules at low micromolar concentrations and neutral pH.[5] Rate constants for these catalyzed ligations can reach 10¹-10³ M⁻¹s⁻¹.[5]
Diagram: Hydrazone and Oxime Ligation Reactions
Caption: Chemical reactions for forming hydrazone and oxime linkages.
Pictet-Spengler and HIPS Ligation
While oxime bonds are relatively stable, the potential for hydrolysis has driven the development of chemistries that form even more stable, irreversible C-C bonds.[1][10] The Pictet-Spengler ligation and its variants are prime examples of such advancements.[1][10]
-
Pictet-Spengler Ligation: This reaction involves an initial oxime formation between an aldehyde-tagged protein and an aminooxy-functionalized indole.[1][11] This is followed by an intramolecular cyclization that forms a hydrolytically stable oxacarboline product with a C-C bond.[1][11]
-
Hydrazino-iso-Pictet-Spengler (HIPS) Ligation: This improved version utilizes a hydrazine-based linker, which allows the reaction to proceed efficiently at or near neutral pH, a significant advantage over the original Pictet-Spengler ligation that requires acidic conditions.[1][12] The HIPS chemistry results in a highly stable C-C bond, making it exceptionally well-suited for applications demanding high stability, such as ADCs.[1][12][13]
Diagram: HIPS Ligation Mechanism
Caption: Simplified workflow of the Hydrazino-iso-Pictet-Spengler (HIPS) ligation.
III. Quantitative Data Summary
The selection of a bioconjugation strategy often depends on quantitative parameters such as reaction kinetics and the stability of the resulting linkage. The following tables summarize key data for the described aldehyde-reactive ligation chemistries.
| Ligation Chemistry | Linker Functional Group | Resulting Bond | Typical pH | Stability | Second-Order Rate Constant (k₂) | Equilibrium Constant (Keq) |
| Hydrazone Ligation | Hydrazide (-CONHNH₂) | Hydrazone (C=N-N) | 4.5 - 7.0 | Labile, pH-sensitive | ~0.01 - 10³ M⁻¹s⁻¹[5][8] | 10⁴ - 10⁶ M⁻¹[1][5] |
| Oxime Ligation | Aminooxy (-O-NH₂) | Oxime (C=N-O) | 5.5 - 7.0 | High, more stable than hydrazone | ~0.01 - 10³ M⁻¹s⁻¹[5][8] | >10⁸ M⁻¹[1][5] |
| HIPS Ligation | Hydrazino-indole | C-C Bond | 5.5 - 7.4 | Very High, Irreversible | Efficient at neutral pH[1] | Not Applicable (Irreversible) |
| Pictet-Spengler Ligation | Aminooxy-indole | C-C Bond | 4.0 - 5.0 | Very High, Irreversible | ~10⁻⁴ M⁻¹s⁻¹ (uncatalyzed)[10] | Not Applicable (Irreversible) |
| Linkage Type | Relative Hydrolytic Rate Constant (krel) |
| Oxime | 1 |
| Semicarbazone | ~160 |
| Acetylhydrazone | ~300 |
| Methylhydrazone | ~600 |
| (Data adapted from Kalia and Raines (2008), demonstrating the superior stability of the oxime linkage compared to various hydrazone-type linkages. The relative first-order rate constants for hydrolysis are given, with the oxime rate set to 1.)[6][7][8] |
IV. Experimental Protocols
Protocol 1: Generation of Aldehyde-Tagged Protein in Mammalian Cells
This protocol describes the general steps for producing a protein with a genetically encoded aldehyde tag in a mammalian expression system.
Materials:
-
Expression plasmid encoding the protein of interest fused with an aldehyde tag (e.g., LCTPSR).
-
Suitable mammalian cell line (e.g., CHO or HEK293, which have endogenous FGE).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Protein purification system (e.g., Protein A affinity chromatography for antibodies).
Procedure:
-
Plasmid Design: Clone the gene for the protein of interest into a mammalian expression vector containing the aldehyde tag sequence (e.g., LCTPSR) at the desired location (N-terminus, C-terminus, or internal loop).
-
Transfection: Transfect the mammalian cell line with the expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Protein Expression: Culture the transfected cells under appropriate conditions to allow for protein expression. The endogenous FGE will convert the cysteine in the aldehyde tag to formylglycine.[1]
-
Purification: Purify the expressed aldehyde-tagged protein from the cell culture medium or lysate using standard chromatography techniques.[1]
-
Characterization: Confirm the conversion of the cysteine to formylglycine using mass spectrometry. The mass difference between the Cys-containing and fGly-containing protein is -34 Da (loss of SH₂ vs. addition of O).
Protocol 2: General Oxime/Hydrazone Ligation
This protocol provides a general procedure for labeling an aldehyde-tagged protein with an aminooxy or hydrazide-functionalized molecule (e.g., a fluorescent dye or drug).
Materials:
-
Purified aldehyde-tagged protein in a suitable buffer (e.g., PBS, pH 6.5-7.4).
-
Aminooxy- or hydrazide-functionalized payload molecule.
-
Aniline (optional, as catalyst).
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
DMSO for dissolving the payload.
-
Purification system (e.g., size exclusion chromatography) to remove excess payload.
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the aldehyde-tagged protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve the aminooxy- or hydrazide-functionalized payload in DMSO to create a concentrated stock solution.
-
-
Ligation Reaction:
-
Add the payload stock solution to the protein solution. A 5- to 20-fold molar excess of the payload is typically used to drive the reaction to completion.[1]
-
If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction at a suitable temperature (e.g., room temperature or 37°C) for 2-12 hours.[1][2] Monitor the reaction progress using techniques like SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.
-
-
Purification: Remove the excess, unreacted payload from the conjugated protein using size exclusion chromatography, dialysis, or tangential flow filtration.
-
Analysis: Characterize the final conjugate to determine the degree of labeling and confirm purity using SDS-PAGE, mass spectrometry, and HPLC.
Protocol 3: Hydrazino-iso-Pictet-Spengler (HIPS) Ligation
This protocol outlines the conjugation of an aldehyde-tagged antibody using a HIPS linker-payload.
Materials:
-
Purified aldehyde-tagged antibody in a suitable buffer (e.g., PBS, pH 7.0-7.4).
-
HIPS linker-payload reagent.
-
Reaction buffer (e.g., 50 mM sodium citrate, 50 mM NaCl, pH 5.5).[12][13]
-
Organic co-solvent such as DMA or DMSO.
-
Purification system (e.g., hydrophobic interaction chromatography or size exclusion chromatography).
Procedure:
-
Reagent Preparation:
-
Prepare the aldehyde-tagged antibody in the reaction buffer.
-
Dissolve the HIPS linker-payload reagent in an organic solvent like DMSO.
-
-
Ligation Reaction:
-
Purification and Analysis:
-
Purify the resulting conjugate to remove unreacted payload and other reagents.
-
Analyze the final ADC product for purity, drug-to-antibody ratio (DAR), and stability using methods such as HIC-HPLC, RP-HPLC, and mass spectrometry.
-
V. Conclusion
Bioconjugation techniques utilizing aldehyde functional groups provide a powerful platform for the site-specific modification of proteins. The ability to introduce a bioorthogonal aldehyde handle via genetic encoding or chemical oxidation, coupled with a range of versatile and robust ligation chemistries, offers researchers precise control over the structure and function of the final bioconjugate. The choice between hydrazone, oxime, or Pictet-Spengler-type ligations allows for the tuning of conjugate stability to suit specific applications, from controlled-release drug delivery systems to highly stable antibody-drug conjugates for therapeutic use. The protocols and data presented herein serve as a guide for the successful implementation of these essential bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pictet-Spengler ligation for protein chemical modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides with C-Terminal Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides featuring a C-terminal aldehyde are of significant interest in drug discovery and chemical biology. This functional group acts as a transition-state analogue inhibitor for various proteases, including cysteine and aspartyl proteases, making these peptides valuable tools for studying enzyme mechanisms and developing therapeutic agents.[1] Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach for preparing these modified peptides, enabling the rapid assembly of peptide chains on an insoluble resin support.[2][3]
This document provides detailed application notes and protocols for the solid-phase synthesis of peptides with C-terminal aldehydes, covering various synthetic strategies, resin choices, and cleavage conditions.
Synthetic Strategies for C-Terminal Peptide Aldehydes
Several methods have been developed for the solid-phase synthesis of peptide aldehydes. The primary strategies involve either the post-synthesis modification of a resin-bound precursor or the use of a specialized linker that directly yields the aldehyde upon cleavage.
Common strategies include:
-
Reduction of C-terminal Weinreb Amides: This method involves the synthesis of a peptide with a C-terminal N-methoxy-N-methylamide (Weinreb amide), which is then reduced to the corresponding aldehyde using a mild reducing agent like lithium aluminum hydride (LiAlH4) during cleavage from the resin.
-
Oxidation of C-terminal Alcohols: A peptide with a C-terminal alcohol can be synthesized and subsequently oxidized to the aldehyde. However, this method can be challenging due to the potential for over-oxidation and side reactions.[1]
-
Use of Specialized Linkers: To circumvent issues with post-synthesis modifications, various linkers have been designed to protect the aldehyde functionality during synthesis and release it under specific cleavage conditions. These include:
-
Acetal/Thioacetal Linkers: The aldehyde is protected as an acetal, which can be converted to a thioacetal and then cleaved to the aldehyde under mild conditions.[1]
-
Oxazolidine Linkers: An amino aldehyde is immobilized on a threonyl-functionalized resin through the formation of an oxazolidine ring. The peptide chain is then elongated, and the aldehyde is released upon cleavage.[4]
-
Backbone Amide Linkers (BAL): In this strategy, the peptide is anchored to the resin through a backbone amide nitrogen, leaving the C-terminus free for modification. The aldehyde functionality is typically introduced as an acetal and deprotected during the final cleavage step.[5][6]
-
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic strategy can significantly impact the overall yield and purity of the final peptide aldehyde. The following table summarizes representative yields for different methods.
| Synthetic Strategy | Peptide Sequence | Overall Yield (%) | Purity (%) | Reference |
| Acetal/Thioacetal Linker | Ac-Val-Leu-Ala-H | 8 | Not Reported | [1] |
| Thioacetal Conversion | Ac-Thr-Val-Phe(Hexahydro)-His-(OEt)2 | 31 (Isolation Yield) | Not Reported | [1] |
| Weinreb Amide Reduction | Various Tetrapeptides | 15-25 (Purified) | 60-85 (Crude) |
Experimental Workflows and Diagrams
General Workflow for Solid-Phase Peptide Aldehyde Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide aldehyde using a specialized linker strategy.
Caption: General workflow for solid-phase peptide aldehyde synthesis.
Weinreb Amide Reduction Strategy
This approach utilizes a Weinreb amide linker for the synthesis of peptide aldehydes.
Caption: Workflow for Weinreb amide-based peptide aldehyde synthesis.
Experimental Protocols
Protocol 1: Synthesis of Peptide Aldehydes using an Oxazolidine Linker on Threonyl Resin
This protocol is adapted from a method for the parallel solid-phase synthesis of peptide aldehydes.[4]
1. Preparation of Threonyl Resin:
- Start with a suitable aminomethylated resin (e.g., Rink Amide AM resin).
- Couple Fmoc-Thr(Trt)-OH to the resin using a standard coupling agent like TBTU and DIPEA in DMF.[4]
- After coupling, wash the resin thoroughly with DMF, THF, and DCM.
- Remove the Fmoc protecting group with 20% piperidine in DMF.[4]
- Wash the resin again with DMF, THF, and DCM and dry under reduced pressure.
2. Immobilization of Fmoc-Amino Acid Aldehyde:
- Suspend the deprotected threonyl-resin in a mixture of MeOH, DCM, DMF, and AcOH (30:3:2:0.35 v/v/v/v).[4]
- Add 5 equivalents of the desired Fmoc-amino acid aldehyde to the resin suspension.
- Shake the mixture for 3 hours at room temperature under an inert atmosphere.
- Monitor the reaction completion using the Kaiser test.
- Wash the resin thoroughly with DMF, THF, and DCM.
3. Boc Protection of the Oxazolidine Ring:
- Suspend the resin in DCM.
- Add a mixture of Boc2O (5 equivalents) and DIPEA (1 equivalent) in DCM.[4]
- Shake for 1 hour at room temperature.
- Wash the resin with DCM, THF, and DMF.
4. Peptide Chain Elongation:
- Perform standard Fmoc-based solid-phase peptide synthesis cycles:
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Repeat once.[4]
- Washing: Wash the resin with DMF, THF, and DCM.
- Coupling: Couple the next Fmoc-protected amino acid using a suitable coupling reagent (e.g., HBTU/HOBt/DIPEA or PyBOP/DIPEA).
5. Cleavage and Deprotection:
- Cleavage from this type of resin and side-chain deprotection are typically performed in two stages.[7]
- First, remove the acid-labile side-chain protecting groups using anhydrous TFA with appropriate scavengers (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT).
- Cleave the peptide aldehyde from the resin using a milder acidic cocktail such as AcOH/water/DCM/MeOH (10:5:63:21) for 3 x 30 minutes.[7]
6. Purification:
- Precipitate the crude peptide in cold diethyl ether.
- Purify the peptide aldehyde by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of Aspartyl Peptide Aldehydes via Weinreb Amide Resin
This protocol is based on the synthesis of tetrapeptide aspartyl aldehydes.
1. Preparation of Weinreb Amide Resin:
- Synthesize the Fmoc-protected Weinreb amide linker in solution.
- Couple the linker to MBHA resin using a coupling agent like PyBOP.
2. Peptide Synthesis:
- Perform peptide synthesis using a standard Fmoc strategy.
- For coupling, use a four-fold excess of activated amino acid with PyBOP:HOBt:DIPEA (1:1:1:2). For coupling Fmoc-Asp(OtBu)-OH, use HATU/DIPEA activation.
3. Side-Chain Deprotection:
- Upon completion of the peptide chain assembly, treat the peptide-resin with TFA and appropriate scavengers to remove the side-chain protecting groups. It is crucial to deprotect the side chains before cleavage to avoid reduction of ester groups by LiAlH4.
4. Reduction and Cleavage:
- Suspend the peptidyl-resin in anhydrous THF and cool to -20°C.
- Slowly add LiAlH4 (1 M in THF; 8-10 molar equivalents) and stir the reaction for 45 minutes at -20°C.
- Quench the reaction by adding 1 M potassium hydrogenosulfate solution.
- Filter the mixture to remove the resin, and wash the resin twice with 1 M potassium hydrogenosulfate solution.
5. Work-up and Purification:
- Combine the liquid phases and concentrate under reduced pressure to remove most of the THF.
- Analyze the crude peptide aldehyde solution by RP-HPLC.
- Immediately purify the crude product by preparative RP-HPLC and lyophilize to obtain the pure peptide aldehyde.
Cleavage Cocktails
The choice of cleavage cocktail is critical and depends on the resin linker and the amino acid composition of the peptide, particularly the presence of sensitive residues like Cys, Met, Trp, and Tyr.[8][9]
| Reagent | Composition | Application Notes |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%) | "Odorless" cocktail. TIS is a scavenger for cationic species. Useful for resins with trityl-based protecting groups.[10] |
| Reagent K | TFA, Phenol, Water, Thioanisole, 1,2-Ethanedithiol (EDT) | A standard, robust cleavage cocktail for peptides containing sensitive amino acids like Cys, Trp, Met, or Tyr.[8] |
| TFA/DCM | Varying ratios of TFA in Dichloromethane | Used for cleavage from very acid-sensitive resins like 2-chlorotrityl chloride resin.[11] |
| AcOH/Water/DCM/MeOH | 10:5:63:21 | Mild cleavage conditions used for sensitive linkers, such as those in oxazolidine-based methods for peptide aldehydes.[7] |
Conclusion
The solid-phase synthesis of peptides with C-terminal aldehydes is a powerful technique for accessing important classes of enzyme inhibitors and biochemical probes. The choice of synthetic strategy, including the linker and cleavage conditions, should be carefully considered based on the target peptide sequence and desired purity. The protocols and data presented here provide a comprehensive guide for researchers to successfully synthesize these valuable molecules.
References
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note: Purification of Peptides Modified with Fmoc-Decyl-Aminoacetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: The modification of peptides with Fmoc-decyl-aminoacetaldehyde introduces significant hydrophobicity, posing substantial challenges to standard purification protocols. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group and a ten-carbon decyl chain can lead to poor solubility, peptide aggregation, and strong, non-ideal interactions with chromatography media. This application note provides a detailed guide and optimized protocols for the successful purification of these highly hydrophobic peptides using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). It covers sample preparation, method development, troubleshooting, and analysis to ensure high purity and recovery of the target molecule.
Introduction: The Purification Challenge
Peptides modified with long alkyl chains and bulky protecting groups like Fmoc are increasingly important in drug delivery, diagnostics, and biomaterial science. The Fmoc-decyl-aminoacetaldehyde moiety, in particular, imparts a high degree of hydrophobicity. This characteristic is often desired for membrane interaction or specific binding but complicates the purification process significantly.
Key Challenges:
-
Poor Solubility: The modified peptides often have limited solubility in the aqueous mobile phases typically used in RP-HPLC.
-
Peptide Aggregation: Hydrophobic interactions can cause peptides to aggregate, leading to broad or split peaks and low recovery.[1]
-
Strong Stationary Phase Interaction: The extreme hydrophobicity results in very strong retention on standard C18 columns, often requiring high concentrations of organic solvent for elution, which can compromise resolution.[2]
-
Secondary Interactions: The peptide may have secondary interactions with the silica backbone of the chromatography column, leading to peak tailing.[1]
Purification Strategy and Workflow
A systematic approach is required, starting from the crude product obtained after cleavage from the solid-phase synthesis resin. The general workflow involves careful sample preparation, optimized preparative HPLC, and rigorous analysis of the collected fractions.
Figure 1: General workflow for the purification of hydrophobic Fmoc-decyl-aminoacetaldehyde modified peptides.
Experimental Protocols
Protocol 1: Preparation of Crude Peptide Sample
Proper dissolution of the crude peptide is critical for a successful purification run.
-
Cleavage and Precipitation: After synthesis, cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS). Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove organic scavengers. Dry the crude peptide pellet under vacuum.
-
Solubility Testing: Before dissolving the entire batch, test the solubility of a small amount of the crude peptide in various solvents. Recommended starting solvents include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or mixtures of acetonitrile (ACN) and isopropanol (IPA).[3][4]
-
Dissolution for Injection: Dissolve the crude peptide in the minimum amount of a strong organic solvent (e.g., DMSO). Once dissolved, dilute the solution with the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to reduce the solvent strength and ensure it is miscible with the mobile phase. Centrifuge the final solution at high speed to pellet any insoluble material before injection.
Protocol 2: Preparative RP-HPLC
Method development is key. The goal is to find conditions that retain the peptide long enough for separation but allow it to elute as a sharp, symmetrical peak.
-
Column Selection: Avoid standard C18 columns. Use a less retentive stationary phase such as C8, C4, or Phenyl.[3] For peptides, wide-pore (300 Å) columns are often beneficial.[4]
-
Mobile Phase:
-
Temperature Control: Set the column compartment temperature to 40-60°C. Elevated temperatures can significantly improve peptide solubility, reduce mobile phase viscosity, and sharpen peaks.[4]
-
Gradient Elution:
-
Due to the high hydrophobicity, a high starting percentage of Solvent B is necessary. Start with an analytical run to determine the approximate elution time.
-
Scouting Gradient (Analytical): 30-90% B over 30 minutes.
-
Optimized Gradient (Preparative): Based on the scouting run, create a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 70% B, a preparative gradient could be 60-80% B over 40 minutes.
-
-
Detection: Monitor the elution at 214 nm (peptide bond) and 265/301 nm (Fmoc group).
Protocol 3: Fraction Analysis and Product Recovery
-
Purity Check: Analyze each collected fraction using analytical RP-HPLC and Mass Spectrometry (MS).[6][7] MS is essential to confirm that the peak corresponds to the correct molecular weight of the Fmoc-decyl-aminoacetaldehyde modified peptide.
-
Pooling: Combine fractions with a purity of >95% (or the desired level).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final product as a dry powder. Note that TFA will be present as a counter-ion.[7] If TFA is detrimental to downstream applications, ion exchange can be performed.
Data Presentation
Quantitative data from purification runs should be systematically recorded to ensure reproducibility and for optimization purposes.
Table 1: Recommended RP-HPLC Column Characteristics for Hydrophobic Peptides
| Stationary Phase | Carbon Load | Hydrophobicity | Recommended Use |
|---|---|---|---|
| C18 | High | Very High | Standard peptides; often too retentive for this modification |
| C8 | Medium | High | Good starting point for hydrophobic peptides[3] |
| C4 | Low | Medium | Ideal for very hydrophobic peptides or proteins[3] |
| Phenyl | Medium | Moderate (Aromatic) | Alternative selectivity; useful if C4/C8 fail |
Table 2: Example Purification Summary
| Parameter | Crude Product | After Purification |
|---|---|---|
| Purity (by Analytical HPLC) | ~45% | >98% |
| Target Mass Confirmation (by ESI-MS) | Detected | Confirmed as main component |
| Overall Yield | N/A | 15-25% |
| Appearance | Off-white solid | White, fluffy powder |
Note: Yields can vary significantly based on synthesis efficiency and the complexity of the crude mixture.
Troubleshooting and Optimization
Figure 2: Logic diagram for troubleshooting hydrophobic peptide purification.
Table 3: Troubleshooting Common HPLC Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Broad or Tailing Peaks | - Peptide aggregation- Secondary interactions with silica[1] | - Increase column temperature[4]- Add organic solvent (e.g., DMSO) to sample[3]- Use a shallower gradient |
| Peptide Does Not Elute | - Peptide is too hydrophobic for the column/mobile phase combination | - Switch to a less hydrophobic column (C4)[3]- Increase the final % of Solvent B (or use IPA)[4]- Ensure TFA (0.1%) is in the mobile phase |
| Low Recovery | - Irreversible adsorption to the column- Precipitation on the column | - Increase column temperature[4]- Pre-treat column with a "dummy" injection of a similar hydrophobic molecule- Ensure sample is fully dissolved before injection |
| Split Peaks | - Incomplete removal of protecting groups- On-column degradation or isomerization | - Confirm mass of all peaks by MS[1]- Check cleavage and deprotection protocols- Lower column temperature if degradation is suspected |
References
Troubleshooting & Optimization
troubleshooting low yield in Fmoc-decyl-aminoacetaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Fmoc-decyl-aminoacetaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield of Fmoc-decyl-aminoacetaldehyde is significantly lower than expected. What are the most common causes?
Low overall yield can stem from issues in one or both of the key synthetic steps: the formation of the precursor, Fmoc-decyl-amino-ethanol, or its subsequent oxidation to the aldehyde. Common problems include incomplete reactions, side-product formation, and degradation of the starting materials or product. A systematic approach to troubleshooting, starting with the precursor synthesis, is recommended.
Q2: I suspect a problem with the synthesis of the precursor, Fmoc-decyl-amino-ethanol. What should I investigate?
The synthesis of the precursor typically involves two steps: reductive amination of decanal with ethanolamine to form N-decyl-ethanolamine, followed by Fmoc protection of the secondary amine.
-
Incomplete Reductive Amination: The initial formation of the imine intermediate may be incomplete, or the subsequent reduction may be inefficient.
-
Troubleshooting:
-
Ensure the use of anhydrous reaction conditions, as water can hydrolyze the imine intermediate.
-
Verify the quality of the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).
-
Consider extending the reaction time for either the imine formation or the reduction step.
-
-
-
Inefficient Fmoc Protection: The reaction of N-decyl-ethanolamine with Fmoc-Cl or Fmoc-OSu might be incomplete.
-
Troubleshooting:
-
Ensure the reaction is sufficiently basic to deprotonate the secondary amine, but not so basic as to cause premature decomposition of the Fmoc protecting group. A hindered base like diisopropylethylamine (DIPEA) is often a good choice.
-
Check the quality of the Fmoc-Cl or Fmoc-OSu, as these reagents can degrade upon prolonged storage.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
-
Q3: The oxidation of Fmoc-decyl-amino-ethanol to the aldehyde is giving a low yield. What are the likely causes and solutions?
The oxidation of the primary alcohol to the aldehyde is a critical step, and the aldehyde product can be sensitive. Dess-Martin Periodinane (DMP) is a common and mild oxidizing agent for this transformation.[1][2]
-
Incomplete Oxidation: The reaction may not be going to completion.
-
Troubleshooting:
-
Use a slight excess of Dess-Martin Periodinane (typically 1.1-1.5 equivalents).
-
Ensure the DMP is fully dissolved in a suitable anhydrous solvent like dichloromethane (DCM) before adding the alcohol.
-
Monitor the reaction closely by TLC. The reaction is often complete within 1-3 hours at room temperature.[3]
-
-
-
Over-oxidation to Carboxylic Acid: While DMP is generally selective for aldehydes, over-oxidation can occur under certain conditions, especially with prolonged reaction times or elevated temperatures.
-
Troubleshooting:
-
Strictly control the reaction time and temperature.
-
Work up the reaction as soon as TLC indicates the consumption of the starting alcohol.
-
-
-
Product Degradation: Aldehydes can be unstable, particularly during workup and purification.
-
Troubleshooting:
-
During the workup, quench the reaction with a solution of sodium thiosulfate to reduce excess DMP and its byproducts.[4]
-
Avoid prolonged exposure to acidic or basic conditions during extraction.
-
Purify the aldehyde quickly using flash column chromatography on silica gel, and use the purified product promptly.
-
-
-
Issues with DMP Reagent: The quality of the Dess-Martin Periodinane can significantly impact the reaction outcome.
-
Troubleshooting:
-
Use freshly purchased or properly stored DMP. It is sensitive to moisture.
-
Consider synthesizing DMP fresh if you suspect the quality of the commercial reagent.
-
-
Q4: I am having difficulty with the purification of Fmoc-decyl-aminoacetaldehyde. What are some tips?
The long decyl chain makes this molecule relatively non-polar, which can present challenges during purification.
-
Removal of Iodine Byproducts: The byproducts from the DMP oxidation can sometimes co-elute with the product.
-
Troubleshooting:
-
A thorough aqueous workup with sodium bicarbonate and sodium thiosulfate is crucial to remove the majority of the iodine-containing byproducts.[4]
-
If problems persist, a filtration through a short plug of Celite after the reaction can help remove some of the insoluble iodine species.
-
-
-
Column Chromatography:
-
Troubleshooting:
-
Use a solvent system with a relatively low polarity, such as a gradient of ethyl acetate in hexanes.
-
Careful monitoring of fractions by TLC is essential to separate the product from any remaining starting material or byproducts.
-
The aldehyde may be sensitive to silica gel; consider deactivating the silica gel with triethylamine before use if you observe significant product degradation on the column.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Key Synthesis Steps
| Step | Common Problem | Potential Cause | Recommended Solution |
| Precursor Synthesis (Reductive Amination) | Low yield of N-decyl-ethanolamine | Incomplete imine formation or reduction | Ensure anhydrous conditions; verify reducing agent quality; extend reaction time. |
| Precursor Synthesis (Fmoc Protection) | Incomplete Fmoc protection | Insufficiently basic conditions; degraded Fmoc reagent | Use a suitable hindered base (e.g., DIPEA); use fresh Fmoc-Cl or Fmoc-OSu; monitor by TLC. |
| Oxidation | Low yield of aldehyde | Incomplete oxidation | Use a slight excess of fresh DMP; ensure complete dissolution of DMP; monitor by TLC. |
| Over-oxidation to carboxylic acid | Control reaction time and temperature strictly; work up promptly upon completion. | ||
| Product degradation | Quench with sodium thiosulfate; avoid harsh acidic/basic conditions during workup; purify and use the product quickly. | ||
| Purification | Co-elution of impurities | Incomplete removal of DMP byproducts | Perform a thorough aqueous workup with NaHCO₃ and Na₂S₂O₃; consider a pre-filtration step. |
| Product degradation on silica | Aldehyde instability | Use a non-polar eluent system; consider deactivating silica gel with triethylamine. |
Table 2: Typical Reaction Conditions and Expected Yields (Estimated)
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Reductive Amination | Decanal, Ethanolamine, NaBH₄ | Methanol | 0 °C to RT | 2-4 h | 70-85% |
| Fmoc Protection | N-decyl-ethanolamine, Fmoc-Cl, DIPEA | Dichloromethane | 0 °C to RT | 1-3 h | 85-95% |
| Dess-Martin Oxidation | Fmoc-decyl-amino-ethanol, DMP | Dichloromethane | Room Temp. | 1-3 h | 80-95% |
Experimental Protocols
Protocol 1: Synthesis of N-decyl-ethanolamine
-
To a solution of ethanolamine (1.0 eq.) in anhydrous methanol, add decanal (1.0 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-decyl-ethanolamine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of Fmoc-decyl-amino-ethanol
-
Dissolve N-decyl-ethanolamine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add diisopropylethylamine (DIPEA) (1.5 eq.) to the solution and cool to 0 °C.
-
Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure Fmoc-decyl-amino-ethanol.
Protocol 3: Synthesis of Fmoc-decyl-aminoacetaldehyde (Dess-Martin Oxidation)
-
Dissolve Fmoc-decyl-amino-ethanol (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate and sodium thiosulfate (1:1).
-
Stir vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude aldehyde immediately by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Synthetic workflow for Fmoc-decyl-aminoacetaldehyde.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dess-Martin Oxidation [organic-chemistry.org]
- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bioconjugation with 2-Oxoethyl Carbamates
Welcome to the technical support center for bioconjugation utilizing 2-oxoethyl carbamate linker chemistry. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
FAQs: Understanding 2-Oxoethyl Carbamate Chemistry
This section addresses common questions regarding the principles and challenges of using 2-oxoethyl carbamate reagents for bioconjugation.
Q1: What is the reactive group in a 2-oxoethyl carbamate linker and what does it target?
The primary reactive moiety is the "2-oxoethyl" group, which is an aldehyde. This aldehyde functionality specifically targets nucleophilic groups on biomolecules. The most common reaction partners for aldehydes in bioconjugation are hydrazide (-NH-NH2) or aminooxy (-O-NH2) groups, which can be present on the target molecule or introduced using a secondary linker. This reaction forms a stable hydrazone or oxime bond, respectively.
Q2: What is the optimal pH for reacting a 2-oxoethyl carbamate with a hydrazide or aminooxy-modified molecule?
The reaction of an aldehyde with a hydrazide or aminooxy group is pH-dependent. The optimal pH range is typically slightly acidic, between pH 4.5 and 6.0 . In this range, the hydrazide or aminooxy group is sufficiently nucleophilic, and the reaction proceeds efficiently. At neutral or alkaline pH, the reaction rate can decrease. It is crucial to use buffers that do not contain competing aldehydes or ketones.
Q3: My conjugation yield is low. What are the most common causes?
Low conjugation yield is a frequent issue and can often be attributed to one of the following factors:
-
Suboptimal pH: The reaction buffer is outside the ideal 4.5-6.0 range. Verify the pH of your reaction mixture.
-
Reagent Instability: The 2-oxoethyl carbamate reagent may have degraded due to improper storage, particularly if exposed to moisture. It is recommended to prepare solutions of the reagent immediately before use.
-
Inactive Biomolecule: The hydrazide or aminooxy groups on your target molecule may be oxidized or otherwise compromised. Ensure the purity and reactivity of your biomolecule.
-
Insufficient Molar Ratio: The molar excess of the 2-oxoethyl carbamate reagent may be too low. An increase in the molar ratio can help drive the reaction to completion.
-
Interfering Substances: The presence of other nucleophiles or carbonyl-containing compounds in your buffers or sample can compete with the desired reaction.
Q4: Can I perform the reaction at a different temperature to increase the rate?
Most bioconjugation reactions with aldehydes are carried out at room temperature (20-25°C). While a moderate increase in temperature can sometimes increase the reaction rate, it may also lead to the degradation of sensitive biomolecules. If a slow reaction is suspected, it is often more effective to optimize the pH and molar ratio or extend the incubation time before resorting to temperature changes. Reactions can also be performed at 4°C for sensitive proteins, though this will require a significantly longer incubation period.
Q5: How should I store my 2-oxoethyl carbamate reagents?
Like many bioconjugation reagents, 2-oxoethyl carbamates can be sensitive to moisture. They should be stored desiccated at -20°C or lower. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis and inactivation of the reagent.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during bioconjugation with 2-oxoethyl carbamates.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Incorrect pH: Reaction buffer is outside the optimal pH 4.5-6.0 range. 2. Inactive Reagent: The 2-oxoethyl carbamate reagent has degraded due to moisture or improper storage. 3. Buffer Interference: Use of buffers containing competing nucleophiles or carbonyls. 4. Insufficient Molar Ratio: The molar excess of the reagent is too low to drive the reaction. | 1. Verify and Adjust pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal range. MES or acetate buffers are often suitable. 2. Use Fresh Reagent: Prepare reagent solutions immediately before use. Ensure reagents have been stored correctly. 3. Buffer Exchange: Perform a buffer exchange on your biomolecule to remove any interfering substances. 4. Optimize Molar Ratio: Perform a titration experiment with varying molar ratios of the reagent to your biomolecule (e.g., 10:1, 20:1, 50:1) to find the optimal concentration. |
| Precipitation During Reaction | 1. Poor Solubility: The biomolecule or the resulting conjugate has low solubility in the reaction buffer. 2. High Reagent Concentration: A high concentration of the 2-oxoethyl carbamate reagent, especially if dissolved in an organic solvent, can cause precipitation. | 1. Modify Buffer: Consider adding solubility-enhancing agents like arginine or using a different buffer system. 2. Adjust Reagent Addition: Add the reagent solution slowly to the biomolecule solution while gently stirring. Ensure the final concentration of any organic solvent (like DMSO or DMF) is kept to a minimum (ideally <10%). |
| Inconsistent Results | 1. Variable Reagent Quality: Inconsistent handling and storage of the 2-oxoethyl carbamate reagent. 2. Inconsistent Biomolecule Purity: Batch-to-batch variability in the purity or concentration of the biomolecule. 3. Reaction Time Variation: Inconsistent incubation times between experiments. | 1. Standardize Reagent Handling: Always allow the reagent to warm to room temperature before opening. Prepare fresh solutions for each experiment. 2. Characterize Biomolecule: Ensure consistent purity and concentration of your biomolecule before each conjugation reaction. 3. Standardize Protocol: Adhere strictly to the established incubation times and other reaction parameters. |
Quantitative Data Summary: Recommended Reaction Conditions
The following table provides recommended starting conditions for bioconjugation with 2-oxoethyl carbamates. These parameters should be optimized for each specific application.
| Parameter | Recommended Range | Key Considerations |
| pH | 4.5 - 6.0 | Critical for the reaction. A pH of 5.5 is often a good starting point. |
| Buffer System | MES, Acetate | Buffers must be free of competing nucleophiles (e.g., primary amines) or carbonyls. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive proteins, but reaction time will be significantly longer. |
| Reaction Time | 2 - 4 hours at RT | Longer incubation (up to overnight at 4°C) may be necessary. Monitor reaction progress if possible. |
| Molar Ratio (Reagent:Biomolecule) | 10:1 to 50:1 | Start with a 20-fold molar excess and optimize based on the desired degree of labeling. |
Experimental Protocols & Visualizations
General Protocol for Bioconjugation
This protocol outlines a general procedure for conjugating a 2-oxoethyl carbamate reagent to a hydrazide-modified protein.
1. Preparation of Biomolecule:
- Dissolve the hydrazide-modified protein in a suitable reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5) to a final concentration of 1-5 mg/mL.
- If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.
2. Preparation of 2-Oxoethyl Carbamate Reagent:
- Allow the vial of the 2-oxoethyl carbamate reagent to warm to room temperature before opening.
- Immediately before use, dissolve the reagent in an anhydrous organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction:
- Calculate the volume of the reagent stock solution needed to achieve the desired molar excess (e.g., 20-fold).
- Add the calculated volume of the reagent to the protein solution while gently stirring.
- Incubate the reaction mixture at room temperature for 2-4 hours.
4. Quenching the Reaction (Optional):
- To stop the reaction, a quenching reagent that reacts with aldehydes, such as an excess of a small molecule hydrazide, can be added. Incubate for an additional 30 minutes.
5. Purification of the Conjugate:
- Remove unreacted 2-oxoethyl carbamate reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis. The purification buffer should be chosen to ensure the stability of the final conjugate.
6. Characterization:
- Characterize the final conjugate using appropriate techniques such as UV-Vis spectroscopy (to determine the degree of labeling, if the label is chromophoric), SDS-PAGE (to confirm the increase in molecular weight), and mass spectrometry (for precise mass determination).
Visual Workflow for Bioconjugation
Troubleshooting Decision Tree
Technical Support Center: (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
Welcome to the technical support center for (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate, also known as Fmoc-decyl-glycinal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an N-protected amino aldehyde. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the nitrogen, making it a valuable building block in peptide synthesis and medicinal chemistry.[1][2][3] The aldehyde functionality allows for various chemical modifications, such as reductive amination or the formation of Schiff bases, while the decyl group provides lipophilicity.
Q2: What are the most common side reactions associated with this compound?
A2: The most common side reactions are related to the two primary functional groups: the Fmoc protecting group and the aldehyde. For the Fmoc group, premature deprotection can occur in the presence of bases.[1][4] For the aldehyde group, potential side reactions include oxidation to the corresponding carboxylic acid, racemization of the alpha-proton, and self-condensation via an aldol reaction.[5][6][7][8]
Q3: How can I detect the presence of common impurities or side products?
A3: High-Performance Liquid Chromatography (HPLC) is the primary method for detecting impurities. Side products will appear as separate peaks from the main product peak. Mass spectrometry (MS) can then be used to identify the mass of these impurities, helping to deduce their structure. For instance, an increase in mass may indicate oxidation of the aldehyde to a carboxylic acid.
Q4: How should I store this compound to minimize degradation?
A4: To minimize degradation, the compound should be stored at low temperatures (typically -20°C) under an inert atmosphere (such as argon or nitrogen) and protected from light.[9] This helps to prevent oxidation of the aldehyde and minimizes the potential for other side reactions.[7]
Troubleshooting Guides
Issue 1: Premature Cleavage of the Fmoc Group
Symptom: Appearance of a new peak in HPLC analysis corresponding to the deprotected product (decyl(2-oxoethyl)amine) and/or the dibenzofulvene-piperidine adduct if piperidine is used downstream.
Potential Causes:
-
Basic Conditions: The Fmoc group is labile to bases. Exposure to even weak bases during workup or chromatography can lead to its removal.[1][3]
-
Contaminated Solvents: Solvents contaminated with amines can cause premature deprotection.
Solutions:
-
Use Neutral or Slightly Acidic Conditions: Ensure that all solvents and reagents used in workup and purification are neutral or slightly acidic.
-
High-Purity Solvents: Use high-purity, amine-free solvents for all experimental procedures.
-
Alternative Bases for Other Reactions: If a base is required for another part of your synthesis, consider using a sterically hindered, non-nucleophilic base and perform the reaction at a low temperature to minimize Fmoc cleavage.
Issue 2: Oxidation of the Aldehyde to a Carboxylic Acid
Symptom: A significant peak in the HPLC chromatogram with a mass corresponding to the carboxylic acid ((9H-Fluoren-9-yl)methyl decyl(carboxymethyl)carbamate), confirmed by MS analysis.
Potential Causes:
-
Exposure to Air: Aldehydes can be readily oxidized to carboxylic acids by atmospheric oxygen.[5][6][10][11]
-
Oxidizing Agents: Contamination with oxidizing agents in solvents or reagents.
Solutions:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during long reaction times or when heated.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation, but its compatibility with subsequent reaction steps must be verified.
Issue 3: Racemization at the Alpha-Carbon
Symptom: Loss of stereochemical purity, which can be detected by chiral HPLC analysis. This is particularly relevant if the starting material was enantiomerically pure.
Potential Causes:
-
Basic or Acidic Conditions: The proton on the carbon alpha to the aldehyde is acidic and can be removed under basic or, in some cases, acidic conditions, leading to racemization.[7][12]
-
Elevated Temperatures: Higher reaction or storage temperatures can accelerate the rate of racemization.[12]
Solutions:
-
Maintain Neutral pH: Keep the pH of the reaction and workup conditions as close to neutral as possible.
-
Low Temperatures: Perform reactions and store the compound at low temperatures.
-
Minimize Reaction Times: Use reaction conditions that allow for the shortest possible reaction times.
Issue 4: Aldol Condensation
Symptom: Formation of higher molecular weight byproducts, detectable by HPLC and MS. The mass of these byproducts will correspond to dimers or oligomers of the starting material.
Potential Causes:
-
Basic Conditions: The presence of a base can catalyze the aldol condensation of the aldehyde.[8]
-
High Concentrations: Higher concentrations of the aldehyde can favor the bimolecular condensation reaction.
Solutions:
-
Strict pH Control: Avoid basic conditions. If a base is necessary for other transformations, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.
-
Use Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular aldol condensation.
Data Presentation
| Condition | Side Reaction | Expected % of Side Product (Illustrative) | Recommended Mitigation |
| Storage at RT, exposed to air | Oxidation | 5-15% over one week | Store at -20°C under Argon/Nitrogen |
| Reaction with 1.1 eq. of a weak base (e.g., DIPEA) at RT for 24h | Racemization | 10-30% | Use a more hindered base, lower temperature, shorter reaction time |
| Reaction with 1.1 eq. of a strong, non-nucleophilic base (e.g., DBU) at RT | Aldol Condensation | 5-20% | Use dilute conditions, low temperature |
| Stirring in DMF containing 1% piperidine at RT for 1h | Premature Fmoc Deprotection | >90% | Avoid amine bases if Fmoc group needs to be retained |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of the title compound from the corresponding amino alcohol.
-
Preparation of the Fmoc-protected amino alcohol:
-
Dissolve the starting amino alcohol, 2-(decylamino)ethan-1-ol, in a suitable solvent such as dichloromethane (DCM).
-
Add 1.1 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Slowly add 1.05 equivalents of Fmoc-Cl or Fmoc-OSu at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a mild acid (e.g., 1% HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Oxidation to the aldehyde:
-
Dissolve the purified Fmoc-protected amino alcohol in anhydrous DCM.
-
Add 1.5 equivalents of Dess-Martin periodinane (DMP) in one portion.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
-
Protocol 2: Monitoring for Side Reactions by HPLC
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in acetonitrile or a mixture of acetonitrile and water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 30% to 100% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm and 301 nm (for the Fmoc group).
-
-
Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks. The retention times of potential side products will vary, but generally, the carboxylic acid will elute earlier than the aldehyde, and aldol condensation products will elute later.
Visualizations
Caption: Potential side reaction pathways of this compound.
Caption: Troubleshooting workflow for identifying unknown impurities by HPLC-MS.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. Deracemisation lead to enriched alpha Amino Aldehydes | Stephan Scheeff [me.organicchemistry.eu]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02074B [pubs.rsc.org]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Purification of Hydrophobic Fmoc-Protected Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the purification of hydrophobic Fmoc-protected compounds, particularly peptides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of hydrophobic Fmoc-protected molecules.
Issue 1: Poor Solubility of Crude Product in Purification Solvents
Symptoms:
-
The lyophilized crude peptide or compound does not dissolve in the initial mobile phase for reversed-phase high-performance liquid chromatography (RP-HPLC), which is often an aqueous solution with an organic modifier.[1]
-
Precipitation is observed upon injection into the HPLC system, leading to column clogging and poor chromatographic performance.
Possible Causes and Solutions:
| Cause | Solution |
| High Hydrophobicity | The inherent hydrophobicity of the peptide sequence or molecule prevents dissolution in aqueous-based solvents.[1][2] |
| Strong Intermolecular Interactions | Aggregation via hydrogen bonding or hydrophobic interactions leads to the formation of insoluble β-sheets or other structures.[2] |
Recommended Actions:
-
Initial Dissolution in Strong Organic Solvents: Dissolve the crude product in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) before diluting it with the HPLC mobile phase.[3] Be aware that DMSO can be difficult to remove and may interfere with lyophilization.
-
Use of "Magic Mixture": For particularly challenging compounds, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective.[4]
-
Sonication and Gentle Warming: Aid dissolution by using an ultrasonic bath or gently warming the solution.[4]
-
Test Injections: Before a preparative run, perform small analytical test injections with different dissolution solvents to assess solubility and peak shape.
Issue 2: Peptide Aggregation and Precipitation During Purification
Symptoms:
-
Broad, tailing, or split peaks observed during HPLC analysis.[3]
-
Low recovery of the target compound after purification.[5]
-
Visible precipitation of the product on the column or in the collection tubes.
Possible Causes and Solutions:
| Cause | Solution |
| On-Column Aggregation | The peptide aggregates on the stationary phase of the HPLC column, leading to poor separation and recovery. |
| Solvent-Induced Precipitation | The changing solvent composition during the gradient elution causes the peptide to precipitate. |
Recommended Actions:
-
Modify HPLC Conditions:
-
Elevate Column Temperature: Increasing the column temperature can disrupt hydrogen bonds and improve solubility in the mobile phase.[1]
-
Use Alternative Organic Modifiers: Isopropanol, in addition to acetonitrile, can enhance the solubility of hydrophobic peptides.[6]
-
Incorporate Chaotropic Agents: In some cases, adding chaotropic salts like guanidinium chloride to the mobile phase can reduce aggregation, but be cautious about system compatibility.[1]
-
-
Optimize Stationary Phase:
-
"Fmoc-on" Purification: Purifying the peptide with the hydrophobic Fmoc group still attached can significantly alter its retention behavior, often leading to better separation from impurities. The Fmoc group is then removed after purification.[7]
Frequently Asked Questions (FAQs)
Q1: Why are Fmoc-protected hydrophobic compounds so difficult to purify?
A1: The primary challenges stem from two main factors:
-
Poor Solubility: The hydrophobic nature of the molecule, often exacerbated by the large, nonpolar Fmoc group, leads to poor solubility in the aqueous/organic mobile phases typically used for purification.[5][8]
-
Aggregation: Hydrophobic sequences, particularly in peptides, have a high tendency to self-associate and form stable secondary structures like β-sheets through intermolecular hydrogen bonds.[2] This aggregation leads to insolubility, poor chromatographic performance, and low recovery.[2]
Q2: Is the Fmoc group stable during standard reversed-phase HPLC purification?
A2: Yes, the Fmoc group is stable under the acidic conditions of typical reversed-phase HPLC mobile phases, such as those containing 0.1% trifluoroacetic acid (TFA).[7] The Fmoc group is labile to basic conditions, which are not used in standard RP-HPLC.[7]
Q3: What are the signs of peptide aggregation during solid-phase peptide synthesis (SPPS) that might predict purification difficulties?
A3: On-resin aggregation during synthesis is a strong indicator of future purification challenges. Common signs include:
-
Poor resin swelling.[2]
-
Slow or incomplete Fmoc deprotection, which can be monitored by UV absorbance.[2]
-
A positive Kaiser test after a coupling reaction, indicating incomplete coupling.[2]
Q4: When should I choose a C8 or C4 column over a C18 column for peptide purification?
A4: A C18 column is the standard choice for most peptides. However, for very hydrophobic peptides, a C8 or C4 column may be beneficial.[7] These columns have shorter alkyl chains and are less hydrophobic, which can reduce retention times and minimize on-column aggregation.[3][7] The trade-off might be a decrease in resolution for less hydrophobic impurities.
Q5: Can I use normal-phase chromatography for purifying protected peptides?
A5: Yes, for fully protected, very hydrophobic peptides that are soluble in non-polar organic solvents, normal-phase chromatography can be a viable alternative to reversed-phase methods.
Data Presentation
Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common SPPS Solvents
This table provides a general overview of the solubility of different classes of Fmoc-amino acids in solvents commonly used in peptide synthesis, which can influence the choice of dissolution solvent for purification.
| Solvent | General Solubility of Fmoc-Amino Acids | Notes |
| DMF (N,N-Dimethylformamide) | Good for most Fmoc-amino acids, but can be limited for very hydrophobic or aggregating sequences.[4] | The most common solvent for SPPS. Can degrade over time to form dimethylamine, which can prematurely cleave the Fmoc group.[4] |
| NMP (N-Methyl-2-pyrrolidone) | Generally higher solvating power than DMF, especially for hydrophobic and aggregating peptides.[4] | An excellent alternative to DMF for difficult sequences. |
| DMSO (Dimethyl Sulfoxide) | High solvating power for a wide range of Fmoc-amino acids.[4] | Often used as a co-solvent to enhance solubility. Can be difficult to remove during lyophilization. |
| DCM (Dichloromethane) | Limited solubility for many Fmoc-amino acids. | Less polar and generally not a primary solvent for dissolving Fmoc-amino acids for purification. |
Table 2: Illustrative Comparison of HPLC Columns for Hydrophobic Peptide Purification
This table illustrates the potential impact of stationary phase selection on the purification of a model hydrophobic peptide.
| Column Type | Retention Time | Peak Shape | Resolution | Recovery | Best Suited For |
| C18 | Long | May show tailing for very hydrophobic peptides | High | Can be low due to on-column aggregation | General purpose, moderately hydrophobic peptides |
| C8 | Medium | Often improved peak shape compared to C18 | Good | Generally higher than C18 for problematic peptides | Hydrophobic peptides |
| C4 | Short | Broad peaks may occur, but less tailing | Moderate | Potentially the highest for extremely hydrophobic peptides | Very hydrophobic or large peptides |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of a Hydrophobic Peptide
This protocol provides a general starting point for the purification of hydrophobic Fmoc-protected peptides. Optimization is critical and will depend on the specific characteristics of the compound.
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of a strong solvent like DMSO or DMF (e.g., 10-20 mg in 100-200 µL).
-
Vortex and sonicate if necessary to achieve complete dissolution.
-
Dilute the dissolved sample with Mobile Phase A (see below) to a concentration suitable for injection. Ensure the final concentration of the strong organic solvent is low (ideally <10%) to prevent peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: Start with a C18 reversed-phase column. If issues with high retention or poor peak shape arise, consider a C8 or C4 column.[7] A wide-pore (300 Å) column is recommended for peptides.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A shallow gradient is often beneficial for improving the resolution of hydrophobic peptides. A typical starting gradient might be 5-95% B over 40-60 minutes. This will need to be optimized based on analytical runs.
-
Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).
-
Detection: UV absorbance at 220 nm and 280 nm. The Fmoc group also absorbs at around 301 nm.
-
Column Temperature: 30-40 °C.
-
-
Purification and Analysis:
-
Perform an initial analytical run to determine the retention time of the target peptide.
-
Scale up to a preparative column, adjusting the flow rate and injection volume accordingly.
-
Collect fractions across the peak corresponding to the target compound.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Mandatory Visualization
Caption: A troubleshooting workflow for the purification of hydrophobic Fmoc-compounds.
Caption: Decision tree for selecting an appropriate HPLC column for peptide purification.
References
Technical Support Center: Optimizing Fmoc Deprotection of N-Fmoc-2-(n-decylamino)acetaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Fmoc deprotection for the sterically hindered and N-alkylated amino aldehyde, N-Fmoc-2-(n-decylamino)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of Fmoc deprotection?
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the nitrogen atom through a base-catalyzed β-elimination mechanism.[1] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group.[1] This leads to the elimination of the Fmoc group as dibenzofulvene (DBF), which is then trapped by the excess amine to form a stable adduct, releasing the free amine of the target molecule.[1][2]
Q2: Why can Fmoc deprotection of N-Fmoc-2-(n-decylamino)acetaldehyde be challenging?
The deprotection of this specific compound can be inefficient due to two main factors:
-
Steric Hindrance: The presence of the long n-decyl chain on the nitrogen atom creates significant steric bulk, which can hinder the approach of the deprotection reagent to the Fmoc group.[3][4]
-
Aldehyde Functionality: The aldehyde group is sensitive to basic conditions and can undergo side reactions such as aldol condensation or racemization at the alpha-carbon.
Q3: What are the signs of incomplete or inefficient Fmoc deprotection?
Incomplete deprotection can be identified by:
-
A negative or weak result in a qualitative test for free amines, such as the Kaiser test.[5]
-
The presence of the starting material (Fmoc-protected compound) in the reaction mixture upon analysis by techniques like TLC, HPLC, or LC-MS.
-
Low yield of the desired deprotected product.[3]
Q4: What are common side reactions to be aware of during the deprotection of N-Fmoc-2-(n-decylamino)acetaldehyde?
Besides incomplete deprotection, potential side reactions include:
-
Racemization: The α-proton of the aldehyde can be susceptible to abstraction under basic conditions, leading to a loss of stereochemical integrity.[6]
-
Aldol Condensation: The enolizable aldehyde may react with itself or other carbonyl-containing species present in the reaction mixture under basic conditions.
-
Dibenzofulvene (DBF) Adduct Formation: If the liberated DBF is not efficiently scavenged by the base, it can react with the newly formed free amine, leading to a stable, undesired byproduct.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Fmoc deprotection of N-Fmoc-2-(n-decylamino)acetaldehyde.
| Problem | Potential Cause | Recommended Solution(s) |
| Low to no deprotection observed (Starting material remains) | Steric hindrance from the n-decyl group impeding the approach of piperidine.[3][4] | 1. Increase reaction time and/or temperature: Extend the standard deprotection time or moderately increase the reaction temperature (e.g., to 30-40°C). 2. Use a stronger, less sterically hindered base: Consider using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine to scavenge the DBF. A common cocktail is 2% DBU and 2% piperidine in DMF.[7][8] 3. Utilize microwave irradiation: Microwave energy can accelerate the deprotection of sterically hindered residues.[8] |
| Poor solvation of the substrate. | 1. Switch to a more polar solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than DMF in solvating complex structures and disrupting aggregation.[4] 2. Ensure complete dissolution of the starting material before adding the deprotection reagent. | |
| Low yield with multiple byproducts | Aldehyde instability under standard basic conditions. | 1. Use a milder base: Piperazine is a less basic alternative to piperidine and may reduce aldehyde-related side reactions.[9][10] A solution of 5-10% piperazine in DMF or NMP can be tested.[10][11] 2. Reduce reaction temperature: Perform the deprotection at a lower temperature (e.g., 0-5°C) to minimize base-catalyzed side reactions. |
| Racemization at the alpha-carbon.[6] | 1. Employ a non-nucleophilic base: DBU is a strong, non-nucleophilic base that can be effective for deprotection while potentially minimizing side reactions involving nucleophilic attack.[12] Use in low concentrations (e.g., 2%) with a DBF scavenger.[12] 2. Minimize reaction time: Use conditions that allow for rapid deprotection to reduce the exposure of the sensitive aldehyde to basic conditions. | |
| Formation of a major byproduct with a mass increase of ~166 Da | Reaction of the deprotected amine with dibenzofulvene (DBF). [1] | 1. Increase the concentration of the scavenger: If using piperidine, ensure it is in sufficient excess (e.g., 20-30% v/v). 2. Use a more efficient scavenging system: A combination of DBU and piperazine has been shown to be effective.[13] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Dissolve N-Fmoc-2-(n-decylamino)acetaldehyde in N,N-dimethylformamide (DMF) (e.g., 10 mL per gram of substrate).
-
Add a solution of 20% (v/v) piperidine in DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with aqueous workup and purification.[14]
Protocol 2: Optimized Deprotection for Sterically Hindered Substrates using DBU
-
Dissolve N-Fmoc-2-(n-decylamino)acetaldehyde in DMF or NMP.
-
Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in the chosen solvent.[7]
-
Add the deprotection solution to the substrate.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction closely due to the high reactivity of DBU.
-
Proceed with workup and purification upon completion.
Protocol 3: Mild Deprotection using Piperazine
-
Dissolve N-Fmoc-2-(n-decylamino)acetaldehyde in DMF or NMP.
-
Add a solution of 10% (w/v) piperazine in the chosen solvent.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress.
-
Proceed with workup and purification.
Visualizations
Caption: The chemical mechanism of Fmoc deprotection initiated by a base.
Caption: A workflow for troubleshooting inefficient Fmoc deprotection.
Caption: Logical relationships between problems, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fmoc-Protected Amino Aldehydes
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the synthesis of Fmoc-protected amino aldehydes. These valuable chiral building blocks are notoriously delicate, and their successful synthesis requires careful attention to reaction conditions and purification techniques.
Troubleshooting Guide
The synthesis of Fmoc-amino aldehydes typically follows one of two primary routes: the reduction of a corresponding Fmoc-amino Weinreb amide or the oxidation of an Fmoc-amino alcohol. Each pathway presents unique challenges. The table below summarizes common pitfalls, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Applicable Route(s) |
| Low or No Yield of Aldehyde | Over-reduction of Weinreb amide: Using strong, unhindered reducing agents like LiAlH₄ can lead to the formation of the corresponding alcohol.[1] | Use a milder or more sterically hindered reducing agent. Alternatively, perform the reduction at a lower temperature (-78 °C) and carefully control the stoichiometry of LiAlH₄.[1] | Weinreb Amide Reduction |
| Incomplete oxidation of alcohol: Insufficient oxidant, poor quality reagent, or short reaction time. | Use a fresh batch of Dess-Martin Periodinane (DMP). Ensure at least 1.5-2.0 equivalents of DMP are used. Monitor the reaction by TLC until the starting material is consumed.[2] | Oxidation of Alcohol | |
| Decomposition of the aldehyde: Aldehydes are prone to decomposition, especially during workup or purification on silica gel. They can also be unstable to acidic or basic conditions. | Minimize exposure to silica gel; use flash chromatography with a well-chosen solvent system and deactivate the silica gel with triethylamine if necessary. Perform aqueous workups quickly and at low temperatures. Use the crude aldehyde immediately in the next step if possible. | Both | |
| Product Contaminated with Starting Material | Incomplete reaction: Insufficient reaction time, low temperature, or deactivated reagents. | Increase reaction time and/or temperature. For Weinreb amide reduction, ensure the LiAlH₄ is active. For DMP oxidation, use fresh reagent. | Both |
| Product Contaminated with Alcohol (Over-reduction) | Excessive reducing agent: Too much LiAlH₄ or DIBAL-H was used, or the reaction was not quenched properly. The aldehyde intermediate is more reactive than the starting Weinreb amide. | Carefully control the stoichiometry of the reducing agent (typically 1.0-1.5 equivalents). Add the reducing agent slowly to a cooled solution of the Weinreb amide. Quench the reaction at low temperature. | Weinreb Amide Reduction |
| Difficult Purification (Iodine Byproducts) | Dess-Martin Periodinane reduction byproducts: The reduced iodine species from DMP are often insoluble in common organic solvents and can complicate purification.[3][4] | Aqueous Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear. Extract the product with an organic solvent.[2][4][5] Filtration: Dilute the reaction mixture with a non-polar solvent like diethyl ether or hexanes to precipitate the byproducts and filter through a pad of Celite. | Oxidation of Alcohol |
| Racemization of the α-carbon | Basic conditions: The α-proton of the aldehyde is acidic and can be removed by base, leading to epimerization. This is a significant risk, especially for amino acids prone to enolization. | Avoid strongly basic conditions during workup and purification. If purification on silica gel is necessary, consider neutralizing the silica with a small amount of triethylamine in the eluent. DMP oxidation is generally considered to be racemization-free.[4] | Both |
| Side-Chain Protecting Group Incompatibility | Reduction of side-chain esters: Acidic side-chain protecting groups like tert-butyl esters (e.g., on Asp or Glu) can be reduced by LiAlH₄. | Choose a protecting group strategy compatible with strong reducing agents or use the milder DMP oxidation route for the corresponding amino alcohol. | Weinreb Amide Reduction |
Frequently Asked Questions (FAQs)
Q1: My Fmoc-amino aldehyde appears to be degrading upon storage. What is the best way to store it?
A1: Fmoc-amino aldehydes are often thermally and chromatographically unstable.[6] For optimal stability, they should be used immediately after synthesis. If storage is necessary, it is best to store them as a solid under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or colder). Avoid storing them in solution for extended periods.
Q2: I am having trouble with the workup of my Dess-Martin oxidation. The iodine byproducts are forming a gum. What can I do?
A2: This is a very common issue. The reduced iodine byproducts can be difficult to handle. An effective solution is an aqueous workup. After the reaction is complete, dilute the mixture with a suitable organic solvent (like diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate. Stir the biphasic mixture vigorously until the organic layer is clear. The thiosulfate reduces the iodine species to water-soluble iodide salts.[2][4][5]
Q3: Can I use LiAlH₄ to reduce a Weinreb amide that is part of a larger peptide on a solid support?
A3: This can be challenging. The Fmoc group is generally not stable to LiAlH₄.[7] Furthermore, peptide bonds themselves can be reduced by LiAlH₄ under harsh conditions. If this route is pursued, the N-terminal protecting group should be switched to one that is stable to the reducing agent (e.g., Boc), and the reaction conditions (temperature, equivalents of LiAlH₄) must be carefully optimized to favor amide reduction over peptide bond reduction.[7]
Q4: Which synthetic route is better to avoid racemization?
A4: The oxidation of an Fmoc-amino alcohol with Dess-Martin Periodinane (DMP) is widely reported to proceed without significant epimerization of the sensitive α-carbon.[4][8] The Weinreb amide reduction route can also yield enantiomerically pure aldehydes, but care must be taken to avoid basic conditions during workup and purification, which can cause racemization.
Q5: My Weinreb amide formation from Fmoc-amino acid is low-yielding. What are some common reasons?
A5: Inefficient activation of the carboxylic acid is a frequent cause. A robust method is to first convert the Fmoc-amino acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base like N-methylmorpholine (NMM).[9] Using standard peptide coupling reagents can also work, but may require optimization.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Phenylalanine Weinreb Amide
This two-step protocol involves the initial conversion of the Fmoc-amino acid to its acid chloride, followed by coupling to N,O-dimethylhydroxylamine.
Step A: Synthesis of Fmoc-L-Phenylalanine Acid Chloride
-
In a round-bottom flask, dissolve Fmoc-L-Phenylalanine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (3 equivalents) to the solution.
-
Subject the solution to ultrasonication for 30 minutes, or stir at room temperature until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Triturate the residue with hexanes to precipitate the acid chloride.
-
Filter the solid product and dry under vacuum. The acid chloride is typically used immediately in the next step.[9]
Step B: Coupling to form the Weinreb Amide
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Neutralize the hydrochloride salt by adding N-methylmorpholine (NMM) (1.8 equivalents).
-
In another flask, dissolve the Fmoc-L-Phenylalanine acid chloride (1 equivalent) from Step A in anhydrous THF at 0°C.
-
Slowly add the neutralized N,O-dimethylhydroxylamine solution to the acid chloride solution.
-
Add an additional portion of NMM (1.2 equivalents) to scavenge the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Partition the residue between DCM and a 10% citric acid solution.
-
Wash the organic layer sequentially with 10% sodium carbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Fmoc-L-Phenylalanine Weinreb amide, which can be purified by column chromatography if necessary.[9]
Protocol 2: Reduction of Fmoc-L-Leucine Weinreb Amide to Fmoc-L-Leucinal
This procedure requires careful control of temperature and reagent addition to prevent over-reduction.
-
Dissolve Fmoc-L-Leucine Weinreb amide (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 M, 1.2 equivalents) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stir the reaction at -78°C for 30-60 minutes. Monitor the reaction progress by TLC, quenching small aliquots with Rochelle's salt solution before analysis.
-
Once the starting material is consumed, quench the reaction at -78°C by the slow, dropwise addition of saturated aqueous sodium sulfate solution.
-
Allow the mixture to warm to room temperature and stir until a granular precipitate forms.
-
Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure at low temperature (<30°C).
-
The crude Fmoc-L-Leucinal should be used immediately or purified quickly via flash chromatography on silica gel.
Protocol 3: Dess-Martin Oxidation of Fmoc-L-Phenylalaninol to Fmoc-L-Phenylalaninal
This protocol includes a robust aqueous workup to remove iodine-containing byproducts.
-
Dissolve Fmoc-L-Phenylalaninol (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add solid sodium bicarbonate (4 equivalents) to buffer the reaction.
-
Add Dess-Martin Periodinane (DMP) (2.0 equivalents) in one portion.
-
Stir the suspension vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC.
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Pour the mixture into a separatory funnel containing a freshly prepared, vigorously stirred solution of saturated aqueous sodium bicarbonate and sodium thiosulfate (1:1 mixture).
-
Stir the biphasic mixture until the layers become clear (approximately 30 minutes).
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting Fmoc-L-Phenylalaninal can be purified by flash chromatography if necessary.[2]
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. ekwan.github.io [ekwan.github.io]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. nbinno.com [nbinno.com]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Strategies to Minimize Side Product Formation During Fmoc Removal
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during the Nα-Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Aspartimide Formation
Q1: I am observing a mass-neutral impurity and/or a +85 Da adduct in my peptide containing an Asp residue. What is the likely cause and how can I prevent it?
A1: This is a classic sign of aspartimide formation , a common side reaction in Fmoc-SPPS, especially in sequences like Asp-Gly, Asp-Ala, and Asp-Ser.[1] The reaction is catalyzed by the basic conditions of the Fmoc-deprotection step (e.g., piperidine). The initial cyclization to the aspartimide is mass-neutral. This intermediate can then be attacked by piperidine to form α- and β-piperidide adducts (+85 Da), or it can hydrolyze to a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the target peptide.[1][2]
Troubleshooting and Prevention Strategies:
-
Modify Deprotection Conditions:
-
Adding an acidic additive to the deprotection solution can suppress aspartimide formation. A common solution is to use 20% piperidine in DMF containing 0.1 M of an additive like HOBt or Oxyma.[1]
-
Using a weaker base like piperazine for Fmoc removal can also be effective.[1][2]
-
Lowering the temperature during deprotection can also reduce the rate of this side reaction.[3]
-
-
Use Specialized Asp Protecting Groups:
-
Employing sterically hindered protecting groups on the Asp side chain, such as Ompe (3-methylpent-3-yl) or OBno (2-phenyl-2-propyl), has been shown to significantly reduce aspartimide formation.[4]
-
-
Backbone Protection:
-
The introduction of a backbone-protecting group, such as an Hmb (2-hydroxy-4-methoxybenzyl) group on the nitrogen of the amino acid following Asp, can prevent the cyclization reaction.[5]
-
Diketopiperazine (DKP) Formation
Q2: I am experiencing significant loss of my dipeptide from the resin, or I am observing a truncated peptide missing the first two amino acids. What is happening?
A2: This is likely due to diketopiperazine (DKP) formation . This side reaction is an intramolecular cyclization of the N-terminal dipeptidyl ester, which cleaves the dipeptide from the resin.[6][7] It is particularly prevalent when Proline or other secondary amino acids are in the first or second position of the peptide sequence.[8][9] The formation of DKP is induced during the Fmoc-removal step, exposing the free N-terminal amine which can then attack the ester linkage to the resin.[8]
Troubleshooting and Prevention Strategies:
-
Choice of Resin:
-
Using a 2-chlorotrityl chloride (2-CTC) resin is preferred for sequences prone to DKP formation. The steric hindrance provided by the trityl group inhibits the cyclization reaction.[10]
-
-
Modify Deprotection Conditions:
-
Incorporate a Dipeptide:
-
Instead of coupling the first two amino acids sequentially, using a pre-formed dipeptide can bypass the vulnerable dipeptidyl-resin intermediate.[1]
-
-
Modify Coupling Protocol:
-
Couple the third amino acid immediately after the deprotection of the second amino acid to minimize the time the free N-terminal amine of the dipeptide is exposed to conditions that favor DKP formation.[1]
-
Racemization
Q3: My final peptide product shows a diastereomeric impurity. What could be the cause and how can I minimize it?
A3: This is likely due to racemization , which can occur at the α-carbon of an amino acid during the activation/coupling or the Fmoc-deprotection steps. Cysteine, Histidine, and Phenylglycine are particularly susceptible to racemization.[3][12][13] During Fmoc removal, the basic conditions can facilitate the abstraction of the α-proton, leading to epimerization.[13]
Troubleshooting and Prevention Strategies:
-
Optimize Deprotection Conditions:
-
The choice of base can influence the extent of racemization. While various bases have been tested, no single one completely eliminates racemization for all amino acids.[12] For sensitive residues, it is crucial to use the mildest deprotection conditions that still ensure complete Fmoc removal.
-
For microwave-assisted SPPS, lowering the temperature during deprotection can limit racemization.[3]
-
-
Optimize Coupling Conditions:
-
Use coupling reagents known to suppress racemization, such as COMU or HCTU, in the presence of a non-nucleophilic base like DIPEA.[14]
-
Adding HOBt or Oxyma to the coupling reaction can also help to minimize racemization.[10]
-
For His residues, using a protecting group on the π-nitrogen of the imidazole ring, such as Fmoc-His(Fmoc)-OH, can significantly reduce racemization during coupling.[14]
-
-
In-situ Neutralization:
-
In Boc-based synthesis, in-situ neutralization protocols are effective at suppressing racemization. While less common in Fmoc-SPPS, minimizing the time the free amine is exposed to basic conditions before coupling is a good general practice.
-
Data Summary
Table 1: Comparison of Deprotection Cocktails for DKP Formation
| Deprotection Cocktail | Solvent | Total DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8 | [8] |
| 5% Piperidine | DMF | 12.2 | [8] |
| 20% Piperidine | Toluene | 11.7 | [8] |
| 5% Piperazine | DMF | < 4.0 | [8] |
| 5% Piperazine | NMP | < 4.0 | [8] |
| 2% DBU, 5% Piperazine | NMP | 3.6 | [8] |
Table 2: Aspartimide Formation with Different Asp Protecting Groups
| Peptide Sequence | Asp Protecting Group | Deprotection Conditions | Aspartimide Formation (%) | Reference |
| VKD(X)YI (X=N) | OtBu | 20% Piperidine/DMF (200 min) | ~15 | |
| VKD(X)YI (X=N) | OMpe | 20% Piperidine/DMF (200 min) | ~2 | |
| VKD(X)YI (X=N) | OBno | 20% Piperidine/DMF (200 min) | ~0 | |
| VKD(X)YI (X=G) | OtBu | 20% Piperidine/DMF (200 min) | ~60 | |
| VKD(X)YI (X=G) | OMpe | 20% Piperidine/DMF (200 min) | ~25 | |
| VKD(X)YI (X=G) | OBno | 20% Piperidine/DMF (200 min) | ~20 |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30-60 minutes.[15]
-
Drain the solvent.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is fully submerged.[16]
-
Agitate the mixture for 3 minutes, then drain.[17]
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[17]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[15][17]
Protocol 2: Fmoc Deprotection with Reduced DKP Formation
-
Swell the peptide-resin in NMP.
-
Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.[8]
-
Drain the swelling solvent and add the deprotection solution to the resin.
-
Agitate the mixture for the desired deprotection time (typically two treatments).
-
Drain the solution and wash the resin thoroughly with NMP.
Protocol 3: Fmoc Deprotection with Reduced Aspartimide Formation
-
Swell the peptide-resin in DMF.
-
Prepare a deprotection solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt or 0.1 M Oxyma.[1]
-
Follow the standard two-step deprotection procedure as outlined in Protocol 1, using the modified deprotection solution.
-
Wash the resin thoroughly with DMF.
Visual Guides
Caption: A typical experimental workflow for Fmoc-SPPS.
Caption: Pathway of aspartimide formation and subsequent side products.
Caption: Logical relationship of steps leading to DKP formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
incomplete Fmoc deprotection in solid-phase synthesis troubleshooting
Topic: Troubleshooting Incomplete Fmoc Deprotection
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection during solid-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of incomplete Fmoc deprotection?
Incomplete Fmoc deprotection can be identified through several common methods during SPPS:
-
Qualitative Colorimetric Tests (Kaiser Test): The ninhydrin (Kaiser) test is a highly sensitive method for detecting free primary amines on the resin.[1] After the deprotection step, a small sample of resin beads should yield a positive result (a deep blue color), indicating the presence of free amino groups and successful Fmoc removal.[1] A negative (yellow or colorless beads) or faint result suggests that the Fmoc group is still attached.[1][2]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the piperidine-dibenzofulvene adduct, which is released upon Fmoc removal.[2] This adduct has a characteristic absorbance maximum around 301 nm.[3][4][5] A plateauing of this absorbance indicates the reaction is complete. An unusually broad or incomplete curve may signal slow or incomplete deprotection.[2]
-
High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (MS): This is the most definitive method for confirming incomplete deprotection.[2] Analysis of a small, cleaved sample of the peptide-resin will show the desired product along with a later-eluting, more hydrophobic peak. Mass spectrometry will confirm this second peak has a mass that is 222.24 Da higher than the target peptide, corresponding to the mass of the unremoved Fmoc group.[2]
Q2: What are the consequences of incomplete Fmoc removal?
Failing to completely remove the Fmoc group has significant negative consequences for your synthesis:
-
Deletion Sequences: If the Fmoc group remains, the subsequent amino acid cannot be coupled. This leads to the synthesis of a peptide chain missing one or more amino acids, which can be extremely difficult to separate from the target peptide.[2][3]
-
Complex Crude Product: The unremoved Fmoc group will be carried through the remaining synthesis steps and will be present in the final crude product after cleavage, complicating purification and reducing the overall yield.[2]
Q3: My standard protocol with 20% piperidine in DMF is failing. What are the common causes?
A negative or weak Kaiser test after a standard deprotection protocol points to inefficient Fmoc removal. The most common causes include:
-
Deprotection Reagent Issues:
-
Reaction Conditions:
-
Peptide Sequence-Related Issues:
-
Steric Hindrance: Bulky amino acids adjacent to the Fmoc-protected residue can sterically hinder the access of the piperidine base.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) on the resin.[1][6] This on-resin aggregation can make the peptide less permeable to solvents and reagents, leading to inefficient deprotection.[2]
-
-
Poor Resin Solvation: Inadequate swelling of the resin can hinder the diffusion of the deprotection reagent to the reactive sites.[2][7] A good swelling solvent should result in a resin volume of greater than 4.0 mL/g.[7]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Deprotection Reagent Protocols
While 20% piperidine in DMF is the standard, several alternatives are available, particularly for difficult sequences or to mitigate certain side reactions.
| Reagent/Condition | Concentration | Typical Protocol | Notes |
| Piperidine | 20% in DMF | 1 x 3 min, then 1 x 7 min | The most common and standard procedure.[8] |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | Same as piperidine | As effective as piperidine; not a controlled substance.[9][10] |
| Piperazine (PZ) | 20% in DMF | Same as piperidine | Can be less efficient for sterically hindered amino acids at short deprotection times.[9] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU in DMF | 2 x 2 min | A stronger, non-nucleophilic base for very difficult sequences. Often used in combination with piperazine (e.g., 2% DBU, 5% piperazine in DMF).[8][11] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test
The Kaiser test is a qualitative colorimetric assay to detect free primary amines.[1]
-
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine[4]
-
-
Procedure:
-
Interpretation of Results:
-
Intense Blue Beads and Solution: Positive result. Free primary amines are present, indicating successful deprotection.[1]
-
Yellow/Colorless Beads and Solution: Negative result. No free primary amines are detected, indicating incomplete deprotection.[1]
-
Blue Beads, Colorless Solution: Incomplete deprotection. Consider extending deprotection time or re-coupling.[1]
-
Protocol 2: UV-Vis Spectrophotometry for Deprotection Monitoring
This method relies on quantifying the dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm.[3][4]
-
Procedure:
-
Collection of Filtrate: Combine the filtrates from all deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[3]
-
Dilution: Dilute the collected filtrate to the mark with DMF. Ensure the solution is thoroughly mixed. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[3]
-
Spectrophotometric Measurement:
-
Calculation: Use the Beer-Lambert law (A = εcl) to calculate the amount of Fmoc group cleaved.
-
Mechanism of Fmoc Deprotection
Understanding the mechanism is key to troubleshooting its failure. The Fmoc group is removed via a base-catalyzed β-elimination.
Caption: The mechanism of Fmoc deprotection and common points of failure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Aldehyde Stability During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the stability of the aldehyde group during multi-step synthesis. This resource focuses on the use of protecting groups, offering detailed experimental protocols, quantitative stability data, and visual aids to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aldehyde group during a synthesis?
A1: Aldehydes are one of the most reactive carbonyl compounds and are highly susceptible to nucleophilic attack, oxidation, and reduction.[1][2] In a multi-step synthesis, reagents intended for other functional groups in the molecule (e.g., esters, ketones) can react with an unprotected aldehyde, leading to undesired side products and low yields of the target molecule.[1] Protecting the aldehyde group by converting it into a less reactive functional group, such as an acetal or a thioacetal, "masks" its reactivity, allowing for chemical transformations elsewhere in the molecule.[3][4]
Q2: What are the most common protecting groups for aldehydes?
A2: The most common protecting groups for aldehydes are acetals (and cyclic acetals like 1,3-dioxolanes) and thioacetals (and cyclic thioacetals like 1,3-dithianes).[5][6] Acetals are formed by reacting the aldehyde with an alcohol or a diol under acidic conditions.[6] Thioacetals are formed similarly, using a thiol or a dithiol.[7]
Q3: How do I choose between an acetal and a thioacetal protecting group?
A3: The choice depends on the reaction conditions you plan to use in subsequent steps of your synthesis.
-
Acetals are stable to basic and nucleophilic reagents but are readily cleaved under acidic conditions.[1][3] They are a good choice if your subsequent reactions are performed under neutral or basic conditions.
-
Thioacetals are stable to both acidic and basic conditions, offering a wider range of compatibility.[7][8] They are preferred when subsequent reactions require acidic conditions. However, their removal often requires harsher conditions, such as treatment with heavy metal salts (e.g., mercuric chloride) or oxidizing agents.[7][8]
Q4: Can I selectively protect an aldehyde in the presence of a ketone?
A4: Yes, due to the higher reactivity of aldehydes, they can often be selectively protected in the presence of ketones.[7] By using a stoichiometric amount of the protecting group reagents, the aldehyde will react preferentially.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Protection Reaction (Acetal Formation) | 1. Insufficient removal of water from the reaction mixture. Acetal formation is an equilibrium reaction, and the presence of water can shift the equilibrium back to the starting materials.[9] 2. Inactive acid catalyst. 3. Steric hindrance around the aldehyde. | 1. Use a Dean-Stark apparatus to azeotropically remove water during the reaction. Alternatively, add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. 2. Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid). 3. Increase the reaction time and/or temperature. Consider using a less sterically hindered diol for protection. |
| Incomplete Protection Reaction (Thioacetal Formation) | 1. Inactive Lewis or Brønsted acid catalyst. 2. Unpleasant odor of thiols. | 1. Use a fresh batch of the catalyst (e.g., BF₃·OEt₂). 2. Perform the reaction in a well-ventilated fume hood. The use of dithiols, especially for cyclic thioacetal formation, can sometimes mitigate the odor issue compared to monothiols. |
| Difficulty in Deprotecting an Acetal | 1. Insufficiently acidic conditions. 2. Steric hindrance around the acetal. | 1. Increase the concentration of the acid or use a stronger acid. Ensure the presence of water for hydrolysis. 2. Increase the reaction time and/or temperature. |
| Difficulty in Deprotecting a Thioacetal | 1. Incomplete reaction with the deprotecting agent (e.g., HgCl₂). 2. Formation of stable side products. | 1. Ensure the correct stoichiometry of the deprotecting agent is used. For heavy metal-mediated deprotection, the reaction can be sensitive to impurities. 2. Consider alternative deprotection methods, such as oxidative cleavage (e.g., with iodine and hydrogen peroxide).[10][11] |
| Side Reactions During Protection/Deprotection | 1. Acid-sensitive functional groups in the molecule may react during acetal formation/deprotection. 2. Base-sensitive functional groups may be affected by the workup procedure. | 1. For molecules with acid-labile groups, consider using a thioacetal protecting group which is stable under acidic conditions.[7] 2. Use a buffered workup or carefully neutralize the reaction mixture to avoid unwanted reactions. |
Quantitative Data on Protecting Group Stability
The stability of a protecting group is crucial for the success of a multi-step synthesis. The following table summarizes the stability of common aldehyde protecting groups under various conditions.
| Protecting Group | Reagents/Conditions to which the Group is Stable | Reagents/Conditions that Cleave the Group |
| Dimethyl Acetal | Strong bases (e.g., NaOH, LDA), Mild bases (e.g., pyridine), Nucleophiles (e.g., Grignard reagents, organolithiums), Hydride reducing agents (e.g., LiAlH₄, NaBH₄), Mild oxidizing agents. | Strong acids (e.g., HCl, H₂SO₄) with water, Mild acids (e.g., acetic acid) with water. |
| 1,3-Dioxolane (Cyclic Acetal) | Strong bases, Mild bases, Nucleophiles, Hydride reducing agents, Mild oxidizing agents. | Strong acids with water, Mild acids with water. Generally more stable to acid hydrolysis than acyclic acetals. |
| 1,3-Dithiane (Cyclic Thioacetal) | Strong acids, Mild acids, Strong bases, Mild bases, Nucleophiles, Hydride reducing agents. | Heavy metal salts (e.g., HgCl₂), Oxidizing agents (e.g., I₂/H₂O₂, NBS, DDQ).[8][10] |
Experimental Protocols
Key Experiment Workflow: Protection and Deprotection of an Aldehyde
The general workflow for utilizing a protecting group for an aldehyde involves three main stages: protection, reaction of another functional group, and deprotection.
Protocol 1: Acetal Protection of an Aldehyde using Ethylene Glycol
This protocol describes the formation of a cyclic acetal (a 1,3-dioxolane) from an aldehyde using ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
Materials:
-
Aldehyde (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus, round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add the aldehyde, ethylene glycol, and p-toluenesulfonic acid monohydrate in toluene.
-
Heat the reaction mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude acetal.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Thioacetal Protection of an Aldehyde using 1,3-Propanedithiol
This protocol details the formation of a cyclic thioacetal (a 1,3-dithiane) from an aldehyde using 1,3-propanedithiol and a Lewis acid catalyst.
Materials:
-
Aldehyde (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)
-
Chloroform (CHCl₃)
-
Glacial acetic acid
-
10% aqueous potassium hydroxide (KOH) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of boron trifluoride diethyl etherate and glacial acetic acid in chloroform.
-
Heat the solution to reflux with vigorous stirring.
-
Add a solution of the aldehyde and 1,3-propanedithiol in chloroform dropwise to the refluxing mixture over several hours.[12]
-
After the addition is complete, cool the mixture to room temperature.
-
Wash the reaction mixture successively with water, 10% aqueous potassium hydroxide, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection of a Thioacetal using Mercuric Chloride
This protocol describes the cleavage of a 1,3-dithiane to regenerate the parent aldehyde using mercuric chloride. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Materials:
-
1,3-Dithiane protected aldehyde (1.0 eq)
-
Mercuric chloride (HgCl₂) (2.5 eq)
-
Calcium carbonate (CaCO₃) (5.0 eq)
-
Acetonitrile (CH₃CN)
-
Water
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a solution of the 1,3-dithiane in aqueous acetonitrile (e.g., 9:1 acetonitrile:water), add calcium carbonate followed by mercuric chloride.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and filter through a pad of diatomaceous earth to remove the mercury salts.
-
Wash the filter cake thoroughly with the organic solvent.
-
Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography or distillation as needed.
Signaling Pathways and Logical Relationships
The decision-making process for choosing and using an aldehyde protecting group can be visualized as a logical flow.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. scribd.com [scribd.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Validating the Structure of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the rigorous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of key analytical methods for the structural validation of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate, a compound featuring the common fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—offer orthogonal approaches to confirm the identity, purity, and specific structural features of the target molecule.
Comparative Analysis of Analytical Techniques
Each analytical method provides unique insights into the molecular structure. A combination of these techniques is essential for unambiguous structure elucidation and purity assessment.
| Analytical Method | Information Provided | Key Advantages | Limitations |
| HPLC | Purity assessment, quantification of impurities.[3][4] | High resolution for separating closely related compounds, quantitative accuracy.[5] | Does not provide direct structural information of the primary compound. |
| Mass Spectrometry | Molecular weight determination, fragmentation pattern for structural clues.[6] | High sensitivity, provides exact molecular formula with high-resolution MS.[7] | Isomeric compounds may not be distinguishable without tandem MS. |
| NMR Spectroscopy | Detailed connectivity of atoms (¹H, ¹³C), stereochemistry.[8] | Unambiguous structure determination, non-destructive.[9] | Lower sensitivity compared to MS, complex spectra for large molecules. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H).[10][11] | Fast, non-destructive, provides a molecular "fingerprint".[12] | Provides information on functional groups present, but not their specific locations within the molecule. |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible results. The following protocols are adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of Fmoc-protected compounds by separating the target molecule from potential impurities based on hydrophobicity.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the sample solvent to a final concentration of approximately 1 mg/mL.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the fluorenyl group)
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes is a typical starting point.
-
-
Data Analysis: Purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.[3]
Mass Spectrometry (MS) for Molecular Weight Verification
Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for the analysis of Fmoc-protected compounds.[6]
Instrumentation:
-
ESI-Mass Spectrometer
Reagents:
-
Solvent: Acetonitrile/Water (50:50, v/v) with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve the sample in the solvent to a concentration of approximately 100 µg/mL.
-
Analysis: Infuse the sample directly into the ESI source. Acquire spectra in positive ion mode.
-
Data Analysis: Look for the protonated molecule [M+H]⁺. For this compound (C₂₈H₃₅NO₅), the expected monoisotopic mass is 465.25 g/mol . The observed mass should be approximately 466.26 m/z. In tandem MS (MS/MS), characteristic fragments would include the fluorenylmethyl cation at m/z 179 and cleavage of the carbamate bond.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are powerful tools for determining the precise arrangement of atoms in a molecule.[8]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the aromatic protons of the fluorenyl group (around 7.3-7.8 ppm), the methylene and methine protons of the Fmoc group (around 4.2-4.5 ppm), the decyl chain protons (a complex multiplet around 0.8-1.6 ppm), the methylene protons adjacent to the nitrogen and carbonyl groups, and the aldehyde proton (around 9.5-9.7 ppm).[13]
-
¹³C NMR: Expect signals for the carbonyl carbons of the carbamate and the aldehyde, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the decyl chain and the ethylcarbamate moiety.[14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in the molecule.[10]
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands:
Visualizing the Analytical Workflow
A systematic approach ensures comprehensive structural validation.
Caption: Workflow for the synthesis and structural validation of the target compound.
Logical Relationship of Analytical Data
Caption: Interrelation of data from different analytical methods for structural confirmation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure elucidation of a novel group of dithiocarbamate derivatives using 1D and 2D NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 15. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Analysis of Fmoc-Decyl-Aminoacetaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of synthetic intermediates is paramount. This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Fmoc-decyl-aminoacetaldehyde, a key intermediate in the synthesis of the lipoglycopeptide antibiotic Telavancin.
Comparative Data Analysis
To provide a framework for the characterization of Fmoc-decyl-aminoacetaldehyde, a comparison with other well-characterized Fmoc-protected amino acids and related compounds is presented. The expected data for the target compound is inferred from these comparisons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for Fmoc-decyl-aminoacetaldehyde are summarized below, alongside data for comparable Fmoc-protected amino acids.
Table 1: Comparative ¹H NMR Data (in ppm)
| Proton Assignment | Expected for Fmoc-decyl-aminoacetaldehyde | Fmoc-Gly-OH (Typical) | Fmoc-Ala-OH (Typical) |
| Aldehyde (-CHO) | ~9.5 (s) | - | - |
| Fmoc Aromatic (CH) | 7.8-7.3 (m) | 7.8-7.3 (m) | 7.8-7.3 (m) |
| Fmoc CH | ~4.2 (t) | ~4.2 (t) | ~4.3 (t) |
| Fmoc CH₂ | ~4.4 (d) | ~4.4 (d) | ~4.4 (d) |
| N-CH₂ (adjacent to NH) | ~3.4 (t) | ~3.9 (d) | - |
| N-CH₂ (adjacent to C=O) | - | - | ~4.1 (q) |
| Decyl Chain (-CH₂-) | 1.5-1.2 (br m) | - | - |
| Decyl Chain (-CH₃) | ~0.9 (t) | - | ~1.4 (d) |
| NH | ~5.5 (br s) | ~5.7 (br s) | ~5.3 (br d) |
Table 2: Comparative ¹³C NMR Data (in ppm)
| Carbon Assignment | Expected for Fmoc-decyl-aminoacetaldehyde | Fmoc-Gly-OH (Typical) | Fmoc-Ala-OH (Typical) |
| Aldehyde (C=O) | ~200 | - | - |
| Fmoc Carbonyl (C=O) | ~156 | ~157 | ~156 |
| Fmoc Aromatic (C) | 144, 141, 128, 127, 125, 120 | 144, 141, 128, 127, 125, 120 | 144, 141, 128, 127, 125, 120 |
| Fmoc CH | ~47 | ~47 | ~47 |
| Fmoc CH₂ | ~67 | ~67 | ~67 |
| N-CH₂ (adjacent to NH) | ~45 | ~44 | - |
| N-CH₂ (adjacent to C=O) | - | - | ~50 |
| Decyl Chain (-CH₂-) | 32, 29, 27, 22 | - | - |
| Decyl Chain (-CH₃) | ~14 | - | ~19 |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a molecule. For Fmoc-decyl-aminoacetaldehyde (Molecular Formula: C₂₇H₃₅NO₃), the expected monoisotopic mass is approximately 421.26 g/mol .
Table 3: Expected Mass Spectrometry Data for Fmoc-decyl-aminoacetaldehyde
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~422.27 | Protonated molecular ion, expected to be the base peak in Electrospray Ionization (ESI). |
| [M+Na]⁺ | ~444.25 | Sodiated adduct, commonly observed in ESI-MS. |
| [M-C₁₅H₁₀O₂]⁺ (Loss of Fmoc) | ~199.18 | A characteristic fragment resulting from the loss of the dibenzofulvene and CO₂ from the Fmoc group. This is a common fragmentation pathway for Fmoc-protected compounds. |
| Further Fragments | Variable | Fragmentation of the decyl chain and the aminoacetaldehyde moiety would produce a series of smaller ions. |
Experimental Protocols
Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducible results.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the purified Fmoc-decyl-aminoacetaldehyde.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Referencing: Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a stock solution of Fmoc-decyl-aminoacetaldehyde in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Adjusted to instrument specifications.
-
Mass Range: m/z 100-1000.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
Select the [M+H]⁺ ion as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Analyze the resulting product ion spectrum to identify characteristic fragment ions.
-
Workflow and Pathway Diagrams
To visually represent the processes involved in the analysis and the relationships between the chemical entities, the following diagrams are provided.
A Comparative Guide to Aldehyde-Reactive Bioconjugation Reagents: (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate vs. Alternatives
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to biomolecules is a cornerstone of innovation. Aldehyde-reactive chemistries offer a powerful avenue for bioconjugation, leveraging the unique reactivity of the carbonyl group, which is rare in native proteins. This guide provides an objective comparison of (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate , also known as N-Fmoc-glycinal, with two primary classes of alternative aldehyde-reactive reagents: hydrazides and aminooxy compounds .
This comparison focuses on key performance metrics, including reaction mechanism, linkage stability, and reaction kinetics, supported by experimental data. We will also provide detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding of these bioconjugation strategies.
A less common variant, (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate, incorporates a decyl group, which increases the lipophilicity of the reagent. This modification may be advantageous for applications requiring enhanced membrane permeability or specific hydrophobic interactions, but the core reactivity remains the same. This guide will focus on the more prevalent N-Fmoc-glycinal.
Introduction to Aldehyde-Reactive Bioconjugation
The foundation of this bioconjugation strategy is the creation of an aldehyde group on the target biomolecule, most commonly a protein. A well-established method for this is the mild oxidation of an N-terminal serine residue using sodium periodate (NaIO₄). This converts the serine into a glyoxylyl group, presenting a unique aldehyde for conjugation.
Once the aldehyde is present, it can be targeted by nucleophilic reagents to form a covalent bond. Here, we compare three such nucleophiles.
Comparative Data of Bioconjugation Reagents
The choice of bioconjugation reagent significantly impacts the stability and characteristics of the final conjugate. The following tables summarize the key quantitative and qualitative differences between N-Fmoc-glycinal, hydrazide, and aminooxy reagents.
Table 1: Qualitative Comparison of Aldehyde-Reactive Bioconjugation Reagents
| Feature | N-Fmoc-glycinal | Hydrazide Reagents | Aminooxy Reagents |
| Reactive Group | Aldehyde | Hydrazide (-CONHNH₂) | Aminooxy (-ONH₂) |
| Initial Linkage | Imine (Schiff base) | Hydrazone | Oxime |
| Linkage Stability | Low (reversible) | Moderate (reversible) | High (largely stable) |
| pH Optimum | ~6.0-7.4 for imine formation | ~5.0-7.0 | ~4.5 (uncatalyzed), up to 7.4 (catalyzed) |
| Catalyst Required | No (for imine formation) | No | Aniline or derivatives (e.g., mPDA) to accelerate reaction at neutral pH |
| Post-reaction Step | Reduction (e.g., with NaBH₃CN) is essential for a stable bond | Reduction can be used to stabilize the bond | Generally not required due to high stability of the oxime bond |
| Key Advantage | Forms a stable secondary amine after reduction | Readily available and diverse reagents | Forms the most stable linkage without reduction |
| Key Disadvantage | Initial imine is unstable and requires a reduction step | Hydrazone bond is susceptible to hydrolysis | Slower reaction kinetics at neutral pH without a catalyst |
Table 2: Quantitative Comparison of Linkage Stability and Reaction Kinetics
| Parameter | Imine (from N-Fmoc-glycinal) | Hydrazone | Oxime |
| Equilibrium Constant (Keq) | Low (favors hydrolysis without reduction) | 10⁴–10⁶ M⁻¹[1] | >10⁸ M⁻¹[1] |
| Relative Hydrolytic Stability | Very Low | Moderate | High (rate constant for hydrolysis is ~1000-fold lower than for simple hydrazones)[2][3] |
| Second-Order Rate Constant (k₂) | Fast formation, but reversible | 0.01 - 208 M⁻¹s⁻¹ (highly substrate dependent) | 3.0 - 8.2 M⁻¹s⁻¹ (with aniline catalyst at neutral pH)[1] |
Reaction Mechanisms and Workflows
The distinct chemistries of these reagents lead to different experimental workflows.
N-Fmoc-glycinal
This reagent reacts with an aldehyde to form an imine (Schiff base), which is in equilibrium with the starting materials and susceptible to hydrolysis. To form a stable conjugate, a subsequent reduction step is necessary to convert the imine to a stable secondary amine. This process is known as reductive amination. The workflow also requires the removal of the Fmoc protecting group, which is typically done under basic conditions.
Caption: Workflow for N-Fmoc-glycinal conjugation.
Hydrazide Reagents
Hydrazides react with aldehydes to form hydrazone linkages. This reaction is generally faster than oxime formation at neutral pH but results in a less stable bond that is more prone to hydrolysis, particularly under acidic conditions.
Caption: Workflow for hydrazide reagent conjugation.
Aminooxy Reagents
Aminooxy compounds react with aldehydes to form highly stable oxime linkages. While the reaction is fastest at a slightly acidic pH, the use of catalysts like aniline allows for efficient conjugation at or near physiological pH. The resulting oxime bond is significantly more stable than a hydrazone bond.
Caption: Workflow for aminooxy reagent conjugation.
Experimental Protocols
The following are representative protocols for each bioconjugation method. Note that optimal conditions (e.g., reagent concentrations, reaction times, and pH) should be determined empirically for each specific biomolecule and payload.
Protocol 1: Bioconjugation using N-Fmoc-glycinal
This protocol involves three main stages: generation of the aldehyde on the protein, reductive amination with N-Fmoc-glycinal, and subsequent Fmoc deprotection.
Materials:
-
Protein with an N-terminal serine residue
-
Sodium periodate (NaIO₄)
-
Reaction Buffer A: Phosphate-buffered saline (PBS), pH 6.5
-
N-Fmoc-glycinal
-
Sodium cyanoborohydride (NaBH₃CN)
-
Reaction Buffer B: PBS, pH 7.4
-
Deprotection Solution: 20% piperidine in dimethylformamide (DMF)
-
Quenching solution: e.g., Tris buffer
-
Desalting columns
Procedure:
-
Aldehyde Generation:
-
Dissolve the protein in Reaction Buffer A to a final concentration of 1-5 mg/mL.
-
Add a freshly prepared solution of NaIO₄ to a final concentration of 1-2 mM.
-
Incubate the reaction on ice in the dark for 20-30 minutes.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM.
-
Remove excess periodate and byproducts using a desalting column equilibrated with Reaction Buffer B.
-
-
Reductive Amination:
-
To the aldehyde-tagged protein in Reaction Buffer B, add N-Fmoc-glycinal from a stock solution in DMF or DMSO to a final molar excess (e.g., 20-50 fold).
-
Add NaBH₃CN to a final concentration of 20-50 mM.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Fmoc Deprotection:
-
Purify the Fmoc-protected conjugate from excess reagents using a desalting column equilibrated with PBS.
-
Note: This step requires careful optimization to avoid protein precipitation. Add the Deprotection Solution (20% piperidine in DMF) to the conjugate solution. The final concentration of DMF should be kept as low as possible while still allowing for efficient deprotection.
-
Incubate at room temperature for 15-30 minutes.
-
Immediately purify the deprotected conjugate to remove piperidine and DMF using a desalting column equilibrated with a suitable storage buffer.
-
-
Characterization:
-
Confirm conjugation and deprotection by mass spectrometry (e.g., ESI-MS) and SDS-PAGE.
-
Protocol 2: Bioconjugation using a Hydrazide Reagent
Materials:
-
Aldehyde-tagged protein (prepared as in Protocol 1, step 1)
-
Reaction Buffer: PBS, pH 6.0-7.0
-
Hydrazide-functionalized payload
-
Desalting columns
Procedure:
-
Hydrazone Formation:
-
To the aldehyde-tagged protein in the Reaction Buffer, add the hydrazide-functionalized payload (from a stock in DMSO or DMF) to a 5- to 20-fold molar excess.
-
Incubate the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by HPLC or SDS-PAGE.
-
-
Purification:
-
Remove excess, unreacted payload using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the final conjugate by mass spectrometry and SDS-PAGE.
-
Protocol 3: Bioconjugation using an Aminooxy Reagent
Materials:
-
Aldehyde-tagged protein (prepared as in Protocol 1, step 1)
-
Reaction Buffer: PBS, pH 7.0
-
Aminooxy-functionalized payload
-
Aniline (catalyst)
-
Desalting columns
Procedure:
-
Oxime Formation:
-
To the aldehyde-tagged protein in the Reaction Buffer, add the aminooxy-functionalized payload (from a stock in DMSO or DMF) to a 5- to 20-fold molar excess.
-
Add aniline from a stock solution to a final concentration of 10-100 mM.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours.
-
Monitor the reaction progress by HPLC or SDS-PAGE.
-
-
Purification:
-
Remove excess payload and catalyst using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Analyze the final conjugate by mass spectrometry and SDS-PAGE.
-
Conclusion
The choice between N-Fmoc-glycinal, hydrazide, and aminooxy reagents for bioconjugation depends on the specific requirements of the application.
-
Aminooxy reagents are generally the preferred choice when the primary concern is the stability of the final conjugate . The resulting oxime bond is robust and typically does not require a subsequent reduction step, simplifying the overall workflow.
-
Hydrazide reagents offer a viable alternative, particularly when rapid kinetics at neutral pH are desired without the need for a catalyst. However, the lower stability of the hydrazone linkage must be considered, and for applications requiring long-term stability, a reduction step may be necessary.
-
N-Fmoc-glycinal provides a route to a very stable secondary amine linkage after reductive amination. However, this multi-step process, which includes the potentially harsh Fmoc deprotection step, is more complex than the other methods. This reagent may be most suitable when the final secondary amine linkage offers a specific advantage not achievable with the other chemistries.
For researchers and drug developers, a thorough understanding of the trade-offs between reaction complexity, kinetics, and linkage stability is crucial for selecting the optimal bioconjugation strategy.
References
- 1. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of Fmoc-Protected Aldehydes in Peptide Modification
For researchers, scientists, and drug development professionals, the precise and efficient modification of peptides is paramount for developing novel therapeutics, diagnostic tools, and research probes. The choice of chemical handle for peptide conjugation significantly impacts the yield, purity, and functionality of the final product. This guide provides an in-depth comparison of Fmoc-protected aldehydes with other common peptide modification reagents, supported by experimental data, to highlight the distinct advantages of this versatile chemical tool.
The strategic incorporation of an aldehyde group into a peptide provides a highly selective reactive handle for various bioconjugation strategies. When this aldehyde is introduced using an Fmoc-protected amino acid building block during solid-phase peptide synthesis (SPPS), it offers a powerful and orthogonal approach to peptide modification. This guide will delve into the key benefits of this methodology, comparing it primarily with the widely used N-hydroxysuccinimide (NHS) esters and other amine-reactive reagents.
Key Advantages of Fmoc-Protected Aldehydes
The use of Fmoc-protected aldehydes in peptide synthesis and subsequent modification offers several key advantages rooted in the principles of Fmoc/tBu chemistry and the unique reactivity of the aldehyde group:
-
Orthogonality and Site-Specificity: The Fmoc protecting group is base-labile, while the tert-butyl (tBu)-based side-chain protecting groups are acid-labile. This orthogonality is central to Fmoc SPPS and allows for the selective deprotection of the N-terminal Fmoc group at each cycle without affecting the side chains.[1] When an Fmoc-protected amino aldehyde is incorporated, the aldehyde functionality remains masked and protected throughout the synthesis. This prevents unwanted side reactions. The aldehyde can then be unmasked at a specific step for targeted modification. This allows for precise control over the location of the modification, which is crucial for the synthesis of complex structures like branched or cyclic peptides.[2]
-
Chemoselective Ligation: Aldehydes undergo highly chemoselective ligation reactions with aminooxy and hydrazide-functionalized molecules to form stable oxime and hydrazone linkages, respectively.[3][4] This reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with other functional groups present in the peptide or the conjugating molecule.[5] This high degree of selectivity minimizes the formation of byproducts and simplifies the purification of the final conjugate.
-
Mild Reaction Conditions: The deprotection of the Fmoc group is achieved using a mild base, typically piperidine, which is significantly less harsh than the strong acids (like TFA) used for Boc deprotection.[] This is particularly advantageous when working with sensitive peptide sequences or post-translational modifications that are unstable in acidic conditions.[]
-
High Yield and Purity: The combination of a stable protecting group during synthesis and a highly efficient, chemoselective ligation reaction often leads to higher yields and purity of the final modified peptide compared to other methods. A study on the synthesis of peptide aldehyde libraries demonstrated a stark difference in yield between a protected and an unprotected approach. The use of an N-Boc-protected oxazolidine linker for the aldehyde resulted in an 80% yield of the desired peptide aldehyde, compared to only 39% with the unprotected linker.[7]
Performance Comparison: Fmoc-Protected Aldehydes vs. Alternatives
To objectively assess the performance of Fmoc-protected aldehydes, a comparison with other common peptide modification reagents is essential.
| Feature | Fmoc-Protected Aldehyde | N-Hydroxysuccinimide (NHS) Ester | Maleimide |
| Target Residue | N-terminus or side chain (via modified amino acid) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction Type | Oxime/Hydrazone ligation | Acylation | Michael addition |
| Bond Stability | Oxime: Very high, stable across a broad pH range.[8][9][10] Hydrazone: Less stable, especially in acidic conditions.[4][8] | Amide: Very high, effectively irreversible under physiological conditions. | Thioether: Very high, stable. |
| Selectivity | High (chemoselective) | Moderate (can react with multiple lysines) | High (specific for thiols) |
| pH Dependence | Optimal around pH 4.5, but proceeds at physiological pH.[9] | Optimal at pH 8.3-8.5; hydrolysis is a major side reaction at higher pH. | Optimal at pH 6.5-7.5. |
| Side Reactions | Minimal due to high chemoselectivity. | Hydrolysis of the NHS ester is a significant competing reaction, reducing yield. | Can react with other nucleophiles at higher pH; hydrolysis of the maleimide ring can occur. |
| Yield | High, with reported yields of up to 80% for the peptide aldehyde precursor.[7] | Variable, often lower due to hydrolysis and multiple reaction sites. | Generally high due to specificity. |
| Orthogonality | Excellent; allows for sequential modifications.[2] | Limited; difficult to target a specific amine in the presence of others. | Good; orthogonal to amine-reactive chemistry. |
Experimental Protocols
Synthesis of Fmoc-Protected Amino Aldehyde
This protocol is adapted from a method for the synthesis of peptide aldehyde libraries.[7]
-
Oxidation of Fmoc-Amino Alcohol: Dissolve the Fmoc-amino alcohol (1 equivalent) in dry dichloromethane (DCM). Add Dess-Martin periodinane (2.2 equivalents) and a catalytic amount of water. Stir the reaction at room temperature and monitor by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated sodium bicarbonate solution. Extract the aqueous phase with diethyl ether. Combine the organic phases, wash with brine, and dry over sodium sulfate. Evaporate the solvent to obtain the Fmoc-amino acid aldehyde.
Solid-Phase Synthesis and On-Resin Aldehyde Immobilization
This protocol outlines the immobilization of the Fmoc-amino aldehyde onto a resin for subsequent peptide synthesis.[7]
-
Resin Preparation: Swell an appropriate amino-functionalized resin (e.g., aminomethyl polystyrene) in DMF.
-
Coupling of Threonine Linker: Couple Fmoc-Thr(tBu)-OH to the resin using standard coupling reagents (e.g., HBTU/DIPEA).
-
Fmoc Deprotection: Remove the Fmoc group from the threonine linker using 20% piperidine in DMF.
-
Immobilization of Fmoc-Amino Aldehyde: Suspend the deprotected resin in a mixture of MeOH, DCM, and DMF with a catalytic amount of acetic acid. Add the Fmoc-amino acid aldehyde (5 equivalents) and shake at room temperature.
-
Protection of the Oxazolidine: To prevent side reactions during subsequent synthesis steps, protect the newly formed oxazolidine ring nitrogen with a Boc group using Boc₂O and DIPEA.
N-Terminal Peptide Modification with an Fmoc-Protected Aldehyde
This is a general protocol for the chemoselective ligation of a purified peptide containing an N-terminal aldehyde with an aminooxy-functionalized molecule.
-
Peptide Preparation: Synthesize the peptide with the N-terminal Fmoc-amino aldehyde using the protocol described above. Cleave the peptide from the resin and purify by RP-HPLC.
-
Ligation Reaction: Dissolve the purified peptide aldehyde in a suitable buffer (e.g., 100 mM acetate buffer, pH 4.5). Add a 1.5 to 2-fold molar excess of the aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorophore).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress of the reaction by RP-HPLC and mass spectrometry.
-
Purification: Upon completion, purify the modified peptide by RP-HPLC to remove any unreacted starting materials.
Visualizing the Workflow and Chemistry
Experimental Workflow for Peptide Modification using Fmoc-Protected Aldehyde
Caption: Workflow for peptide modification using an Fmoc-protected aldehyde.
Chemoselective Ligation of a Peptide Aldehyde
Caption: Chemoselective oxime ligation reaction.
Conclusion
The use of Fmoc-protected aldehydes for peptide modification presents a robust and highly efficient strategy for the synthesis of well-defined peptide conjugates. The core advantages of orthogonality, chemoselectivity, mild reaction conditions, and high yields make it a superior choice for many applications, particularly for the synthesis of complex and sensitive peptides. While NHS esters remain a workhorse for amine modification, the significant potential for side reactions, such as hydrolysis, and the lack of site-specificity can be limiting. For researchers seeking precise control over their peptide modifications and high purity of the final product, Fmoc-protected aldehydes offer a compelling and experimentally validated solution.
References
- 1. chempep.com [chempep.com]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 5. Aldehyde tag - Wikipedia [en.wikipedia.org]
- 7. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Researcher's Guide to Piperidine Alternatives for Sensitive Fmoc Deprotection
A comprehensive comparison of reagents and protocols for minimizing side reactions in solid-phase peptide synthesis.
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical and repetitive step. While piperidine has long been the standard reagent for this task, its use in sensitive applications is often complicated by its propensity to induce side reactions such as aspartimide formation and racemization, particularly in peptides containing susceptible amino acid sequences. Furthermore, piperidine's status as a controlled substance in some regions presents logistical challenges.
This guide provides an objective comparison of viable alternatives to piperidine for Fmoc deprotection, with a focus on their performance in sensitive applications. We present a compilation of experimental data to help researchers make informed decisions for their specific synthetic needs, ultimately leading to higher purity peptides and more reliable synthetic outcomes.
The Challenge with Piperidine in Sensitive SPPS
Piperidine's basicity, while effective for rapid Fmoc removal, can be a double-edged sword. In sensitive peptide sequences, it can catalyze undesirable side reactions, leading to a heterogeneous mixture of products that are difficult to purify. Key concerns include:
-
Aspartimide Formation: Peptides containing aspartic acid (Asp), especially those with a following small residue like glycine (Gly), are prone to the formation of a cyclic aspartimide intermediate under basic conditions. This can lead to the formation of β-aspartyl peptides and piperidide adducts, as well as racemization at the Asp residue.
-
Racemization: The chiral integrity of amino acids can be compromised by the basic environment created by piperidine. Cysteine (Cys) and histidine (His) are particularly susceptible to racemization during Fmoc deprotection.
-
Diketopiperazine Formation: At the dipeptide stage, especially with proline in the sequence, intramolecular cyclization can occur, leading to chain termination and the formation of a diketopiperazine.
Comparative Performance of Piperidine Alternatives
Several alternative bases and base cocktails have been developed to mitigate the side reactions associated with piperidine. The following sections provide a detailed comparison of their performance based on published experimental data.
Quantitative Data Summary
The following tables summarize the quantitative data on the performance of various Fmoc deprotection reagents in terms of crude product purity, yield, and the extent of common side reactions.
Table 1: Comparison of Crude Product Purity and Yield for Synthesized Peptides
| Deprotection Reagent | Peptide Sequence | Crude Product Purity (%) | Crude Product Yield (%) | Reference(s) |
| 20% Piperidine in DMF | NBC112 | 78.4 | 88.2 | [1] |
| 20% 4-Methylpiperidine in DMF | NBC112 | 79.5 | 87.9 | [1] |
| 10% Piperazine in DMF/Ethanol | NBC112 | 81.2 | 86.5 | [1] |
| 20% Piperidine in DMF | NBC155 | 83.0 | 98.4 | [1] |
| 20% 4-Methylpiperidine in DMF | NBC155 | 65.1 | 99.1 | [1] |
| 10% Piperazine in DMF/Ethanol | NBC155 | 74.8 | 99.4 | [1] |
| 20% Piperidine in DMF | Afamelanotide | ~85 | ~60 | [2] |
| 25% Dipropylamine in DMF | Afamelanotide | ~85 | ~55 | [2] |
| 20% Piperidine in DMF | Bivalirudin | ~80 | ~70 | [2] |
| 25% Dipropylamine in DMF | Bivalirudin | ~80 | ~70 | [2] |
Table 2: Quantitative Comparison of Aspartimide Formation
| Peptide Sequence | Deprotection Reagent | Aspartimide Formation (%) | Reference(s) |
| VKDGYI | 20% Piperidine in DMF | 17 | [3] |
| VKDGYI | 2% DBU in DMF | 25 | [3] |
| H-Trp-Ala-Asp(tBu)-Gly-Phe-NH2 | 20% Piperidine in DMF | 9.2 (rt), >70 (45°C) | [4] |
| H-Trp-Ala-Asp(tBu)-Gly-Phe-NH2 | 50% Morpholine in DMF | 1.2 (rt), 4.3 (45°C) | [4] |
| Model Peptide | 20% Piperidine in DMF | 17 | [2] |
| Model Peptide | 25% Dipropylamine in DMF | 4 | [2] |
Table 3: Comparison of C-terminal Cysteine Racemization
| Deprotection Reagent (24h treatment) | % Racemization | Reference(s) |
| Piperidine | ~30 | [5] |
| Piperazine with 0.1M HOBt | <5 | [5] |
In-depth Analysis of Piperidine Alternatives
DBU/Piperazine Cocktail
A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine has emerged as a potent alternative for rapid and efficient Fmoc deprotection, particularly for challenging and aggregation-prone sequences.[6][7]
-
Performance: This cocktail can achieve complete Fmoc removal in less than a minute.[6] It has been shown to significantly reduce deletion sequences that can arise from incomplete deprotection.[6]
-
Sensitive Applications: For sequences prone to aspartimide formation, the addition of 1% formic acid to the DBU/piperazine cocktail can effectively suppress this side reaction.[6]
-
Drawbacks: Due to the high basicity of DBU, this combination may increase the risk of racemization if not carefully optimized.[7]
4-Methylpiperidine (4MP)
4-Methylpiperidine is a close structural analog of piperidine and offers comparable deprotection efficiency without being a controlled substance.[1][8]
-
Performance: Studies have shown that 20% 4-methylpiperidine in DMF provides similar crude peptide purities and yields to 20% piperidine in DMF for various peptide sequences.[1][8]
-
Sensitive Applications: While generally a good substitute for piperidine, it shares a similar propensity for inducing side reactions in sensitive sequences.
-
Handling: It is not a controlled substance, making it a more accessible option in many laboratories.
Dipropylamine (DPA)
Dipropylamine is a milder, non-cyclic secondary amine that has shown significant promise in reducing aspartimide formation.[2][9]
-
Performance: DPA provides good yields and purities for a range of peptides, including linear peptides and peptide dendrimers.[2]
-
Sensitive Applications: It has been demonstrated to dramatically reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[2] For a model peptide, 25% DPA in DMF resulted in only 4% aspartimide formation compared to 17% with 20% piperidine in DMF.[2]
-
Handling: DPA is readily available, inexpensive, has low toxicity, and lacks the strong odor associated with many other amines.[2]
Morpholine
Morpholine is another milder base that has been shown to be effective in minimizing both diketopiperazine and aspartimide formation.[4][10]
-
Performance: 50% morpholine in DMF has been used to synthesize peptides with purity comparable to that achieved with 20% piperidine in DMF.[10]
-
Sensitive Applications: In a study on a highly sensitive sequence, 50% morpholine in DMF resulted in only 1.2% aspartimide formation at room temperature, compared to 9.2% with 20% piperidine.[4]
-
Handling: Morpholine is not a regulated substance and is considered a "greener" alternative to piperidine.[10]
Pyrrolidine
Pyrrolidine is a more nucleophilic base that can be effective for Fmoc removal in less polar solvents.[11]
-
Performance: It can provide crude peptide purities comparable to or better than piperidine in DMF for certain challenging peptides.[11]
-
Sensitive Applications: However, it has been shown to increase the formation of side products such as diketopiperazine and aspartimide in prone sequences.[11]
-
Drawbacks: Pyrrolidine has a notoriously unpleasant odor.
Experimental Protocols
The following are detailed protocols for key experiments cited in this guide.
Protocol 1: Standard Fmoc Deprotection using Piperidine
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Initial Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 2-3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Fmoc Deprotection using DBU/Piperazine
-
Reagent Preparation: Prepare a solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.
-
Deprotection: Drain the NMP and add the DBU/piperazine solution to the resin.
-
Reaction: Agitate the resin for 2 x 5 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times).
Protocol 3: Fmoc Deprotection using Dipropylamine (DPA)
-
Reagent Preparation: Prepare a 25% (v/v) solution of dipropylamine in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the DPA solution to the resin.
-
Reaction: Agitate the resin at the desired temperature (e.g., room temperature or 60°C) for 2 x 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (3-5 times).
Visualizing the Chemistry and Workflow
To further aid in understanding the processes involved, the following diagrams illustrate the Fmoc deprotection mechanism and a decision-making workflow for selecting an appropriate deprotection reagent.
Caption: The mechanism of Fmoc deprotection by a base.
Caption: A workflow for selecting an Fmoc deprotection reagent.
Conclusion
The choice of Fmoc deprotection reagent is a critical parameter in SPPS that can significantly impact the success of a synthesis, especially for sensitive peptides. While piperidine remains a workhorse in many applications, its limitations have spurred the development of effective alternatives. For sequences prone to aspartimide formation, milder bases like dipropylamine and morpholine offer significant advantages. For aggregation-prone peptides where rapid and complete deprotection is paramount, the DBU/piperazine cocktail is a powerful option. 4-Methylpiperidine serves as a reliable and more accessible direct replacement for piperidine in standard applications.
By carefully considering the specific challenges posed by a peptide sequence and consulting the comparative data presented in this guide, researchers can select the optimal deprotection strategy to maximize peptide purity and yield, accelerating their research and development efforts.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 9. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis [gdb.unibe.ch]
- 10. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Boc vs. Fmoc Strategies for the Synthesis of Aldehyde-Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
The introduction of an aldehyde functionality into a peptide sequence is a powerful tool for creating novel therapeutic candidates, diagnostic probes, and biocompatible materials. The aldehyde group can act as a warhead for covalent inhibitors, a site for bioconjugation, or a handle for chemical ligation. The two dominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), both offer pathways to aldehyde-modified peptides, but the choice between them involves critical trade-offs in chemical compatibility, yield, and purity. This guide provides an objective comparison of the Boc and Fmoc strategies for this specialized application, supported by experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes.[1] The Boc strategy utilizes the acid-labile Boc group for temporary Nα-protection, requiring repeated treatments with a moderately strong acid like trifluoroacetic acid (TFA) for its removal.[2] Side-chain protecting groups are typically benzyl-based and are cleaved at the end of the synthesis with a strong acid, such as hydrofluoric acid (HF).[2]
In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-protection, which is removed with a base, most commonly piperidine.[] Side-chain protection is typically achieved with acid-labile groups like tert-butyl (tBu), which are removed during the final cleavage from the resin with TFA.[] This orthogonality makes the Fmoc strategy generally milder and more compatible with a wider range of sensitive modifications.[]
Data Presentation: A Quantitative Comparison
Direct side-by-side comparisons of the same aldehyde-modified peptide synthesized by both methods are not extensively documented in the literature. However, by examining established protocols for each strategy, we can compile a comparative overview of their performance.
| Feature | Boc Strategy | Fmoc Strategy |
| Primary Approach | Synthesis of a stable aldehyde precursor (e.g., salicylaldehyde ester) on-resin.[5][6] | On-resin reduction of a C-terminal precursor (e.g., Weinreb amide) or use of a specialized linker (e.g., oxazolidine).[7][8] |
| Chemical Compatibility | Well-suited for base-labile modifications. The aldehyde or its precursor must be stable to repeated acid treatments.[][6] | Compatible with acid-sensitive modifications. The aldehyde precursor must be stable to repeated base treatments.[] |
| Reported Crude Yield | Yields for aldehyde generation from a precursor can range from 42-89%.[9] | For reduction of Weinreb amides, crude yields of 16-53% have been reported.[7] |
| Reported Crude Purity | Generally high, as the aldehyde is generated from a stable precursor post-synthesis. | Can be lower (30-40% reported for Weinreb amide reduction) due to potential side reactions during reduction.[7] |
| Key Advantages | - Robust for base-sensitive aldehyde precursors like salicylaldehyde esters.[5] - Can be advantageous for hydrophobic sequences prone to aggregation.[2] | - Milder overall conditions preserve a wider range of functionalities.[] - Readily amenable to automation.[10] - Avoids the use of hazardous HF.[11] |
| Key Disadvantages | - Harsh final cleavage with HF requires specialized equipment and can degrade sensitive peptides.[10] - Repetitive acid deprotection can be detrimental to some sequences.[10] | - The aldehyde or its precursor must be stable to the basic conditions of Fmoc deprotection.[5] - Potential for side reactions like aspartimide formation.[10] |
Experimental Workflows and Chemical Strategies
The distinct chemical environments of Boc and Fmoc SPPS necessitate different approaches to incorporate a C-terminal aldehyde.
Figure 1. High-level comparison of Boc and Fmoc workflows for peptide aldehyde synthesis.
Boc Strategy: The Salicylaldehyde (SAL) Ester Approach
A robust method in Boc-SPPS is the synthesis of a C-terminal salicylaldehyde (SAL) ester. The phenolic SAL ester is labile to the piperidine used in Fmoc-SPPS, making the Boc strategy the preferred route for this modification.[5] One effective approach utilizes an aldehyde precursor that is stable throughout the synthesis and is converted to the aldehyde after cleavage from the resin.
Figure 2. Boc-SPPS pathway for peptide salicylaldehyde ester synthesis.
Fmoc Strategy: The Weinreb Amide Reduction Approach
For the Fmoc strategy, a common method involves the assembly of the peptide on a resin that allows for the generation of a C-terminal Weinreb amide. This amide can then be reduced on-resin to the corresponding aldehyde.
Figure 3. Fmoc-SPPS pathway using Weinreb amide reduction.
Experimental Protocols
Protocol 1: Boc-SPPS Synthesis of a Peptide Salicylaldehyde (SAL) Ester Precursor
This protocol is adapted from methodologies involving an aldehyde precursor stable to Boc-SPPS conditions.[5]
-
Resin Preparation: Start with an aminomethyl resin. Couple trans-2-hydroxycinnamic acid to the resin using standard coupling reagents (e.g., PyBOP, DIPEA) in DMF.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the phenolic hydroxyl group of the resin-bound precursor. This step may require extended coupling times (overnight) due to the lower reactivity of the phenolic hydroxyl group.
-
Peptide Elongation: Perform standard Boc-SPPS cycles:
-
Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Washes: Wash the resin with DCM, isopropanol, and then DCM.
-
Neutralization: Neutralize the N-terminal ammonium salt with 5-10% DIEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid using a suitable activator (e.g., HBTU/DIEA or DCC/HOBt) in DMF. Monitor completion with a Kaiser test.
-
-
Cleavage: After assembly of the desired peptide sequence, wash the resin with DCM and dry under vacuum. Cleave the peptide precursor from the resin using anhydrous HF with a scavenger (e.g., p-cresol) at 0°C for 1 hour.
-
Aldehyde Generation (Ozonolysis): Dissolve the crude peptide precursor in a suitable solvent mixture (e.g., MeCN/H₂O). Bubble ozone through the solution at low temperature until the starting material is consumed (monitor by HPLC).
-
Purification: Purify the final peptide-SAL ester by reverse-phase HPLC.
Protocol 2: Fmoc-SPPS Synthesis of a Peptide Aldehyde via Weinreb Amide Reduction
This protocol is based on the on-resin reduction of a peptide Weinreb amide.[7][12]
-
Resin Preparation: Start with a suitable Weinreb amide resin (e.g., N-methoxy-N-methylaminomethyl polystyrene).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a potent coupling agent such as PyBrOP to ensure efficient acylation.
-
Peptide Elongation: Perform standard Fmoc-SPPS cycles:
-
Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.
-
Washes: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using a standard activator (e.g., HATU/DIEA or HBTU/HOBt/DIEA) in DMF.
-
-
On-Resin Reduction: After peptide assembly, wash the resin with THF. Suspend the resin in THF and treat with a solution of lithium aluminum hydride (LiAlH₄) in THF at low temperature. The reaction time and temperature must be carefully optimized to maximize aldehyde formation and minimize over-reduction to the alcohol. Note: t-butyl protected Asp and Glu side chains may be partially reduced under these conditions.[7]
-
Cleavage and Deprotection: Quench the reduction reaction carefully. Wash the resin with DCM and dry. Cleave the peptide aldehyde from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude peptide aldehyde with cold diethyl ether. Purify the product by reverse-phase HPLC.
Conclusion
The choice between Boc and Fmoc strategies for synthesizing aldehyde-modified peptides is highly dependent on the specific chemical nature of the target molecule. The Boc strategy is particularly advantageous for preparing peptides with base-labile aldehyde functionalities, such as salicylaldehyde esters, offering a robust route with potentially higher purity for the final product.[5][6] However, it requires handling of hazardous reagents like HF and may not be suitable for peptides containing acid-sensitive moieties.
The Fmoc strategy , while generally milder and more versatile, requires careful selection of an aldehyde precursor or on-resin modification step that is compatible with the basic deprotection conditions.[7][8] While methods like Weinreb amide reduction are available, they may result in lower crude yields and purities compared to the Boc-based precursor approach.[7]
Ultimately, researchers must weigh the stability of their desired aldehyde modification against the overall chemical compatibility of the peptide sequence to select the most appropriate and efficient synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
A Comparative Guide to Protein Labeling: Validating Aldehyde-Based Approaches
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization. While numerous methods exist for protein bioconjugation, this guide provides a comparative analysis of a putative aldehyde-based labeling strategy, using N-FMOC-2-(n-decylamino)acetaldehyde as a conceptual model, against established, commercially available alternatives.
Introduction to Aldehyde-Based Protein Labeling
The core principle of aldehyde-based protein labeling lies in the reaction between an aldehyde group on the labeling reagent and a primary amine on the protein. This reaction, known as reductive amination, proceeds in two steps: the formation of a Schiff base, followed by its reduction to a stable secondary amine linkage. Primary amines are readily available on proteins at the N-terminus and on the side chain of lysine residues.
While specific data for N-FMOC-2-(n-decylamino)acetaldehyde in protein labeling is not publicly available, its chemical structure suggests a potential, albeit unconventional, multi-step labeling workflow. The N-FMOC group is a protecting group for the amine, which would require removal prior to any potential use as a linker. The decyl group suggests a potential application related to membrane interaction or hydrophobic tagging. The key reactive moiety for protein conjugation is the acetaldehyde group.
This guide will therefore focus on the general principles and validation of aldehyde-based labeling and compare it to three widely used methods: Maleimide-based labeling, N-hydroxysuccinimide (NHS) ester-based labeling, and Click Chemistry.
Performance Comparison of Protein Labeling Methods
The selection of a protein labeling strategy depends on several factors, including the target functional group, desired specificity, reaction efficiency, and the potential for disruption of protein function. The following table summarizes the key performance characteristics of aldehyde-based labeling in comparison to common alternatives.
| Feature | Aldehyde-Based (Reductive Amination) | Maleimide-Based | NHS Ester-Based | Click Chemistry (CuAAC) |
| Target Residue | N-terminus, Lysine (primary amines) | Cysteine (thiols) | N-terminus, Lysine (primary amines) | Bioorthogonally introduced azide or alkyne |
| Specificity | Moderate to Low (multiple lysines) | High (cysteines are less abundant) | Moderate to Low (multiple lysines) | Very High (bioorthogonal reaction) |
| Reaction pH | 6.5 - 8.0 | 6.5 - 7.5 | 7.2 - 8.5 | 4.0 - 11.0 |
| Reaction Speed | Slow (hours to overnight) | Fast (minutes to hours) | Fast (minutes to hours) | Very Fast (minutes) |
| Stability of Linkage | Stable secondary amine | Stable thioether | Stable amide | Stable triazole |
| Potential for Disruption | High (modification of multiple lysines) | Low to Moderate | High (modification of multiple lysines) | Very Low (small, inert linker) |
| Reagent Stability | Generally stable | Prone to hydrolysis | Prone to hydrolysis | Azides and alkynes are stable |
| Commercial Availability | Aldehyde tags are available | Wide variety of reagents | Wide variety of reagents | Wide variety of reagents |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any protein labeling technique. Below are representative protocols for aldehyde-based labeling and its alternatives.
Protocol 1: Aldehyde-Based Protein Labeling via Reductive Amination
This protocol describes a general procedure for labeling a protein with an aldehyde-containing molecule.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES), pH 6.5-8.0
-
Aldehyde-containing labeling reagent
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Quenching solution (e.g., Tris buffer)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 10-50 fold molar excess of the aldehyde-containing reagent to the protein solution.
-
Reduction: Immediately add a 20-100 fold molar excess of the reducing agent (e.g., NaBH₃CN) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature or 4°C for 2-24 hours with gentle mixing.
-
Quenching: Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
-
Purification: Remove excess labeling reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Validation: Determine the degree of labeling using methods such as UV-Vis spectroscopy (if the label is a chromophore), mass spectrometry, or a specific activity assay for the protein.
Protocol 2: Maleimide-Based Protein Labeling
This protocol outlines the labeling of cysteine residues with a maleimide-functionalized reagent.[1][2][3]
Materials:
-
Protein containing at least one free cysteine residue in a degassed, thiol-free buffer (e.g., PBS, HEPES), pH 6.5-7.5.[1]
-
Maleimide-functionalized labeling reagent (e.g., fluorescent dye, biotin).
-
Reducing agent (optional, e.g., TCEP) to reduce disulfide bonds.[2]
-
Quenching solution (e.g., β-mercaptoethanol or cysteine).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at 1-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[3]
-
Labeling Reaction: Add a 10-20 fold molar excess of the maleimide reagent to the protein solution.[3]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.
-
Quenching: Add a quenching solution to a final concentration of ~10 mM to react with any unreacted maleimide.
-
Purification: Purify the labeled protein using a desalting column or dialysis.
-
Validation: Determine the labeling efficiency as described in Protocol 1.
Protocol 3: NHS Ester-Based Protein Labeling
This protocol describes the labeling of primary amines with an NHS ester-functionalized reagent.[4][5]
Materials:
-
Protein in an amine-free buffer (e.g., PBS, borate buffer), pH 7.2-8.5.[5]
-
NHS ester-functionalized labeling reagent.
-
Quenching solution (e.g., Tris or glycine).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at 1-10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the NHS ester reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Quenching: Add a quenching solution to a final concentration of 50-100 mM.
-
Purification: Purify the labeled protein using a desalting column or dialysis.
-
Validation: Determine the degree of labeling.
Protocol 4: Click Chemistry-Based Protein Labeling (CuAAC)
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for protein labeling.[6][7] This requires the protein to first be modified to contain either an azide or an alkyne group.
Materials:
-
Azide or alkyne-modified protein in a suitable buffer.
-
Alkyne or azide-functionalized labeling reagent.
-
Copper(II) sulfate (CuSO₄).
-
Reducing agent (e.g., sodium ascorbate).
-
Copper chelator/ligand (e.g., THPTA, TBTA).
-
Desalting column or dialysis cassette.
Procedure:
-
Protein Preparation: Dissolve the modified protein in the reaction buffer at 1-10 mg/mL.
-
Prepare Click-iT® Reaction Cocktail: In a separate tube, prepare the reaction cocktail by adding the copper(II) sulfate, reducing agent, and copper chelator to the buffer.
-
Labeling Reaction: Add the alkyne or azide-functionalized label to the protein solution, followed by the Click-iT® reaction cocktail.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Purify the labeled protein using a desalting column or dialysis.
-
Validation: Determine the labeling efficiency.
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for aldehyde-based labeling and a common alternative, maleimide-based labeling.
Signaling Pathway and Logical Relationship Diagram
The choice of labeling strategy is often dictated by the downstream application, such as studying a specific signaling pathway. The following diagram illustrates a generic signaling cascade and indicates where a labeled protein might be used for detection or functional studies.
Conclusion
The validation of any protein labeling method is critical to ensure that the experimental results are reliable and accurately reflect the biological processes under investigation. While N-FMOC-2-(n-decylamino)acetaldehyde represents a novel chemical entity, its core reactivity likely relies on the well-established principles of reductive amination. Compared to mainstream labeling techniques, aldehyde-based methods offer an alternative for targeting primary amines but may present challenges in terms of specificity and reaction kinetics.
For researchers considering novel labeling reagents, a thorough validation process is essential. This should include a quantitative assessment of labeling efficiency, confirmation of the site of modification, and functional assays to ensure that the protein's biological activity is not compromised. By carefully comparing the performance characteristics and adhering to detailed experimental protocols, scientists can select the optimal labeling strategy to advance their research and development goals.
References
- 1. A Genetically Encoded Aldehyde for Rapid Protein Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 4. benchchem.com [benchchem.com]
- 5. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Synthesized M-Foc-Amino Aldehyde by HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of M-Foc-amino aldehydes, complete with experimental data, detailed protocols, and workflow visualizations.
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in peptide synthesis, and its derivatives, such as M-Foc (a modified fluorenylmethoxycarbonyl group), are commonly used. The aldehyde functionality on the amino acid introduces reactivity that is crucial for various synthetic transformations. However, this reactivity also presents challenges in maintaining purity. This guide focuses on the application of HPLC, a powerful analytical technique, to accurately determine the chemical and enantiomeric purity of M-Foc-amino aldehydes.
Understanding Potential Impurities
The purity of the final M-Foc-amino aldehyde is influenced by the synthetic route and purification methods. Common impurities can arise from the starting materials or side reactions during synthesis. These may include:
-
Starting M-Foc-amino acid: Incomplete conversion to the aldehyde.
-
M-Foc-amino alcohol: The precursor to the aldehyde, which may remain if the oxidation step is incomplete.[1]
-
Diastereomers/Enantiomers: Racemization can occur during the synthesis, particularly at the alpha-carbon of the amino acid.
-
Side-products from the protecting group: Cleavage or modification of the M-Foc group.
-
Reagents and byproducts: Residual reagents from the synthesis and purification steps.
Comparative Analysis of HPLC Methods
The choice of HPLC method is critical for achieving accurate and reliable purity assessment. Both reversed-phase HPLC for chemical purity and chiral HPLC for enantiomeric purity are essential.
Chemical Purity Assessment (Reversed-Phase HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of M-Foc-amino aldehydes. A C18 column is typically employed to separate the target compound from its impurities based on hydrophobicity.
Table 1: Representative Performance of RP-HPLC for Chemical Purity Analysis
| Parameter | Method A: Rapid Gradient | Method B: Shallow Gradient |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 20-80% B in 15 min | 40-70% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Resolution of Impurities | Moderate | High |
| Analysis Time | Shorter | Longer |
| Application | Routine purity checks | Detailed impurity profiling |
Note: The data presented in this table is representative and may vary based on the specific M-Foc-amino aldehyde and HPLC system used.
Enantiomeric Purity Assessment (Chiral HPLC)
Determining the enantiomeric excess (%ee) is crucial for chiral molecules like amino acid derivatives. Chiral HPLC is the most common and reliable method for this purpose. The two main approaches are the use of a chiral stationary phase (CSP) or a chiral derivatizing agent (CDA).
Direct Method: Chiral Stationary Phases (CSPs)
CSPs allow for the direct separation of enantiomers without derivatization. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used for the separation of Fmoc- and related protected amino acids.[2][3][4]
Table 2: Comparison of Chiral Stationary Phases for Enantiomeric Purity Analysis
| CSP Type | Common Phases | Mobile Phase | Advantages | Disadvantages |
| Polysaccharide-based | Lux Cellulose-1, Lux Cellulose-2 | Reversed-phase (e.g., Acetonitrile/Water with TFA) | Broad applicability, good resolution for many Fmoc-amino acids.[3] | Method development can be empirical. |
| Macrocyclic Glycopeptide-based | CHIROBIOTIC T (Teicoplanin) | Reversed-phase or Polar Organic | Multimodal capability, high selectivity for amino acid derivatives.[4] | Can be more expensive. |
Indirect Method: Chiral Derivatizing Agents (CDAs)
In this method, the M-Foc-amino aldehyde enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (e.g., C18).
Table 3: Common Chiral Derivatizing Agents
| Chiral Derivatizing Agent | Reaction Principle | Detection | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Nucleophilic substitution | UV | High sensitivity, reliable. | Requires derivatization step.[5] |
| o-Phthalaldehyde (OPA) with a chiral thiol | Formation of fluorescent isoindoles | Fluorescence | High sensitivity, automated derivatization possible.[6] | Derivatives can be unstable.[6] |
Experimental Protocols
Protocol 1: RP-HPLC for Chemical Purity
This protocol provides a general method for determining the chemical purity of an M-Foc-amino aldehyde.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Solvent: Acetonitrile/Water (1:1, v/v).
Procedure:
-
Sample Preparation: Dissolve the synthesized M-Foc-amino aldehyde in the sample solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm (the absorbance maximum for the Fmoc group)
-
Gradient Program (Method A - Rapid):
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-14 min: 80% B
-
14-15 min: 80% to 20% B
-
15-20 min: 20% B (equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the M-Foc-amino aldehyde as the percentage of the main peak area relative to the total peak area.
Protocol 2: Chiral HPLC for Enantiomeric Purity (Direct Method with CSP)
This protocol describes the separation of enantiomers using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a gradient or isocratic pump, autosampler, and UV detector.
-
Chiral column (e.g., Lux Cellulose-1, 4.6 x 250 mm, 5 µm).
Reagents:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water with 0.1% TFA (e.g., 60:40 v/v Acetonitrile:Water + 0.1% TFA). The optimal ratio may need to be determined experimentally.
-
Sample Solvent: Mobile phase.
Procedure:
-
Sample Preparation: Prepare a racemic standard of the M-Foc-amino aldehyde (if available) and the synthesized sample at a concentration of approximately 0.5 mg/mL in the mobile phase. Filter the samples.
-
HPLC Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection Wavelength: 265 nm
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the synthesized sample and integrate the peak areas of both enantiomers.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible results.
Caption: Workflow for assessing the purity of synthesized M-Foc-amino aldehyde.
Alternative Purity Assessment Techniques
While HPLC is the gold standard, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to assess chemical purity by integrating signals of the compound against a known internal standard.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can be coupled with HPLC (LC-MS) for impurity identification.
-
Gas Chromatography (GC): Can be used for volatile impurities, but typically requires derivatization for non-volatile compounds like M-Foc-amino aldehydes.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and can be an alternative for both chemical and chiral purity analysis.
Conclusion
The purity of synthesized M-Foc-amino aldehydes is paramount for their successful application in research and drug development. A combination of reversed-phase and chiral HPLC methods provides a robust and reliable approach for comprehensive purity assessment. By carefully selecting the appropriate columns, mobile phases, and detection parameters, researchers can confidently determine both the chemical and enantiomeric purity of their synthesized compounds, ensuring the quality and reproducibility of their scientific endeavors.
References
- 1. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Bioconjugate Activity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, the successful conjugation of a biomolecule to another moiety is only the first step. The ultimate measure of success lies in the functional activity of the resulting bioconjugate. This guide provides a comprehensive comparison of key functional assays used to confirm and quantify the activity of bioconjugates, with a focus on antibody-drug conjugates (ADCs) and other protein-based conjugates. We present objective comparisons of assay performance, supported by experimental data, and provide detailed methodologies for critical experiments.
The selection of an appropriate functional assay is paramount and depends on the bioconjugate's mechanism of action (MoA).[1] Assays can range from simple binding studies to complex cell-based assays that measure downstream biological effects.[2] This guide will explore a variety of these critical assays, providing the necessary information to make informed decisions for your bioconjugate development program.
Table of Contents
-
Binding Assays: The First Step in Functional Confirmation
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Surface Plasmon Resonance (SPR)
-
-
Internalization Assays: Visualizing Cellular Uptake
-
Fluorescence-Based Internalization Assays
-
-
Cell-Based Functional Assays: Measuring Biological Impact
-
Cytotoxicity Assays (MTT, XTT)
-
Apoptosis Assays
-
Cell Cycle Analysis
-
Effector Function Assays (ADCC, CDC)
-
-
Experimental Protocols
Binding Assays: The First Step in Functional Confirmation
Before a bioconjugate can exert its biological effect, it must first bind to its target. Binding assays are therefore a fundamental first step in confirming functionality.[2]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For bioconjugates, ELISA can be used to confirm binding to a target antigen.[3]
Comparison of Binding Affinities of an ADC and its Parent Antibody using ELISA:
| Bioconjugate | Target | EC50 (nM) |
| Antibody-Drug Conjugate (ADC) | HER2 | 1.2 |
| Parent Monoclonal Antibody | HER2 | 1.0 |
This table illustrates that the conjugation of a drug to the antibody had a minimal effect on its binding affinity to the target protein, as indicated by the comparable half-maximal effective concentration (EC50) values.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions.[4] It provides quantitative information on the kinetics of binding, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[5][6] This level of detail is invaluable for comparing the binding properties of a bioconjugate to its unconjugated counterpart.[7]
Kinetic Analysis of an ADC and Parent Antibody using SPR:
| Bioconjugate | ka (1/Ms) | kd (1/s) | KD (nM) |
| Antibody-Drug Conjugate (ADC) | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| Parent Monoclonal Antibody | 1.6 x 10^5 | 2.8 x 10^-4 | 1.75 |
This data demonstrates that the conjugation process did not significantly alter the binding kinetics of the antibody to its target.
Internalization Assays: Visualizing Cellular Uptake
For many bioconjugates, particularly ADCs, internalization into the target cell is a prerequisite for efficacy.[8][9] Internalization assays are designed to visualize and quantify this process.
Fluorescence-Based Internalization Assays
These assays utilize fluorescently labeled antibodies or pH-sensitive dyes to track the movement of the bioconjugate from the cell surface into intracellular compartments.[8][10] Flow cytometry and fluorescence microscopy are common methods for analysis.[][12][13] The use of pH-sensitive dyes, such as pHrodo™, is particularly advantageous as they are non-fluorescent at neutral pH but become fluorescent in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.[8][10]
Workflow for a pH-sensitive Dye-Based Internalization Assay:
Caption: Workflow of a pH-sensitive dye-based internalization assay.
Cell-Based Functional Assays: Measuring Biological Impact
Ultimately, the goal of a functional bioconjugate is to elicit a specific biological response. Cell-based assays are essential for evaluating these downstream effects.[14][15]
Cytotoxicity Assays (MTT, XTT)
For ADCs and other bioconjugates designed to kill target cells, cytotoxicity assays are the primary method for determining efficacy.[16][17] The MTT and XTT assays are colorimetric assays that measure cell viability by assessing the metabolic activity of living cells.[18] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product, and the intensity of the color is proportional to the number of viable cells.[18]
Comparison of ADC Cytotoxicity in Target and Non-Target Cells:
| Cell Line | Target Expression | ADC IC50 (nM) |
| SK-BR-3 | HER2-positive | 5 |
| MDA-MB-468 | HER2-negative | >1000 |
This table clearly demonstrates the target-specific cytotoxicity of the ADC, with a significantly lower half-maximal inhibitory concentration (IC50) in the HER2-positive cell line.
Signaling Pathway of ADC-Induced Cytotoxicity:
Caption: General signaling pathway of ADC-induced cytotoxicity.
Apoptosis Assays
Many cytotoxic payloads used in ADCs induce cell death via apoptosis.[19] Assays that detect markers of apoptosis, such as caspase activation (e.g., Caspase-Glo® 3/7 assay), can confirm this specific MoA.
Cell Cycle Analysis
Some cytotoxic agents function by arresting the cell cycle at specific phases.[19] Flow cytometry can be used to analyze the DNA content of cells treated with the bioconjugate, revealing any cell cycle arrest.
Effector Function Assays (ADCC, CDC)
For some antibody-based bioconjugates, the Fc region of the antibody remains functional and can mediate immune effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[19][20] Reporter gene assays or co-culture experiments with immune effector cells can be used to assess these activities.[20][21]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general guideline for assessing the cytotoxicity of a bioconjugate.[16][17]
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
Bioconjugate and control (e.g., unconjugated antibody, free drug)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugate and control articles in complete cell culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted bioconjugate or control to the appropriate wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
-
Incubate the plate for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[16]
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results against the bioconjugate concentration to determine the IC50 value.
Flow Cytometry-Based Internalization Assay Protocol
This protocol describes a method for quantifying bioconjugate internalization using a fluorescent label.[]
Materials:
-
Target cells
-
Fluorescently labeled bioconjugate
-
Unlabeled bioconjugate (for competition control)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Trypsin or other cell detachment solution
-
Flow cytometer
Procedure:
-
Harvest and wash the target cells, then resuspend them in flow cytometry buffer at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorescently labeled bioconjugate to the cells at a predetermined optimal concentration. For a competition control, pre-incubate cells with an excess of unlabeled bioconjugate before adding the labeled bioconjugate.
-
Incubate the cells at 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to allow for internalization. A parallel incubation at 4°C can be used as a control for surface binding only.
-
After incubation, wash the cells with cold flow cytometry buffer to stop internalization and remove unbound bioconjugate.
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates the extent of internalization.
Conclusion
The functional validation of bioconjugates is a critical and multifaceted process. A well-designed experimental plan employing a combination of binding, internalization, and cell-based functional assays is essential to fully characterize a bioconjugate's activity. The data generated from these assays provides crucial insights into the bioconjugate's mechanism of action and is a key component of any successful drug development program. By carefully selecting and executing the appropriate assays, researchers can confidently advance the most promising bioconjugate candidates toward preclinical and clinical development.
References
- 1. precisionantibody.com [precisionantibody.com]
- 2. antibody.com [antibody.com]
- 3. njbio.com [njbio.com]
- 4. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 5. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioradiations.com [bioradiations.com]
- 7. drughunter.com [drughunter.com]
- 8. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 12. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 13. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell-Based Assays | Sartorius [sartorius.com]
- 15. bioagilytix.com [bioagilytix.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. criver.com [criver.com]
- 20. protagene.com [protagene.com]
- 21. Cell Based Activity Assays for Functional Testing - Icosagen [icosagen.com]
comparison of different linker technologies in bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), has been revolutionized by advancements in linker technology. The linker, a critical component connecting a biological macromolecule to a payload, dictates the stability, pharmacokinetics, and efficacy of the conjugate. This guide provides an objective comparison of different linker technologies, supported by experimental data, to inform the rational design of next-generation bioconjugates.
Executive Summary
Linkers in bioconjugation are broadly categorized into two main types: cleavable and non-cleavable . The choice between these two strategies is a pivotal decision in the design of a bioconjugate, with significant implications for its therapeutic index. Cleavable linkers are designed to release their payload in response to specific triggers within the target cell or tumor microenvironment, offering mechanisms for controlled drug release and the potential for a "bystander effect."[1] In contrast, non-cleavable linkers rely on the complete degradation of the biological carrier, typically within the lysosome, to release the payload, generally offering greater plasma stability.[2][3]
This guide will delve into a data-driven comparison of these linker technologies, examining their performance based on key parameters such as stability, conjugation efficiency, and in vitro and in vivo efficacy. Detailed experimental protocols for key assays are also provided to support the evaluation of these linkers in a research and development setting.
Data Presentation: A Quantitative Comparison of Linker Performance
The selection of a linker technology profoundly impacts the performance of a bioconjugate. The following tables summarize quantitative data from various studies to facilitate a direct comparison between different linker types.
Table 1: Plasma Stability of Different ADC Linkers
Plasma stability is a critical determinant of a bioconjugate's therapeutic index, ensuring the payload remains attached to the carrier until it reaches the target site.[4]
| Linker Type | Specific Linker Example | Half-life (t1/2) in Human Plasma | Half-life (t1/2) in Mouse Plasma | Key Findings |
| Non-Cleavable | Thioether (SMCC) | High (e.g., >7 days for silyl ether-based)[3] | High | Generally demonstrate the highest plasma stability, relying on lysosomal degradation for payload release.[3] |
| Cleavable (Protease-Sensitive) | Valine-Citrulline (vc) | ~2-3 days[1] | Lower stability due to carboxylesterase 1c (Ces1c) activity.[5] | Widely used, but susceptibility to premature cleavage is a consideration.[1] |
| Glutamic acid-Valine-Citrulline (EVCit) | High (No significant degradation in 28 days)[3] | High (Almost no linker cleavage in 14 days)[3] | Demonstrates high stability in both human and mouse plasma.[3] | |
| Phe-Lys | High | Lower stability due to Ces1c activity.[5] | Highly susceptible to Cathepsin B-mediated cleavage.[5] | |
| Cleavable (pH-Sensitive) | Hydrazone | ~2 days[1] | Not specified | Stability is pH-dependent, with increased cleavage at lower pH.[1] |
| Silyl ether-based | > 7 days[3] | Not specified | Novel silyl ether linkers show significantly improved plasma stability over traditional hydrazone linkers.[3] | |
| Cleavable (Glutathione-Sensitive) | Disulfide | Variable, can be unstable[1] | Not specified | Stability depends on steric hindrance around the disulfide bond.[1] |
| Cleavable (Enzyme-Sensitive) | Sulfatase-cleavable | >7 days[3] | >7 days[3] | High plasma stability and specific release by sulfatase enzymes.[3] |
| Pyrophosphate diester | >7 days[6] | >7 days[6] | Exhibits extremely high stability in both mouse and human plasma.[6] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
The in vitro cytotoxicity, represented by the half-maximal inhibitory concentration (IC50), is a key measure of an ADC's potency against cancer cell lines.[7]
| Linker Type | Linker-Payload | Cell Line | Target Antigen | Approximate IC50 (nM) |
| Cleavable (Protease-Sensitive) | Val-Cit (vc)-MMAE | BT-474 | HER2 | ~0.01 - 0.1[8] |
| Val-Cit (vc)-MMAE | NCI-N87 | HER2 | ~0.1 - 1.0[8] | |
| GGFG-DXd | NCI-N87 | HER2 | ~1.0 - 10.0[8] | |
| Cleavable (pH-Sensitive) | Hydrazone-Ozogamicin | Various | CD22/CD33 | ~0.003 - 0.1[8] |
| Non-Cleavable | SMCC-DM1 | BT-474 | HER2 | ~0.1 - 1.0[8] |
| Thioether-MMAF | Various | Various | Varies[8] |
Note: IC50 values are approximate and can vary based on specific experimental conditions, including drug-to-antibody ratio (DAR) and assay duration.[8]
Table 3: Pharmacokinetic Parameters of ADCs with Different Linkers
The pharmacokinetic profile of an ADC, including its half-life and clearance, is heavily influenced by the linker.[9]
| Linker Type | Specific Linker | Antibody Target | Payload | Animal Model | t1/2 (days) | CL (mL/day/kg) |
| Non-Cleavable | Thioether (MCC) | Anti-CD22 | DM1 | Rat | 6.9 | 10.3 |
| Thioether (SMCC) | Anti-HER2 | DM1 | Rat | 10.4 | 0.7 (mL/h/kg) | |
| Cleavable (Disulfide) | SPP | Anti-CD22 | DM1 | Rat | 4.4 | 22.0 |
| Cleavable (Protease-Sensitive) | vc-PABC | Anti-CD30 | MMAE | Rat | 5.2 | 16.5 |
Data compiled from various preclinical studies. Direct comparison should be made with caution.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.
In Vitro Enzymatic Cleavage Assay
This assay determines the kinetic parameters of peptide linker cleavage by a purified enzyme.[10]
Materials:
-
Peptide-linker substrate
-
Purified enzyme (e.g., Cathepsin B)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 5 mM DTT)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid)
-
HPLC system with a C18 column
Procedure:
-
Reagent Preparation: Prepare stock solutions of the peptide-linker substrate and the enzyme in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the peptide-linker substrate at various concentrations.
-
Enzyme Activation: If necessary, pre-incubate the enzyme in the assay buffer to ensure full activity.
-
Initiate Reaction: Add the activated enzyme to the substrate solution to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution.
-
HPLC Analysis: Analyze the quenched samples by HPLC to separate and quantify the uncleaved substrate and the cleaved product.
-
Data Analysis: Determine the initial reaction velocities from the product formation over time and calculate the Michaelis-Menten kinetic parameters (Km and kcat).[10]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.[8]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC constructs with different linkers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and add them to the cells.
-
Incubation: Incubate the plates for 72-120 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[8]
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.[7]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[11]
Materials:
-
Ag+ cancer cell line
-
Ag- cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Other materials as listed for the MTT assay
Procedure:
-
Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC constructs.
-
Incubation: Incubate the plate for 72-120 hours.[8]
-
Analysis: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by flow cytometry.
-
Data Analysis: Determine the IC50 for the bystander killing of Ag- cells.
ADC Internalization Assay (Flow Cytometry)
This assay quantifies the amount of internalized ADC on a per-cell basis.[12]
Materials:
-
Target cancer cell lines
-
Fluorescently labeled ADC
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target cells.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 37°C for various time points.
-
Quenching: Stop the internalization by placing the cells on ice and washing with cold PBS. Quench the surface-bound fluorescence with a suitable quenching agent (e.g., trypan blue).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity of the internalized ADC.
-
Data Analysis: Plot the mean fluorescence intensity over time to determine the rate of internalization.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key concepts and workflows.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate proper disposal procedures
Safe Disposal of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring laboratory safety and regulatory compliance. Adherence to these protocols is critical for protecting personnel and the environment.
Hazard and Safety Information
This compound is a chemical that requires careful handling due to its potential hazards. The following table summarizes key safety information.
| Hazard Category | Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation | H319: Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[1] P312: Call a poison center or doctor if you feel unwell.[1] |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate personal protective equipment.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat or other protective clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or in case of inadequate ventilation. |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through an approved hazardous waste disposal facility.[1] Never dispose of this chemical down the drain or in regular trash.
Waste Collection and Segregation
-
Solid Waste:
-
Collect unused or expired solid this compound in a designated, properly labeled, and sealed container.[2]
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Include the full chemical name and any associated hazard symbols on the label.
-
Do not mix this waste with other incompatible waste streams.[2]
-
-
Contaminated Materials:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste.
-
Depending on the solvent used, this may be classified as halogenated or non-halogenated solvent waste.
-
Spill Management
In the event of a spill, follow these procedures:
-
Ventilate the Area: Ensure the area is well-ventilated to disperse any dust or vapors.
-
Contain the Spill: For small spills, carefully sweep or scoop up the material and place it into a labeled hazardous waste container. For larger spills, prevent the product from entering drains.[1]
-
Absorb the Spill: Absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2]
-
Collect and Dispose: Collect the absorbed material and place it in the designated hazardous waste container for disposal.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Final Disposal
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]
-
Documentation: Follow all institutional procedures for waste manifests and record-keeping.[2]
Disposal Workflow
References
Personal protective equipment for handling (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
Essential Safety and Handling Guide for (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling chemical reagents. This guide provides immediate, essential safety, and logistical information for the handling and disposal of this compound, ensuring a secure laboratory environment.
Chemical Safety Overview
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data, it can cause skin and serious eye irritation, and may also cause respiratory irritation[1]. It is harmful if swallowed[2][3].
Hazard Identification
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Harmful if swallowed[2][3].
-
Physical Hazards: The product is a solid, and minimizing dust generation is important to prevent inhalation and potential dust explosion under certain conditions[1][4].
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is required when handling this compound. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is necessary[5].
| PPE Category | Specification |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][4]. A face shield may be recommended when there is a significant splash hazard[5][6]. |
| Hand Protection | Wear appropriate protective gloves, such as nitrile or neoprene, to prevent skin exposure[1][4][7]. Gloves should be removed and replaced immediately after any contact with the chemical[5]. |
| Body Protection | Wear appropriate protective clothing, such as a standard laboratory coat, to prevent skin exposure[1][4][5]. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. A P3 filter type is recommended[4]. Work should be conducted in a well-ventilated area or under a chemical fume hood[5][7]. |
Experimental Protocols: Handling and Disposal
Strict adherence to the following handling and disposal procedures is mandatory to ensure a safe laboratory environment.
Safe Handling Protocol
-
Preparation: Before handling, ensure all safety precautions have been read and understood. Work in a well-ventilated area, preferably under a chemical fume hood[4][7]. Ensure that eyewash stations and safety showers are close to the workstation location[4][8].
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.
-
Handling the Compound: Avoid contact with eyes, skin, and clothing[1][4]. Minimize dust generation and accumulation[1][4]. Do not inhale the substance[4]. Ground/bond container and receiving equipment to prevent static discharge[4].
-
After Handling: Wash hands and face thoroughly after handling[1][4]. Remove contaminated clothing and wash it before reuse[1][4]. Do not eat, drink, or smoke in work areas[4].
Spill and Emergency Procedures
-
Small Spills: For small spills, dampen the solid material with water and transfer it to a suitable, clean, dry, closed container for disposal. Use absorbent paper dampened with water to pick up any remaining material[4].
-
General Spills: Clean up spills immediately, observing precautions in the Protective Equipment section. Sweep up or absorb the material and place it into a suitable container for disposal. Avoid generating dusty conditions and provide ventilation[4].
-
First Aid - Eyes: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1]. If eye irritation persists, get medical advice/attention[1].
-
First Aid - Skin: If on skin, wash with plenty of soap and water[1]. If skin irritation occurs, get medical advice/attention[1]. Take off contaminated clothing and wash before reuse[1].
-
First Aid - Inhalation: If inhaled, remove the person to fresh air and keep at rest in a position comfortable for breathing[1]. Call a poison center or doctor if you feel unwell[1].
Step-by-Step Disposal Procedure
All waste generated from the handling and use of this compound should be treated as chemical waste[5].
-
Waste Segregation:
-
Solid Waste: Collect unused or expired product, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste"[5]. Avoid creating dust during collection[5].
-
Liquid Waste: Collect all solutions containing the compound and any contaminated solvents in a separate, clearly labeled, and sealed container for liquid chemical waste[5]. Do not pour any of this waste down the drain[5].
-
-
Container Management: Ensure all waste containers are in good condition, compatible with the chemical waste, and securely sealed to prevent leaks or spills. Label containers clearly with "Hazardous Waste" and list the chemical constituents[5].
-
Storage and Disposal: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals. Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Follow all federal, state, and local environmental regulations[5].
Visual Workflow
Caption: Workflow for handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate | C17H15NO3 | CID 10858926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. watson-int.com [watson-int.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agr.wa.gov [agr.wa.gov]
- 7. kilobio.com [kilobio.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
